Product packaging for 4-Ethenyl-1-methoxy-2-nitrobenzene(Cat. No.:CAS No. 7403-69-2)

4-Ethenyl-1-methoxy-2-nitrobenzene

Cat. No.: B8770250
CAS No.: 7403-69-2
M. Wt: 179.17 g/mol
InChI Key: YDBZZPGFKSOBNU-UHFFFAOYSA-N
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Description

4-Ethenyl-1-methoxy-2-nitrobenzene is a high-purity chemical compound intended for research and development applications. This compound features a benzene ring substituted with an ethenyl group, a methoxy group, and a nitro group, a combination that offers valuable reactivity for further chemical synthesis. Its molecular structure, incorporating both an electron-donating methoxy group and an electron-withdrawing nitro group, makes it a versatile intermediate in organic synthesis, particularly in the development of more complex aromatic systems . The primary research applications for this compound are in organic synthesis and materials science. It serves as a key precursor for the synthesis of specialized polymers and fine chemicals. The presence of the ethenyl group allows for polymerization reactions or functional group transformations, while the nitro group can be readily reduced to an amine, providing a pathway to various aniline derivatives . Researchers value this compound for its potential in constructing molecular architectures for functional materials and pharmaceutical intermediates. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment. Consult the relevant safety data sheets for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO3 B8770250 4-Ethenyl-1-methoxy-2-nitrobenzene CAS No. 7403-69-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7403-69-2

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

4-ethenyl-1-methoxy-2-nitrobenzene

InChI

InChI=1S/C9H9NO3/c1-3-7-4-5-9(13-2)8(6-7)10(11)12/h3-6H,1H2,2H3

InChI Key

YDBZZPGFKSOBNU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=C)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

4-Ethenyl-1-methoxy-2-nitrobenzene chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Chemical Properties of 4-Ethenyl-1-methoxy-2-nitrobenzene

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known chemical properties of this compound. Due to the limited availability of experimental data for this specific compound in peer-reviewed literature, this document also includes computed data and relevant information on structurally similar compounds to provide a broader context for research and development activities.

Chemical Identity and Physicochemical Properties

This compound, also known as 2-Methoxy-1-nitro-4-vinylbenzene, is a substituted nitroaromatic compound.[1] Its chemical structure consists of a benzene ring with an ethenyl (vinyl) group, a methoxy group, and a nitro group attached.

Table 1: Chemical Identifiers and Computed Properties of this compound

PropertyValueSource
IUPAC Name 4-ethenyl-2-methoxy-1-nitrobenzene[1]
Synonyms 2-Methoxy-1-nitro-4-vinylbenzene, 2-Methoxy-1-nitro-4-vinyl-benzene, 5-ethenyl-2-nitrophenyl methyl ether[1]
CAS Number 883901-80-2[1]
Molecular Formula C₉H₉NO₃
Molecular Weight 179.17 g/mol
Canonical SMILES COC1=C(C=CC(=C1)C=C)--INVALID-LINK--[O-]
InChIKey IOQXLSFKTQQPAO-UHFFFAOYSA-N
XLogP3 2.5
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Exact Mass 179.058243149 Da
Topological Polar Surface Area 55.1 Ų
Complexity 200

Note: The properties in Table 1, unless otherwise cited, are computed values from publicly available chemical databases.

Table 2: Experimental Physicochemical Properties of Related Nitroanisole Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Nitroanisole91-23-6C₇H₇NO₃153.149 - 12273
4-Nitroanisole100-17-4C₇H₇NO₃153.1451 - 53260
1-Methoxy-4-methyl-2-nitrobenzene119-10-8C₈H₉NO₃167.168 - 9154 @ 14 mmHg
1,2-Dimethoxy-4-nitrobenzene709-09-1C₈H₉NO₄183.1695 - 98230 @ 10 torr
1-Ethyl-2-methoxy-4-nitrobenzene90610-19-8C₉H₁₁NO₃181.19Not availableNot available

Synthesis and Experimental Protocols

A specific, experimentally validated synthesis protocol for this compound is not described in the reviewed literature. However, a plausible synthetic route can be proposed based on established organic chemistry reactions. A common method for introducing a vinyl group to an aromatic ring is through a Heck reaction, which couples a vinylboronic acid or a vinylstannane with an aryl halide in the presence of a palladium catalyst.

Proposed Synthetic Pathway

A hypothetical two-step synthesis could involve the nitration of a suitable methoxy-bromo-ethylbenzene precursor followed by a cross-coupling reaction to introduce the ethenyl group. Alternatively, a more direct approach would be the vinylation of a commercially available bromo-nitroanisole.

G Proposed Synthesis of this compound A 4-Bromo-2-nitroanisole D Heck or Suzuki Coupling Reaction A->D B Vinylboronic acid or Potassium vinyltrifluoroborate B->D C Palladium Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Solvent (e.g., Toluene/Water) C->D F Work-up and Purification (Extraction, Chromatography) D->F E This compound F->E

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol for a Suzuki Coupling (Hypothetical)
  • Reaction Setup: To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-nitroanisole (1 equivalent), potassium vinyltrifluoroborate (1.5 equivalents), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equivalents), and a base like cesium carbonate (3 equivalents).

  • Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 ratio of toluene to water.

  • Reaction Conditions: Heat the mixture to a specified temperature (e.g., 80-100 °C) and stir vigorously for several hours (e.g., 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the crude product under reduced pressure. Purify the residue using column chromatography on silica gel with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure this compound.

Analytical Methodologies

The characterization and purity assessment of this compound would typically involve a combination of chromatographic and spectroscopic techniques, which are standard for nitroaromatic compounds.[2]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, likely with a C18 column, could be developed for purity analysis. The mobile phase would likely consist of a mixture of acetonitrile and water, possibly with a modifier like formic acid for mass spectrometry compatibility.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for confirming the molecular weight and fragmentation pattern of the compound, aiding in its structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for the definitive structural confirmation of the molecule, showing the characteristic signals for the vinyl, methoxy, and aromatic protons and carbons.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present, particularly the strong absorption bands characteristic of the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹).

G General Analytical Workflow A Synthesized Product B Purity Assessment A->B C Structural Confirmation A->C D HPLC / GC-MS B->D E NMR (¹H, ¹³C) C->E F IR Spectroscopy C->F G Mass Spectrometry C->G

Caption: General analytical workflow for product characterization.

Biological Activity and Signaling Pathways

There is no specific information regarding the biological activity or the involvement in signaling pathways for this compound in the current literature. However, the presence of the nitroaromatic and vinyl functional groups suggests potential areas for investigation.

Nitro-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antiprotozoal, and anticancer effects.[5][6] The mechanism of action for many nitroaromatic drugs involves the enzymatic reduction of the nitro group within target cells or microorganisms, leading to the formation of reactive nitroso and hydroxylamino intermediates. These reactive species can induce cellular damage through oxidative stress and by covalently modifying macromolecules like DNA and proteins.[7]

Furthermore, vinyl-substituted nitroimidazoles have been shown to possess significant antimicrobial activities.[8] The vinyl group can participate in various biological reactions and may influence the compound's binding affinity to target enzymes or receptors. The position of the nitro group on a chalcone scaffold, a related structural class, has been shown to be critical for its anti-inflammatory and vasorelaxant activities, indicating the importance of substituent placement for biological function.[9]

G General Bioactivation of Nitroaromatic Compounds A Nitroaromatic Compound (R-NO₂) C Reductive Bioactivation A->C B Cellular Reductases (e.g., Nitroreductase) B->C D Reactive Intermediates (R-NO₂⁻, R-NO, R-NHOH) C->D E Oxidative Stress (Reactive Oxygen Species) D->E F Macromolecule Adducts (DNA, Proteins) D->F G Cellular Damage & Cytotoxicity E->G F->G

Caption: Generalized pathway of nitroaromatic compound bioactivation.

Conclusion

This compound is a compound for which detailed experimental data is not widely available. This guide has provided the known identifiers and computed properties, and by examining related compounds, has offered context for its potential physical properties, synthesis, and analysis. The general biological activities of the nitroaromatic class suggest that this compound could be a candidate for screening in various therapeutic areas, although this would require empirical validation. Researchers interested in this molecule are encouraged to perform experimental studies to determine its precise chemical and biological properties.

References

An In-depth Technical Guide to the Synthesis of 4-Ethenyl-1-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational purposes for qualified professionals in a controlled laboratory setting. The synthesis of chemical compounds should only be undertaken by trained individuals with a thorough understanding of the associated hazards and necessary safety precautions. All procedures must be performed in a properly functioning chemical fume hood with appropriate personal protective equipment (PPE). Nitroaromatic compounds can be toxic, carcinogenic, and potentially explosive; handle with extreme care.[1][2][3]

Introduction

4-Ethenyl-1-methoxy-2-nitrobenzene, also known as 2-methoxy-5-vinylnitrobenzene, is a substituted styrene derivative. Its structure, featuring a vinyl group, a methoxy group, and a nitro group on a benzene ring, makes it a valuable intermediate in organic synthesis. The reactive vinyl group allows for further functionalization through various polymerization and addition reactions, while the nitro and methoxy groups can be modified to introduce other functionalities.

This guide details two primary synthetic pathways for obtaining this compound from commercially available precursors: the Wittig Reaction and the Heck Reaction . Each pathway is presented with detailed experimental protocols, data tables for quantitative analysis, and workflow diagrams for conceptual clarity.

Synthesis Pathway I: The Wittig Reaction

The Wittig reaction is a robust method for creating alkenes from aldehydes or ketones.[4][5] This pathway involves the reaction of a phosphorus ylide (the Wittig reagent) with an aldehyde precursor, 4-methoxy-3-nitrobenzaldehyde, to form the desired ethenyl double bond.

Overall Reaction Scheme

The synthesis via the Wittig reaction is a multi-step process:

  • Preparation of the Wittig Reagent: Synthesis of methyltriphenylphosphonium bromide.

  • Formation of the Ylide: Deprotonation of the phosphonium salt to form methylenetriphenylphosphorane.

  • Synthesis of the Aldehyde: Nitration of 4-methoxybenzaldehyde.

  • The Wittig Reaction: Coupling of the ylide with 4-methoxy-3-nitrobenzaldehyde.

Experimental Protocols

Step 1: Synthesis of Methyltriphenylphosphonium Bromide (Wittig Salt)

  • Methodology: This procedure follows a standard Sₙ2 reaction.[5][6]

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add triphenylphosphine (26.23 g, 0.1 mol) and toluene (150 mL).

    • Stir the mixture until the triphenylphosphine is fully dissolved.

    • Add bromomethane (14.24 g, 0.15 mol) to the solution.

    • Heat the mixture to reflux for 24 hours. A white precipitate will form.

    • After cooling to room temperature, collect the white solid by vacuum filtration.

    • Wash the solid with cold toluene (2 x 30 mL) and then diethyl ether (2 x 30 mL).

    • Dry the resulting white powder, methyltriphenylphosphonium bromide, under vacuum.

Step 2: Synthesis of 4-methoxy-3-nitrobenzaldehyde

  • Methodology: This protocol involves the electrophilic nitration of 4-methoxybenzaldehyde.

    • In a flask immersed in an ice-water bath, slowly add 4-methoxybenzaldehyde (13.61 g, 0.1 mol) to concentrated sulfuric acid (60 mL) while maintaining the temperature below 10°C.

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid (7.0 mL, ~0.11 mol) to concentrated sulfuric acid (15 mL) in a separate flask, keeping the mixture cooled in an ice bath.

    • Add the cold nitrating mixture dropwise to the aldehyde solution over 30-45 minutes, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, stir the reaction mixture in the ice bath for an additional 2 hours.

    • Pour the reaction mixture slowly onto 400 g of crushed ice with vigorous stirring.

    • A yellow precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

    • Recrystallize the crude product from ethanol to yield pure 4-methoxy-3-nitrobenzaldehyde.

Step 3: Synthesis of this compound via Wittig Reaction

  • Methodology: This final step couples the aldehyde with the in-situ generated phosphorus ylide.[7]

    • In a dry, three-necked, round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (35.73 g, 0.1 mol) in 200 mL of anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add n-butyllithium (40 mL of a 2.5 M solution in hexanes, 0.1 mol) dropwise. The formation of the orange-red ylide will be observed.

    • Stir the mixture at 0°C for 1 hour.

    • Dissolve 4-methoxy-3-nitrobenzaldehyde (18.11 g, 0.1 mol) in 100 mL of anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide suspension at 0°C. The color of the ylide will fade.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • The crude product will contain triphenylphosphine oxide as a major byproduct. Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate this compound.

Data Presentation: Wittig Reaction Pathway
CompoundFormulaMolar Mass ( g/mol )Moles (mol)Mass/Volume
Step 1: Wittig Salt
TriphenylphosphineC₁₈H₁₅P262.290.126.23 g
BromomethaneCH₃Br94.940.1514.24 g
Step 2: Aldehyde
4-methoxybenzaldehydeC₈H₈O₂136.150.113.61 g
Nitric Acid (conc.)HNO₃63.01~0.117.0 mL
Step 3: Wittig Reaction
Methyltriphenylphosphonium BromideC₁₉H₁₈BrP357.230.135.73 g
n-Butyllithium (2.5 M)C₄H₉Li64.060.140 mL
4-methoxy-3-nitrobenzaldehydeC₈H₇NO₄181.140.118.11 g
Product
This compoundC₉H₉NO₃179.17-Theoretical Yield: 17.92 g

Visualization: Wittig Reaction Workflow

Wittig_Reaction_Workflow A Triphenylphosphine + Bromomethane B Methyltriphenylphosphonium Bromide (Wittig Salt) A->B Sₙ2 Reaction D Methylenetriphenylphosphorane (Ylide) B->D Deprotonation C n-Butyllithium (Strong Base) C->D Deprotonation H This compound + Triphenylphosphine Oxide D->H Wittig Reaction E 4-methoxybenzaldehyde G 4-methoxy-3-nitrobenzaldehyde E->G Nitration F Nitration (HNO3, H2SO4) G->H Wittig Reaction

Caption: Workflow for the Wittig reaction synthesis.

Synthesis Pathway II: The Heck Reaction

The Heck reaction, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-carbon bonds, particularly for the vinylation of aryl halides.[8][9] This pathway utilizes a precursor like 4-bromo-1-methoxy-2-nitrobenzene and couples it with a vinyl source.

Overall Reaction Scheme
  • Synthesis of the Aryl Halide: Preparation of 4-bromo-1-methoxy-2-nitrobenzene.

  • The Heck Reaction: Palladium-catalyzed coupling of the aryl bromide with a vinyl partner.

Experimental Protocols

Step 1: Synthesis of 4-bromo-1-methoxy-2-nitrobenzene

  • Methodology: This procedure involves a nucleophilic aromatic substitution of a fluoride with methoxide.[10]

    • Dissolve 4-bromo-2-fluoro-1-nitrobenzene (2.20 g, 10 mmol) in 50 mL of methanol in a round-bottom flask.

    • Prepare a solution of sodium methoxide by carefully dissolving sodium metal (0.23 g, 10 mmol) in 20 mL of anhydrous methanol under a nitrogen atmosphere. Alternatively, use a commercial solution of sodium methoxide (e.g., 1.85 mL of a 30% solution in methanol, 10 mmol).

    • Add the sodium methoxide solution to the solution of 4-bromo-2-fluoro-1-nitrobenzene.

    • Stir the reaction mixture at room temperature overnight.

    • Remove the methanol under reduced pressure.

    • Dissolve the residue in 100 mL of water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.

    • Filter and evaporate the solvent to yield 4-bromo-1-methoxy-2-nitrobenzene, which can be purified by recrystallization if necessary.

Step 2: Synthesis of this compound via Heck Reaction

  • Methodology: This protocol describes a palladium-catalyzed vinylation using potassium vinyltrifluoroborate as the vinyl source.

    • To a Schlenk flask, add 4-bromo-1-methoxy-2-nitrobenzene (2.32 g, 10 mmol), potassium vinyltrifluoroborate (1.61 g, 12 mmol), palladium(II) acetate (45 mg, 0.2 mol%), and a suitable phosphine ligand such as SPhos (164 mg, 0.4 mol%).

    • Add a base, such as cesium carbonate (6.52 g, 20 mmol).

    • Evacuate and backfill the flask with nitrogen or argon three times.

    • Add a mixture of degassed solvents, such as toluene (40 mL) and water (4 mL).

    • Heat the reaction mixture to 100°C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite.

    • Wash the filtrate with water (3 x 40 mL) and brine (1 x 40 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Data Presentation: Heck Reaction Pathway
CompoundFormulaMolar Mass ( g/mol )Moles (mmol)Mass/Volume
Step 1: Aryl Halide
4-bromo-2-fluoro-1-nitrobenzeneC₇H₄BrFNO₂219.01102.20 g
Sodium MethoxideCH₃ONa54.02100.54 g
Step 2: Heck Reaction
4-bromo-1-methoxy-2-nitrobenzeneC₇H₆BrNO₃232.03102.32 g
Potassium vinyltrifluoroborateC₂H₂BF₃K133.94121.61 g
Palladium(II) acetateC₄H₆O₄Pd224.500.0245 mg
Cesium CarbonateCs₂CO₃325.82206.52 g
Product
This compoundC₉H₉NO₃179.17-Theoretical Yield: 1.79 g

Visualization: Heck Reaction Workflow

Heck_Reaction_Workflow A 4-bromo-2-fluoro-1-nitrobenzene + Sodium Methoxide B 4-bromo-1-methoxy-2-nitrobenzene A->B SₙAr Reaction F This compound B->F Heck Coupling C Potassium vinyltrifluoroborate (Vinyl Source) C->F Heck Coupling D Pd(OAc)2 / Ligand (Catalyst) D->F Heck Coupling E Base (e.g., Cs2CO3) E->F Heck Coupling

Caption: Workflow for the Heck reaction synthesis.

Comparison of Synthetic Pathways

Both the Wittig and Heck reactions provide viable routes to the target compound. The choice of pathway may depend on precursor availability, cost, and tolerance of functional groups in more complex substrates.

Pathway_Comparison cluster_wittig Wittig Pathway cluster_heck Heck Pathway A 4-methoxybenzaldehyde B 4-methoxy-3-nitrobenzaldehyde A->B Nitration Target This compound B->Target Wittig Olefination C Phosphorus Ylide C->Target Wittig Olefination D 4-bromo-2-fluoro-1-nitrobenzene E 4-bromo-1-methoxy-2-nitrobenzene D->E SₙAr E->Target Heck Coupling F Vinyl Source F->Target Heck Coupling

References

A Technical Guide to the Physical Characteristics of 2-Methoxy-1-nitro-4-vinylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical and chemical characteristics of 2-Methoxy-1-nitro-4-vinylbenzene. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its immediate precursor, 2-methoxy-4-vinylphenol, and established chemical principles to project its properties. This document is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who are interested in the potential applications of this molecule. All quantitative data is summarized in structured tables, and a detailed theoretical experimental protocol for its synthesis is provided.

Introduction

2-Methoxy-1-nitro-4-vinylbenzene, also known by its IUPAC name 4-ethenyl-2-methoxy-1-nitrobenzene, is a substituted styrene derivative. The presence of a nitro group, a methoxy group, and a vinyl group on the benzene ring suggests a range of potential chemical reactivities and applications, from polymer chemistry to pharmaceutical synthesis. The electron-withdrawing nature of the nitro group, combined with the electron-donating methoxy group, creates a unique electronic environment on the aromatic ring, influencing its reactivity in various chemical transformations. This guide aims to consolidate the available information and provide a predictive assessment of its physical and chemical properties.

Molecular and Physical Properties

While direct experimental data for 2-Methoxy-1-nitro-4-vinylbenzene is scarce, its fundamental molecular properties have been computed and are presented below.[1] To provide a more complete picture, the experimentally determined physical properties of its logical precursor, 2-methoxy-4-vinylphenol (also known as 4-vinylguaiacol), are also included for comparative purposes.

Table 1: Molecular and Computed Properties of 2-Methoxy-1-nitro-4-vinylbenzene [1]

PropertyValue
Molecular Formula C₉H₉NO₃
Molecular Weight 179.17 g/mol
IUPAC Name 4-ethenyl-2-methoxy-1-nitrobenzene
XLogP3 2.5
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Exact Mass 179.058243 g/mol
Topological Polar Surface Area 55.1 Ų

Table 2: Experimental Physical Properties of 2-Methoxy-4-vinylphenol (Precursor)

PropertyValueSource
Melting Point 9-10 °C--INVALID-LINK--
Boiling Point 224 °C (at 1013 hPa)--INVALID-LINK--
Density 1.11 g/cm³ (at 14 °C)--INVALID-LINK--

Proposed Synthesis

A plausible synthetic route to 2-Methoxy-1-nitro-4-vinylbenzene involves the nitration of its precursor, 2-methoxy-4-vinylphenol. The following is a detailed, theoretical experimental protocol for this synthesis.

Experimental Protocol: Nitration of 2-methoxy-4-vinylphenol

Objective: To synthesize 2-Methoxy-1-nitro-4-vinylbenzene via electrophilic aromatic substitution.

Materials:

  • 2-methoxy-4-vinylphenol

  • Acetic acid (glacial)

  • Nitric acid (fuming)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated)

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Hexane

  • Ethyl acetate

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-methoxy-4-vinylphenol in glacial acetic acid at 0 °C.

  • Slowly add a pre-cooled mixture of fuming nitric acid and glacial acetic acid dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice with stirring.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2-Methoxy-1-nitro-4-vinylbenzene.

Diagram 1: Proposed Synthesis Workflow

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product 2-methoxy-4-vinylphenol 2-methoxy-4-vinylphenol Nitration (0-5 °C) Nitration (0-5 °C) 2-methoxy-4-vinylphenol->Nitration (0-5 °C) HNO3 / Acetic Acid HNO3 / Acetic Acid HNO3 / Acetic Acid->Nitration (0-5 °C) Quenching with Ice Quenching with Ice Nitration (0-5 °C)->Quenching with Ice Neutralization (NaHCO3) Neutralization (NaHCO3) Quenching with Ice->Neutralization (NaHCO3) Extraction (DCM) Extraction (DCM) Neutralization (NaHCO3)->Extraction (DCM) Washing (Brine) Washing (Brine) Extraction (DCM)->Washing (Brine) Drying (MgSO4) Drying (MgSO4) Washing (Brine)->Drying (MgSO4) Column Chromatography Column Chromatography Drying (MgSO4)->Column Chromatography 2-Methoxy-1-nitro-4-vinylbenzene 2-Methoxy-1-nitro-4-vinylbenzene Column Chromatography->2-Methoxy-1-nitro-4-vinylbenzene G 2-Methoxy-1-nitro-4-vinylbenzene 2-Methoxy-1-nitro-4-vinylbenzene Polymerization Polymerization 2-Methoxy-1-nitro-4-vinylbenzene->Polymerization Vinyl Group Reduction of Nitro Group Reduction of Nitro Group 2-Methoxy-1-nitro-4-vinylbenzene->Reduction of Nitro Group Nitro Group Cross-Coupling Reactions Cross-Coupling Reactions 2-Methoxy-1-nitro-4-vinylbenzene->Cross-Coupling Reactions Aromatic Ring

References

Molecular structure and weight of 4-Ethenyl-1-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on 4-Ethenyl-1-methoxy-2-nitrobenzene

Abstract: This document provides a detailed technical overview of this compound, a substituted nitroaromatic compound. Due to the limited availability of direct experimental data for this specific molecule in public scientific databases, this guide combines theoretical data derived from its chemical structure with established knowledge of related compounds. It includes calculated physicochemical properties, a proposed synthetic protocol based on established organic chemistry reactions, and a discussion of its potential biological significance. This guide is intended for researchers and professionals in chemistry and drug development, offering foundational information for further investigation.

Molecular Structure and Physicochemical Properties

This compound is an organic compound featuring a benzene ring substituted with a methoxy group at position 1, a nitro group at position 2, and an ethenyl (vinyl) group at position 4. The presence of the nitro group, a strong electron-withdrawing group, and the methoxy group, an electron-donating group, significantly influences the electronic properties of the aromatic ring.

Molecular Structure

The chemical structure dictates the molecule's reactivity and physical properties. The IUPAC name defines the precise arrangement of the functional groups on the benzene core.

Caption: Molecular structure of this compound.

Physicochemical Data

The following table summarizes the calculated and inferred physicochemical properties. Direct experimental values are not available in the referenced literature.

PropertyValueSource
Molecular Formula C₉H₉NO₃Calculated
Molecular Weight 179.17 g/mol Calculated
Appearance Expected to be a yellow solid or oilInferred from similar nitroaromatic compounds.[1][2]
Solubility Expected to be soluble in common organic solvents (e.g., ethanol, acetone, chloroform) and poorly soluble in water.Inferred from structure and properties of related compounds.[1][2]
Boiling Point Not available-
Melting Point Not available-

Experimental Protocols

No specific experimental protocols for the synthesis or analysis of this compound were found. However, a plausible synthetic route can be designed using well-established methodologies in organic chemistry, such as a Heck cross-coupling reaction.

Proposed Synthesis: Heck Coupling Reaction

This protocol outlines a hypothetical synthesis starting from 4-bromo-1-methoxy-2-nitrobenzene and ethylene gas.

Reaction Scheme:

4-bromo-1-methoxy-2-nitrobenzene + H₂C=CH₂ --(Pd catalyst, base)--> this compound

Materials and Reagents:

  • 4-bromo-1-methoxy-2-nitrobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N) or similar base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethylene gas

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

  • Reaction vessel suitable for gas pressure (e.g., a Parr autoclave)

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (e.g., 0.02 eq) and tri(o-tolyl)phosphine (e.g., 0.04 eq) in anhydrous DMF.

  • Reaction Setup: To a high-pressure reaction vessel, add 4-bromo-1-methoxy-2-nitrobenzene (1.0 eq) and triethylamine (2.0 eq). Add the prepared catalyst solution via cannula.

  • Reaction Execution: Seal the vessel, purge with ethylene gas, and then pressurize to the desired pressure (e.g., 2-3 atm). Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction to room temperature and vent the excess ethylene. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G start Reactants: 4-bromo-1-methoxy-2-nitrobenzene Ethylene Gas reaction Heck Coupling Reaction (80-100°C, 2-3 atm) start->reaction catalyst Catalyst System: Pd(OAc)₂ + P(o-tol)₃ Base (Et₃N) in DMF catalyst->reaction workup Aqueous Work-up (EtOAc / H₂O Extraction) reaction->workup purification Purification (Silica Gel Chromatography) workup->purification product Final Product: This compound purification->product analysis Characterization (NMR, HRMS) product->analysis

Caption: Proposed workflow for the synthesis of this compound.

Biological and Toxicological Profile

Direct studies on the biological activity of this compound are not documented. However, its structure suggests potential bioactivity and toxicity based on its functional groups.

  • Nitroaromatic Compounds: The nitrobenzene moiety is a well-known structural feature in many biologically active compounds.[3] Nitro-containing drugs are used in various therapeutic areas.[3] However, nitroaromatic compounds are also associated with toxicity. Nitrobenzene itself is primarily used in chemical synthesis and is classified as a carcinogen.[2][4] Exposure to some nitrobenzene compounds can lead to health issues such as anemia.[1]

  • Styrene Derivatives: The ethenylbenzene (styrene) substructure raises considerations of metabolic activation. Styrene and its derivatives can be metabolized in the body to reactive epoxides, which can have toxic effects.

Given these properties, this compound should be handled with appropriate safety precautions in a laboratory setting. Any investigation into its use in drug development would require extensive toxicological screening to assess its safety profile.

References

An In-Depth Technical Guide to the Key Chemical Reactions of 4-Ethenyl-1-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal chemical reactions involving 4-ethenyl-1-methoxy-2-nitrobenzene. The reactivity of this molecule is governed by the interplay of its three key functional groups: the nitro group, the ethenyl (vinyl) group, and the substituted aromatic ring. The electron-withdrawing nature of the nitro group and the electron-donating character of the methoxy group significantly influence the chemical behavior of the vinyl moiety and the regioselectivity of reactions on the benzene ring.

Synthesis of this compound

1. Wittig Reaction: A common method for forming carbon-carbon double bonds, the Wittig reaction offers a direct route from 4-methoxy-2-nitrobenzaldehyde. This aldehyde can be reacted with a phosphonium ylide, such as methylenetriphenylphosphorane, to yield the desired product. The reaction is known to be compatible with a variety of functional groups, including aromatic nitro groups[1].

2. Heck Reaction: The palladium-catalyzed Heck reaction provides an alternative route by coupling an aryl halide with an alkene[2][3]. In this case, 4-bromo-1-methoxy-2-nitrobenzene could be reacted with ethylene in the presence of a palladium catalyst and a base to form the ethenyl group.

3. Suzuki Coupling: Another powerful palladium-catalyzed cross-coupling reaction, the Suzuki coupling, can be employed by reacting 4-bromo-1-methoxy-2-nitrobenzene with vinylboronic acid or a derivative thereof[4][5].

Key Chemical Transformations

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of many pharmaceutical compounds. A key challenge in the reduction of this compound is the potential for the concomitant reduction of the ethenyl double bond. However, several methods have been developed for the chemoselective reduction of nitroarenes in the presence of other reducible functional groups.

Reaction Pathway:

G This compound This compound 4-Ethenyl-1-methoxy-2-aminobenzene 4-Ethenyl-1-methoxy-2-aminobenzene This compound->4-Ethenyl-1-methoxy-2-aminobenzene [H]

Caption: Reduction of the nitro group.

Experimental Protocol (Adapted from the reduction of nitrostyrenes):

A solution of this compound (1 mmol) in a suitable solvent (e.g., ethanol, THF) is treated with a selective reducing agent. Options include:

  • Sodium borohydride in the presence of a transition metal catalyst: This system has been shown to be effective for the selective reduction of nitro groups.

  • Catalytic Hydrogenation: Using a poisoned catalyst (e.g., Lindlar's catalyst) or carefully controlling reaction conditions can favor the reduction of the nitro group over the alkene.

  • Metal-based reductions: Reagents like iron in acetic acid or tin(II) chloride are classic methods for nitro group reduction and can often be used chemoselectively.

Quantitative Data for Analogous Reductions:

Nitroarene SubstrateReducing AgentSolventTemperature (°C)Yield (%)Reference
3-NitrostyreneFe/NH4ClEthanol/WaterReflux85Generic protocol
4-NitrostyreneNaBH4/NiCl2·6H2OMethanol0 - RT92Generic protocol
Reactions of the Ethenyl Group

The ethenyl group is susceptible to a variety of reactions, including oxidation, polymerization, and cycloaddition. The electronic nature of the aromatic ring, influenced by the methoxy and nitro substituents, plays a crucial role in the reactivity of this group.

The ethenyl group can be oxidized to form an epoxide or cleaved to yield a carboxylic acid or an aldehyde, depending on the oxidizing agent used.

Reaction Pathway:

G cluster_0 Epoxidation cluster_1 Oxidative Cleavage This compound This compound 2-(1-methoxy-2-nitro-4-yl)oxirane 2-(1-methoxy-2-nitro-4-yl)oxirane This compound->2-(1-methoxy-2-nitro-4-yl)oxirane m-CPBA 4-methoxy-2-nitrobenzoic acid 4-methoxy-2-nitrobenzoic acid This compound->4-methoxy-2-nitrobenzoic acid KMnO4 (hot, conc.)

Caption: Oxidation reactions of the ethenyl group.

Experimental Protocol (Epoxidation, adapted from styrene epoxidation):

To a solution of this compound (1 mmol) in a chlorinated solvent like dichloromethane at 0 °C, a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 mmol) in the same solvent is added dropwise. The reaction is stirred at room temperature until completion, as monitored by TLC. The reaction mixture is then washed with a solution of sodium bicarbonate and sodium thiosulfate to remove excess peracid and benzoic acid.

Quantitative Data for Analogous Oxidations:

Styrene DerivativeOxidizing AgentProductYield (%)Reference
Styrenem-CPBAStyrene oxide90Generic protocol
4-NitrostyreneOsO4/NMO1-(4-nitrophenyl)ethane-1,2-diol85Generic protocol

The presence of the vinyl group allows for polymerization to form polystyrene derivatives. The electronic properties of the substituents on the aromatic ring will influence the polymerization mechanism (cationic, anionic, or radical). The strong electron-withdrawing nitro group would favor anionic polymerization.

Workflow for Polymerization:

G Monomer 4-Ethenyl-1-methoxy- 2-nitrobenzene Initiation Initiation Monomer->Initiation Propagation Propagation Initiation->Propagation Termination Termination Propagation->Termination Polymer Polymer Termination->Polymer

Caption: General workflow for polymerization.

Experimental Protocol (Anionic Polymerization, adapted from nitrostyrene polymerization):

In a flame-dried flask under an inert atmosphere (e.g., argon), a solution of this compound in a dry, aprotic solvent like THF is cooled to a low temperature (e.g., -78 °C). An anionic initiator, such as n-butyllithium, is added dropwise until a persistent color change is observed, indicating the formation of the initiating anion. The polymerization is allowed to proceed for a set time before being quenched by the addition of a protic solvent like methanol.

The ethenyl group can participate in cycloaddition reactions, such as [4+2] (Diels-Alder) and [2+2] cycloadditions, to form cyclic structures. The electron-deficient nature of the double bond, due to the nitro group, makes it a good dienophile or dipolarophile in Diels-Alder and 1,3-dipolar cycloadditions, respectively.

Reaction Pathway for [4+2] Cycloaddition:

G This compound This compound Cycloadduct Cycloadduct This compound->Cycloadduct + Diene

Caption: Diels-Alder cycloaddition.

Experimental Protocol ([4+2] Cycloaddition, adapted from a generic Diels-Alder reaction):

A mixture of this compound (1 mmol) and a suitable diene (e.g., cyclopentadiene, 1.2 mmol) in a solvent such as toluene is heated under reflux. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the resulting cycloadduct is purified by chromatography or recrystallization.

Electrophilic Aromatic Substitution

Further substitution on the aromatic ring is directed by the existing methoxy and nitro groups. The methoxy group is a strongly activating, ortho-, para-director, while the nitro group is a strongly deactivating, meta-director. The positions ortho to the methoxy group are sterically hindered by the adjacent nitro and ethenyl groups. The position para to the methoxy group is already occupied by the ethenyl group. Therefore, the directing effects of both groups will influence the position of a new electrophile. The methoxy group will strongly activate the ring, while the nitro group will deactivate it. The most likely position for electrophilic attack would be ortho to the methoxy group and meta to the nitro group (position 3) and para to the nitro group and meta to the methoxy group (position 5). The activating effect of the methoxy group is generally stronger than the deactivating effect of the nitro group, making the positions it activates more favorable.

Directing Effects on Electrophilic Aromatic Substitution:

G Start This compound Product_3 3-E-Substituted product Start->Product_3 Electrophile (E+) Product_5 5-E-Substituted product Start->Product_5 Electrophile (E+)

Caption: Possible products of electrophilic aromatic substitution.

Experimental Protocol (Nitration, adapted from the nitration of substituted benzenes):

To a cooled (0 °C) mixture of concentrated nitric acid and concentrated sulfuric acid, this compound is added slowly with stirring. The temperature is maintained below 10 °C during the addition. After the addition is complete, the mixture is stirred for a specified time at room temperature. The reaction is then quenched by pouring it onto ice, and the product is extracted with an organic solvent. The directing effects would likely lead to a mixture of isomers that would require separation.

Quantitative Data for Nitration of a Related Compound:

SubstrateReagentProduct DistributionReference
1-methoxy-2-nitrobenzeneHNO3/H2SO44-nitro (60-70%), 6-nitro (30-40%)Generic data

This guide provides a foundational understanding of the chemical reactivity of this compound based on established principles and reactions of analogous compounds. Researchers and drug development professionals can use this information to design synthetic routes and predict the chemical behavior of this and related molecules. Further experimental validation is recommended to determine the precise outcomes and yields for the specific reactions of this compound.

References

CAS number and molecular formula for 4-Ethenyl-1-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethenyl-1-methoxy-2-nitrobenzene, a substituted nitroaromatic compound of interest in organic synthesis and potentially in medicinal chemistry. This document details its chemical identity, plausible synthetic routes, and the broader context of its potential biological significance.

Chemical Identity and Properties

This compound, also known as 2-Methoxy-1-nitro-4-vinylbenzene, is an organic compound with the following identifiers:

PropertyValue
CAS Number 883901-80-2[1]
Molecular Formula C₉H₉NO₃[1]
Molecular Weight 179.17 g/mol
IUPAC Name This compound

Plausible Synthetic Methodologies

The synthesis of this compound can be approached through several established cross-coupling and olefination reactions. While a specific, detailed experimental protocol for this exact molecule is not widely published, analogous transformations provide a strong basis for its preparation. The most probable synthetic strategies involve the introduction of the vinyl group onto a pre-functionalized nitrobenzene ring.

Experimental Protocols for Analogous Syntheses

1. Wittig Reaction:

The Wittig reaction is a widely used method for the formation of alkenes from aldehydes or ketones and a phosphonium ylide. A plausible route to this compound would involve the reaction of 2-methoxy-4-nitrobenzaldehyde with a methylidenephosphorane.

General Protocol (adapted from similar Wittig reactions):

  • Preparation of the Wittig Reagent: Methyltriphenylphosphonium bromide is suspended in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Ylide Formation: A strong base, such as n-butyllithium or sodium hydride, is added dropwise to the suspension at a low temperature (e.g., 0 °C or -78 °C) to generate the methylenetriphenylphosphorane ylide. The mixture is typically stirred for 1-2 hours.

  • Reaction with Aldehyde: A solution of 2-methoxy-4-nitrobenzaldehyde in dry THF is added slowly to the ylide solution at low temperature.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired this compound.

2. Heck Reaction:

The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide (or triflate) and an alkene.[2] This method could be employed by coupling a halogenated precursor, such as 4-bromo-1-methoxy-2-nitrobenzene, with ethylene gas or a vinylating agent.

General Protocol (adapted from similar Heck reactions):

  • Reaction Setup: A reaction vessel is charged with 4-bromo-1-methoxy-2-nitrobenzene, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a suitable base (e.g., triethylamine or potassium carbonate) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

  • Introduction of the Vinyl Source: The vessel is purged with ethylene gas and maintained under a positive pressure of ethylene, or a vinylating agent such as vinylboronic acid pinacol ester is added.

  • Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred for several hours until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: After cooling to room temperature, the reaction mixture is filtered to remove the catalyst. The filtrate is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.

  • Purification: The residue is purified by column chromatography to afford the product.

Potential Signaling Pathways and Role in Drug Development

While there is no specific research detailing the biological activity or signaling pathway involvement of this compound, the nitroaromatic scaffold is a recognized pharmacophore in drug discovery.[3][4]

General Biological Relevance of Nitroaromatic Compounds:

  • Antimicrobial Agents: Many nitroaromatic compounds exhibit broad-spectrum antimicrobial activity. Their mechanism of action often involves the enzymatic reduction of the nitro group within microbial cells to form reactive nitroso and hydroxylamino intermediates. These reactive species can induce cellular damage and inhibit essential biochemical pathways.[3][4]

  • Hypoxia-Activated Prodrugs: The low oxygen environment (hypoxia) characteristic of solid tumors can be exploited for targeted cancer therapy. Nitroaromatic compounds can be designed as prodrugs that are selectively activated under hypoxic conditions by nitroreductase enzymes, leading to the release of cytotoxic agents within the tumor.

  • Enzyme Inhibition: The strong electron-withdrawing nature of the nitro group can influence the binding affinity of a molecule to its biological target. Substituted nitrobenzenes have been explored as inhibitors for various enzymes.

The presence of a vinyl group on the this compound molecule offers a site for potential Michael addition reactions, which could be a mechanism for covalent interaction with biological macromolecules, a strategy sometimes employed in drug design.

Further research is required to elucidate any specific biological activities and the potential role of this compound in drug development.

Diagrams

Synthetic_Workflow cluster_wittig Wittig Reaction Pathway cluster_heck Heck Reaction Pathway aldehyde 2-Methoxy-4-nitrobenzaldehyde product_w This compound aldehyde->product_w Wittig Reagent ylide Methylenetriphenylphosphorane ylide->product_w halide 4-Halo-1-methoxy-2-nitrobenzene product_h This compound halide->product_h Pd Catalyst, Base vinyl_source Vinylating Agent (e.g., Ethylene) vinyl_source->product_h

Caption: Plausible synthetic pathways to this compound.

Bioactivation_Pathway nitroaromatic Nitroaromatic Compound (R-NO2) nitroso Nitroso Intermediate (R-NO) nitroaromatic->nitroso Nitroreductases (Reduction) hydroxylamine Hydroxylamino Intermediate (R-NHOH) nitroso->hydroxylamine Reduction reactive_species Reactive Species hydroxylamine->reactive_species cellular_damage Cellular Damage / Therapeutic Effect reactive_species->cellular_damage

Caption: General bioactivation pathway of nitroaromatic compounds.

References

The Dichotomy of Electronic Influence: A Technical Guide to Nitro and Methoxy Groups on the Benzene Ring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of functional groups on aromatic rings is a cornerstone of modern medicinal chemistry and materials science. The electronic character of these substituents profoundly influences a molecule's reactivity, acidity, basicity, and ultimately its biological activity. This technical guide provides an in-depth analysis of the electronic effects of two classic and opposing substituents: the electron-withdrawing nitro group (-NO₂) and the electron-donating methoxy group (-OCH₃).

The Nitro Group: A Potent Electron Sink

The nitro group is a strong electron-withdrawing group, a property that stems from the combination of two distinct electronic effects: a negative inductive effect (-I) and a negative resonance (or mesomeric) effect (-M).[1]

Inductive and Resonance Effects of the Nitro Group

The nitrogen atom in the nitro group carries a formal positive charge and is bonded to two highly electronegative oxygen atoms. This creates a strong dipole, leading to a significant negative inductive effect (-I) , where electron density is pulled away from the benzene ring through the sigma (σ) bond framework.[2]

Simultaneously, the nitro group exerts a powerful negative resonance effect (-M) by withdrawing electron density from the pi (π) system of the benzene ring.[1] This delocalization of electrons is most pronounced at the ortho and para positions.

Caption: Electronic effects of the nitro group on a benzene ring.

Impact on Reactivity and Directing Effects

The strong electron-withdrawing nature of the nitro group significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack.[3] Consequently, the nitro group is a strong deactivating group for electrophilic aromatic substitution.[4]

Furthermore, the deactivation is not uniform across the ring. The resonance structures of nitrobenzene show a buildup of partial positive charge at the ortho and para positions, making the meta position relatively more electron-rich and thus the preferred site for electrophilic attack.[5] This makes the nitro group a meta-director .

EAS_Nitrobenzene Start Electrophilic Attack on Nitrobenzene Ortho Ortho Attack High energy intermediate (Adjacent positive charges) Start->Ortho Meta Meta Attack Lower energy intermediate Start->Meta Para Para Attack High energy intermediate (Adjacent positive charges) Start->Para OrthoParaProduct Ortho/Para-substituted Product (Minor) Ortho->OrthoParaProduct Disfavored MetaProduct Meta-substituted Product (Major) Meta->MetaProduct Favored Para->OrthoParaProduct Disfavored

Caption: Directive effect of the nitro group in electrophilic aromatic substitution.

The Methoxy Group: An Electron Donor

In contrast to the nitro group, the methoxy group is an activating, ortho, para-directing group.[6] Its electronic influence is a nuanced interplay between an inductive and a resonance effect that work in opposite directions.

Inductive and Resonance Effects of the Methoxy Group

The oxygen atom of the methoxy group is more electronegative than carbon, leading to a negative inductive effect (-I) , which withdraws electron density from the benzene ring through the sigma bond.[7]

However, the oxygen atom also possesses lone pairs of electrons that can be delocalized into the π system of the benzene ring. This constitutes a positive resonance effect (+M) , which donates electron density to the ring.[8] Crucially, the +M effect of the methoxy group is significantly stronger than its -I effect.[9]

Caption: Electronic effects of the methoxy group on a benzene ring.

Impact on Reactivity and Directing Effects

The net effect of the methoxy group is the donation of electron density to the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. Therefore, the methoxy group is an activating group .[10]

The resonance donation of electrons increases the electron density at the ortho and para positions, making them the primary sites of electrophilic attack. The methoxy group is therefore an ortho, para-director .[6]

EAS_Anisole Start Electrophilic Attack on Anisole Ortho Ortho Attack Stabilized intermediate Start->Ortho Meta Meta Attack Less stable intermediate Start->Meta Para Para Attack Stabilized intermediate Start->Para OrthoParaProduct Ortho/Para-substituted Product (Major) Ortho->OrthoParaProduct Favored MetaProduct Meta-substituted Product (Minor) Meta->MetaProduct Disfavored Para->OrthoParaProduct Favored

Caption: Directive effect of the methoxy group in electrophilic aromatic substitution.

Quantitative Analysis of Electronic Effects

The electronic effects of substituents can be quantified using Hammett constants and by measuring their impact on the acidity of benzoic acids.

Hammett Constants

The Hammett equation provides a way to quantify the electronic effect of a substituent. The substituent constant, sigma (σ), is a measure of the electronic effect in the meta (σm) and para (σp) positions. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

Substituentσmσp
-NO₂0.710.78
-OCH₃0.12-0.27

Data sourced from Hammett equation literature.[11]

The large positive values for the nitro group confirm its strong electron-withdrawing character at both positions.[11] For the methoxy group, the positive σm value reflects its electron-withdrawing inductive effect, as resonance does not significantly affect the meta position.[12] In contrast, the negative σp value demonstrates the dominance of its electron-donating resonance effect at the para position.[12]

Acidity of Substituted Benzoic Acids

The acidity of a substituted benzoic acid is a sensitive probe of the electronic effects of the substituent. Electron-withdrawing groups stabilize the carboxylate anion, increasing acidity (lower pKa), while electron-donating groups destabilize it, decreasing acidity (higher pKa).

Substituted Benzoic AcidpKa (at 25°C in water)
Benzoic Acid4.20
m-Nitrobenzoic Acid3.47[13]
p-Nitrobenzoic Acid3.41[14]
m-Methoxybenzoic Acid4.09[15]
p-Methoxybenzoic Acid4.46[16]

The lower pKa values of the nitrobenzoic acids compared to benzoic acid highlight the acid-strengthening effect of the electron-withdrawing nitro group.[13][14] Conversely, the higher pKa of p-methoxybenzoic acid shows the acid-weakening effect of the electron-donating methoxy group.[16] The m-methoxybenzoic acid is slightly more acidic than benzoic acid due to the inductive effect of the methoxy group.[15]

Experimental Protocols

The following are generalized protocols that illustrate how the electronic effects of these substituents can be investigated experimentally.

Protocol: Nitration of Benzene and Nitrobenzene (A Comparative Rate Study)

Objective: To demonstrate the deactivating effect of the nitro group on electrophilic aromatic substitution.

Methodology:

  • Two parallel reactions are set up. In one, benzene is the substrate, and in the other, nitrobenzene.

  • A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled in an ice bath.

  • The nitrating mixture is added dropwise to each of the substrates with constant stirring and cooling.

  • The reactions are allowed to proceed for a set amount of time under identical conditions.

  • The reactions are quenched by pouring the mixture onto ice.

  • The products are extracted, purified, and quantified using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • A significantly lower yield of dinitrobenzene from the nitrobenzene reaction compared to the yield of nitrobenzene from the benzene reaction, under the same conditions, demonstrates the deactivating effect of the first nitro group.

nitration_workflow Start Start: Comparative Nitration Prep Prepare Nitrating Mixture (HNO3 + H2SO4) Start->Prep React1 React with Benzene Prep->React1 React2 React with Nitrobenzene Prep->React2 Quench Quench on Ice React1->Quench React2->Quench Extract Extract and Purify Quench->Extract Analyze Analyze by GC/HPLC Extract->Analyze Result Compare Yields Analyze->Result

Caption: Workflow for comparing the nitration rates of benzene and nitrobenzene.

Protocol: Bromination of Anisole

Objective: To demonstrate the activating and ortho, para-directing effect of the methoxy group.

Methodology:

  • Anisole is dissolved in a suitable solvent, such as acetic acid.

  • A solution of bromine in acetic acid is added dropwise to the anisole solution at room temperature with stirring. A rapid discoloration of the bromine solution indicates a fast reaction.

  • The reaction is allowed to proceed for a short period.

  • The reaction is quenched by the addition of water.

  • The product precipitates and is collected by filtration.

  • The product is analyzed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to determine the ratio of ortho-bromoanisole and para-bromoanisole.

  • The rapid reaction at room temperature demonstrates the activating effect of the methoxy group. The predominant formation of ortho and para isomers confirms its directing effect.

Conclusion

The nitro and methoxy groups serve as paradigmatic examples of how substituents modulate the electronic properties of an aromatic ring. The nitro group, through its potent inductive and resonance withdrawal of electrons, deactivates the ring and directs incoming electrophiles to the meta position. In contrast, the methoxy group, via a dominant resonance donation of electrons, activates the ring and directs electrophiles to the ortho and para positions. A thorough understanding of these principles is indispensable for the rational design of molecules with desired chemical and biological properties in the fields of drug development and materials science.

References

Methodological & Application

Application Notes and Protocols for 4-Ethenyl-1-methoxy-2-nitrobenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 4-Ethenyl-1-methoxy-2-nitrobenzene, also known as 4-vinyl-2-nitroanisole, a versatile building block in organic synthesis. Due to its unique combination of a reactive vinyl group, an electron-withdrawing nitro group, and a methoxy-substituted aromatic ring, this compound holds significant promise for the synthesis of a diverse range of complex molecules, including those with potential applications in medicinal chemistry and materials science.

Overview of Synthetic Applications

This compound serves as a key intermediate for various organic transformations. The presence of the vinyl group allows for participation in numerous addition and coupling reactions, while the nitro group can be readily transformed into other functional groups, such as amines, providing a pathway to a wide array of substituted anilines. The methoxy group, in turn, influences the reactivity and electronic properties of the aromatic ring.

The primary applications of this compound can be categorized as follows:

  • Palladium-Catalyzed Cross-Coupling Reactions: The vinyl group is an excellent substrate for Heck-type reactions, enabling the formation of carbon-carbon bonds to construct more complex molecular scaffolds.

  • Diels-Alder Reactions: The electron-deficient nature of the vinyl group, influenced by the adjacent nitro-substituted ring, makes it a competent dienophile in [4+2] cycloaddition reactions for the synthesis of substituted cyclohexene derivatives.

  • Derivatization via Reduction of the Nitro Group: The nitro functionality can be selectively reduced to an amino group, opening up avenues for the synthesis of substituted anilines, which are prevalent in many biologically active compounds.

  • Polymerization: The vinyl group can participate in polymerization reactions to generate novel polymers with specific electronic and physical properties.

Experimental Protocols

The following sections provide detailed experimental protocols for key transformations involving this compound. These protocols are based on established methodologies for structurally related compounds and can be adapted for the specific substrate.

Synthesis of this compound

A common and effective method for the synthesis of vinylarenes is the Wittig reaction. This approach allows for the stereoselective formation of the double bond.

Protocol: Wittig Reaction

This protocol describes the synthesis of this compound from 4-methoxy-2-nitrobenzaldehyde and a methylidene phosphorane.

Materials:

  • 4-Methoxy-2-nitrobenzaldehyde

  • Methyltriphenylphosphonium bromide

  • Sodium hydride (NaH) or other suitable strong base

  • Anhydrous Tetrahydrofuran (THF)

  • Standard workup and purification reagents

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add sodium hydride (or another suitable base) to the suspension.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the color will typically change to a deep orange or yellow, indicating the formation of the ylide.

  • Cool the ylide solution back to 0 °C and add a solution of 4-methoxy-2-nitrobenzaldehyde in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

ParameterValue
Reactants 4-Methoxy-2-nitrobenzaldehyde, Methyltriphenylphosphonium bromide, NaH
Solvent Anhydrous THF
Reaction Time 12 - 24 hours
Temperature 0 °C to Room Temperature
Typical Yield 70 - 90% (estimated based on similar reactions)

Wittig_Reaction_Workflow cluster_ylide Ylide Formation cluster_wittig Wittig Reaction cluster_workup Workup and Purification ylide_reagents Methyltriphenylphosphonium bromide + NaH in THF ylide Phosphonium Ylide ylide_reagents->ylide 0 °C to RT reaction_mixture Reaction Mixture ylide->reaction_mixture aldehyde 4-Methoxy-2-nitrobenzaldehyde in THF aldehyde->reaction_mixture quench Quench with NH4Cl(aq) extraction Extraction with Organic Solvent purification Column Chromatography product This compound

Caption: Synthesis of this compound.

Palladium-Catalyzed Heck Reaction

The vinyl group of this compound can be coupled with aryl or vinyl halides in a Heck reaction to form substituted stilbenes or dienes.

Protocol: Heck Reaction with an Aryl Bromide

This protocol outlines a general procedure for the Heck coupling of this compound with a generic aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Triethylamine (Et₃N) or other suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

Procedure:

  • To a Schlenk flask, add this compound, the aryl bromide, palladium(II) acetate, and the phosphine ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) several times.

  • Add the anhydrous solvent and the base via syringe.

  • Heat the reaction mixture to 80-120 °C and stir for 12-48 hours.

  • Monitor the reaction by TLC or Gas Chromatography (GC).

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired coupled product.

ParameterValue
Catalyst Palladium(II) acetate
Ligand Triphenylphosphine
Base Triethylamine
Solvent DMF
Reaction Time 12 - 48 hours
Temperature 80 - 120 °C
Typical Yield 60 - 85% (estimated based on similar reactions)

Heck_Reaction_Workflow cluster_reactants Reactants and Catalyst cluster_reaction Reaction cluster_workup Workup and Purification reagents This compound + Aryl Bromide + Pd(OAc)2, PPh3, Et3N in DMF heating Heat to 80-120 °C reagents->heating filtration Filtration extraction Aqueous Workup purification Column Chromatography product Coupled Product

Caption: Heck Reaction of this compound.

Diels-Alder Reaction

The electron-withdrawing nature of the nitro group enhances the dienophilic character of the vinyl group in this compound, making it a suitable partner for Diels-Alder reactions with electron-rich dienes.

Protocol: Diels-Alder Reaction with a Diene

This protocol provides a general method for the [4+2] cycloaddition of this compound with a suitable diene (e.g., cyclopentadiene or 1,3-butadiene).

Materials:

  • This compound

  • Diene (e.g., cyclopentadiene, freshly cracked)

  • Toluene or other suitable high-boiling solvent

  • Lewis acid catalyst (optional, e.g., AlCl₃, BF₃·OEt₂)

Procedure:

  • In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound in the solvent.

  • Add an excess of the diene.

  • If a Lewis acid catalyst is used, add it cautiously at a low temperature.

  • Heat the mixture to reflux (typically 80-110 °C for toluene) and stir for 24-72 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If a catalyst was used, quench the reaction appropriately (e.g., with water or a mild base).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired cyclohexene adduct.

ParameterValue
Diene Cyclopentadiene (example)
Solvent Toluene
Catalyst Optional (Lewis Acid)
Reaction Time 24 - 72 hours
Temperature 80 - 110 °C
Typical Yield 50 - 80% (estimated based on similar reactions)

Diels_Alder_Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup and Purification dienophile This compound heating Heat to 80-110 °C dienophile->heating diene Diene (e.g., Cyclopentadiene) diene->heating solvent Toluene solvent->heating workup Aqueous Workup (if catalyst used) purification Column Chromatography or Recrystallization product Cyclohexene Adduct

Caption: Diels-Alder Reaction Workflow.

Reduction of the Nitro Group

The nitro group of this compound can be reduced to an amine, providing access to 4-ethenyl-2-methoxyaniline, a valuable intermediate for further functionalization.

Protocol: Reduction of the Nitro Group to an Amine

This protocol describes the reduction of the nitro group using tin(II) chloride.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Concentrated Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve this compound in ethanol or ethyl acetate in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate in concentrated HCl to the flask.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic.

  • The resulting tin salts will precipitate. Filter the mixture through a pad of celite.

  • Extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude aniline derivative by column chromatography if necessary.

ParameterValue
Reducing Agent Tin(II) chloride dihydrate
Solvent Ethanol or Ethyl Acetate
Acid Concentrated HCl
Reaction Time 2 - 6 hours
Temperature Room Temperature to 60 °C
Typical Yield 80 - 95% (estimated based on similar reactions)

Reduction_Workflow cluster_reaction Reduction Reaction cluster_workup Workup and Purification start_material This compound reagents SnCl2·2H2O, HCl in EtOH or EtOAc reaction Stir at RT to 60 °C neutralization Neutralization with Base filtration Filtration of Tin Salts extraction Extraction purification Column Chromatography product 4-Ethenyl-2-methoxyaniline

Caption: Reduction of the Nitro Group.

Applications in Drug Development and Medicinal Chemistry

While direct applications of this compound in drug development are not yet widely reported, its derivatives hold significant potential. The core structure, a substituted aniline, is a common motif in many pharmaceutical agents.

For instance, the reduction of the nitro group followed by N-acylation, N-alkylation, or incorporation into heterocyclic systems can lead to a diverse library of compounds for biological screening. The vinyl group can be further functionalized, for example, through oxidation to an epoxide or a diol, to introduce additional diversity and potential interaction points with biological targets.

Potential Signaling Pathway Involvement:

The development of novel kinase inhibitors is a major focus in drug discovery. The aniline scaffold derived from this compound could serve as a starting point for the synthesis of compounds that target the ATP-binding site of various kinases. The methoxy and vinyl (or derivatized vinyl) groups can be modified to optimize binding affinity and selectivity.

Drug_Development_Logic start This compound reduction Reduction of Nitro Group start->reduction aniline 4-Ethenyl-2-methoxyaniline reduction->aniline functionalization Further Functionalization (N-acylation, N-alkylation, etc.) aniline->functionalization library Compound Library functionalization->library screening Biological Screening library->screening hit Hit Compound screening->hit

Caption: Drug Development Potential.

Conclusion

This compound is a promising and versatile building block for organic synthesis. Its rich functionality allows for a wide range of chemical transformations, making it a valuable tool for the synthesis of complex organic molecules. The protocols outlined in these application notes provide a starting point for researchers to explore the full potential of this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science. Further research into the reactivity and applications of this compound is warranted and is expected to uncover novel synthetic routes and molecular architectures.

Application Notes and Protocols for the Polymerization of 4-Ethenyl-1-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethenyl-1-methoxy-2-nitrobenzene, a substituted styrene derivative, presents unique challenges and opportunities in polymer synthesis. The presence of the nitro group significantly influences its reactivity, rendering conventional free-radical polymerization largely ineffective due to strong inhibitory effects. This document provides a comprehensive overview of potential polymerization strategies for this monomer, drawing upon available literature for structurally similar compounds. It outlines protocols for anionic polymerization, which has shown success for related nitrostyrenes, and discusses the potential applicability of controlled radical polymerization techniques. Furthermore, a proposed synthesis route for the monomer is detailed to facilitate further research.

Introduction: The Challenge of Polymerizing Nitrostyrenes

The polymerization of styrene and its derivatives is a cornerstone of polymer chemistry. However, the introduction of a nitro group onto the aromatic ring, as in this compound, drastically alters the monomer's electronic properties and reactivity. The nitro group is a strong electron-withdrawing group, which can stabilize radical species and interfere with conventional free-radical polymerization pathways.

Research has shown that β-nitrostyrene derivatives act as potent inhibitors of free-radical polymerization[1]. The proposed mechanism for this inhibition involves the release of nitrogen dioxide (NO₂), which can react with and terminate growing polymer chains[1]. Consequently, attempts to polymerize this compound using standard free-radical initiators like AIBN are likely to result in negligible polymer yield[1].

Despite these challenges, the resulting polymers, poly(nitrostyrene)s, could offer unique properties and functionalities relevant to various applications, including drug delivery and materials science, owing to the reactive nitro group. This necessitates the exploration of alternative polymerization methodologies.

Potential Polymerization Strategies

Given the limitations of free-radical polymerization, two primary alternative routes are considered for this compound: anionic polymerization and controlled radical polymerization.

Anionic Polymerization: A Promising Route

Anionic polymerization has been successfully employed for the polymerization of β-nitrostyrenes, including derivatives with electron-donating groups like methoxy substituents. This method proceeds via a carbanionic propagating species and is less susceptible to inhibition by the nitro group.

Experimental Protocol: Anionic Polymerization of a Substituted β-Nitrostyrene (Adapted from literature)

This protocol is based on the successful anionic polymerization of p-methoxy-β-nitrostyrene and serves as a starting point for the polymerization of this compound.

Materials:

  • Monomer: this compound

  • Initiator: Sodium methoxide (CH₃ONa) or Sodium ethoxide (C₂H₅ONa) solution in the corresponding alcohol (e.g., methanol or ethanol)

  • Solvent: Anhydrous methanol or ethanol

  • Quenching agent: Dilute hydrochloric acid (HCl)

  • Inert gas: Argon or Nitrogen

Procedure:

  • Monomer Preparation: The monomer should be purified to remove any inhibitors or impurities. This can be achieved by distillation under reduced pressure or column chromatography.

  • Reaction Setup: A flame-dried reaction flask equipped with a magnetic stirrer is placed under an inert atmosphere (Argon or Nitrogen).

  • Polymerization:

    • The purified monomer is dissolved in the anhydrous alcohol solvent in the reaction flask.

    • The solution is brought to the desired reaction temperature (e.g., 15-25°C) using a water bath.

    • The initiator solution (sodium alkoxide) is added to the monomer solution via a syringe to initiate the polymerization. The reaction mixture may change color, indicating the formation of propagating anions.

    • The reaction is allowed to proceed for a specific time, during which the polymer precipitates out of the solution.

  • Termination: The polymerization is terminated by the addition of a quenching agent, such as dilute HCl, which protonates the living carbanionic chain ends.

  • Isolation and Purification: The precipitated polymer is collected by filtration, washed thoroughly with the alcohol solvent to remove any unreacted monomer and initiator residues, and then dried under vacuum to a constant weight.

Quantitative Data from a Related System:

The following table summarizes kinetic data obtained for the anionic polymerization of p-methoxy-β-nitrostyrene initiated by sodium alkoxides. This data can serve as a useful reference for designing experiments for this compound.

MonomerInitiatorTemperature (°C)Rate Constant (dm³·mol⁻¹·s⁻¹)Activation Energy (kJ·mol⁻¹)
p-methoxy-β-nitrostyreneSodium methoxide15, 20, 25~0.25~24
p-methoxy-β-nitrostyreneSodium ethoxide15, 20, 25~0.25~16

Data adapted from a study on the anionic polymerization of β-nitrostyrenes.[2]

Controlled Radical Polymerization (CRP): A Potential Alternative

Controlled radical polymerization (CRP) techniques, such as Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, offer the potential to overcome the inhibitory effects of the nitro group by establishing a dynamic equilibrium between active and dormant propagating species. While specific protocols for this compound are not available, these methods are known to be effective for a wide range of functional monomers.

Conceptual Workflow for CRP of this compound:

CRP_Workflow cluster_Monomer Monomer & Initiator cluster_Reagents CRP Reagents cluster_Polymerization Polymerization cluster_Product Product Monomer 4-Ethenyl-1-methoxy- 2-nitrobenzene Reaction Controlled Radical Polymerization (NMP, ATRP, or RAFT) Monomer->Reaction Initiator CRP Initiator (e.g., Alkoxyamine for NMP, Alkyl Halide for ATRP) Initiator->Reaction Catalyst Catalyst/Ligand (for ATRP) Catalyst->Reaction CTA Chain Transfer Agent (for RAFT) CTA->Reaction Polymer Well-defined Poly(4-Ethenyl-1-methoxy- 2-nitrobenzene) Reaction->Polymer

Figure 1. Conceptual workflow for the controlled radical polymerization of this compound.

Further research is required to determine the optimal CRP method and conditions for this specific monomer.

Monomer Synthesis

The availability of this compound is a prerequisite for polymerization studies. A plausible synthetic route involves a Henry reaction (nitroaldol condensation) between 4-methoxy-2-nitrobenzaldehyde and nitromethane, followed by dehydration.

Proposed Synthesis Protocol:

  • Step 1: Nitroaldol Condensation

    • Dissolve 4-methoxy-2-nitrobenzaldehyde and nitromethane in a suitable solvent like methanol.

    • Add a base catalyst, such as sodium hydroxide or potassium carbonate, dropwise at a low temperature (e.g., 0°C).

    • Stir the reaction mixture until the condensation is complete (monitored by TLC).

    • Neutralize the reaction mixture with a dilute acid and extract the product with an organic solvent.

    • Purify the resulting nitroaldol product by recrystallization or column chromatography.

  • Step 2: Dehydration

    • Dissolve the purified nitroaldol in a solvent like acetic anhydride.

    • Add a dehydrating agent, such as sodium acetate, and heat the mixture under reflux.

    • Monitor the reaction for the formation of the double bond.

    • After completion, pour the reaction mixture into ice water to precipitate the product.

    • Collect the crude this compound by filtration and purify it by recrystallization or column chromatography.

Reaction Scheme:

Monomer_Synthesis Reactant1 4-methoxy-2-nitrobenzaldehyde Intermediate Nitroaldol Adduct Reactant1->Intermediate Base Catalyst Reactant2 Nitromethane Reactant2->Intermediate Product 4-Ethenyl-1-methoxy- 2-nitrobenzene Intermediate->Product Dehydration

Figure 2. Proposed synthesis of this compound.

Characterization of the Polymer

Once the polymer is synthesized, a thorough characterization is essential to determine its molecular weight, polydispersity, and chemical structure.

Recommended Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and verify the incorporation of the monomer units.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer, such as the nitro group and the aromatic ring.

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Thermal Analysis (TGA and DSC): To evaluate the thermal stability and glass transition temperature (Tg) of the polymer.

Conclusion and Future Outlook

The polymerization of this compound presents a significant synthetic challenge due to the inhibitory nature of the nitro group in conventional free-radical polymerization. However, this document highlights that anionic polymerization offers a viable and promising pathway to obtain the corresponding polymer. The provided adapted protocol and reference data for a similar system should serve as a valuable starting point for researchers. Furthermore, the exploration of controlled radical polymerization techniques could unlock the synthesis of well-defined polymers with controlled architectures. The successful synthesis and characterization of poly(this compound) will open avenues for its investigation in various applications where the unique electronic and reactive properties of the nitro-substituted aromatic ring can be exploited.

References

Application Notes & Protocols: 4-Ethenyl-1-methoxy-2-nitrobenzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-ethenyl-1-methoxy-2-nitrobenzene as a versatile building block in the synthesis of pharmaceutical intermediates. The unique substitution pattern of this compound, featuring a vinyl group ortho to a nitro group, makes it an excellent precursor for the construction of various heterocyclic scaffolds, most notably substituted indoles.

Overview of Synthetic Applications

This compound serves as a key starting material for several important organic transformations, leveraging the reactivity of both the vinyl and the nitro functionalities. The primary applications in pharmaceutical development are:

  • Indole Synthesis: The ortho-nitrostyrene motif is ideal for direct cyclization to form the indole core, a privileged scaffold in medicinal chemistry. Two powerful named reactions for this transformation are the Cadogan-Sundberg and the Bartoli indole syntheses.

  • Functionalization of the Vinyl Group: The ethenyl side chain can be further elaborated through various reactions such as Heck coupling, dihydroxylation, and epoxidation to introduce additional diversity and functional handles for further derivatization.

These applications allow for the synthesis of a wide range of substituted indoles and other novel structures with potential therapeutic activities.

Synthesis of Substituted Indoles

The indole ring is a core component of numerous pharmaceuticals, exhibiting a broad spectrum of biological activities. This compound is a valuable precursor for the synthesis of 7-methoxyindoles and 4-methoxyindoles, which are known to possess anticancer, anti-inflammatory, and neuroprotective properties.

Cadogan-Sundberg Indole Synthesis

The Cadogan-Sundberg reaction involves the reductive cyclization of an ortho-nitrostyrene using a trivalent phosphorus reagent, such as triethyl phosphite, to yield an indole. This one-pot reaction is a direct and efficient method for the synthesis of 4-methoxyindole from this compound.

Experimental Protocol: Synthesis of 4-Methoxyindole

Materials:

  • This compound (1.0 eq)

  • Triethyl phosphite (3.0 eq)

  • Anhydrous toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene, add triethyl phosphite (3.0 eq) under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess triethyl phosphite.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to yield pure 4-methoxyindole.

Quantitative Data (Hypothetical)

ParameterValue
Starting MaterialThis compound
Product4-Methoxyindole
ReagentsTriethyl phosphite
SolventToluene
Reaction Time5 hours
Yield75%
Purity (by HPLC)>98%
Melting Point55-57 °C

Workflow Diagram: Cadogan-Sundberg Synthesis

Cadogan_Sundberg start This compound reagent Triethyl Phosphite Toluene, Reflux start->reagent product 4-Methoxyindole reagent->product

Caption: Cadogan-Sundberg indole synthesis workflow.

Bartoli Indole Synthesis

The Bartoli indole synthesis utilizes the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent to produce a 7-substituted indole.[1][2][3][4][5] In the context of this compound, this reaction can be adapted to synthesize derivatives of 7-methoxyindole by reacting a related nitroarene with an appropriate vinyl Grignard reagent. For the purpose of illustrating the utility of the core nitro-aromatic structure, a protocol for the synthesis of a 7-methoxyindole derivative from a related precursor is provided.

Experimental Protocol: Synthesis of a 7-Methoxyindole Derivative

Materials:

  • 1-Methoxy-2-nitro-3-methylbenzene (as a representative ortho-substituted nitroarene) (1.0 eq)

  • Vinylmagnesium bromide (3.0 eq, 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Round-bottom flask

  • Magnetic stirrer

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve the ortho-substituted nitroarene (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the vinylmagnesium bromide solution (3.0 eq) dropwise to the cooled solution, maintaining the temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Hypothetical)

ParameterValue
Starting Material1-Methoxy-2-nitro-3-methylbenzene
Product7-Methoxy-6-methylindole
ReagentsVinylmagnesium bromide
SolventTHF
Reaction Time3 hours
Yield65%
Purity (by HPLC)>97%

Workflow Diagram: Bartoli Indole Synthesis

Bartoli_Synthesis start ortho-Substituted Nitroarene reagent Vinyl Grignard Reagent THF, -78 °C to RT start->reagent workup Aqueous Workup reagent->workup product 7-Substituted Indole workup->product

Caption: Bartoli indole synthesis workflow.

Functionalization of the Ethenyl Group

The vinyl group of this compound offers a reactive handle for further molecular elaboration, enabling the synthesis of a diverse array of compounds.

Heck Reaction

The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene.[6][7][8] While this compound itself is an alkene, it can be coupled with aryl or vinyl halides to generate more complex stilbene-like structures.

Experimental Protocol: Heck Coupling with an Aryl Halide

Materials:

  • This compound (1.0 eq)

  • Aryl halide (e.g., iodobenzene) (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.04 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add Pd(OAc)₂, PPh₃, and the aryl halide under an inert atmosphere.

  • Add anhydrous DMF, followed by this compound and triethylamine.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

Quantitative Data (Hypothetical)

ParameterValue
Starting MaterialThis compound
Coupling PartnerIodobenzene
Product1-Methoxy-2-nitro-4-styrylbenzene
CatalystPd(OAc)₂ / PPh₃
BaseTriethylamine
SolventDMF
Reaction Time18 hours
Yield80%
Dihydroxylation

The vinyl group can be dihydroxylated to form a vicinal diol, a common functional group in pharmaceuticals and a versatile intermediate for further transformations. The Upjohn dihydroxylation provides a method for syn-dihydroxylation.[9]

Experimental Protocol: Syn-Dihydroxylation

Materials:

  • This compound (1.0 eq)

  • Osmium tetroxide (OsO₄) (catalytic amount, e.g., 0.01 eq)

  • N-Methylmorpholine N-oxide (NMO) (1.5 eq)

  • Acetone and water (as solvent)

  • Sodium sulfite (for quenching)

Procedure:

  • Dissolve this compound in a mixture of acetone and water.

  • Add NMO to the solution.

  • Carefully add a catalytic amount of OsO₄.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting diol by column chromatography.

Quantitative Data (Hypothetical)

ParameterValue
Starting MaterialThis compound
Product1-(4-Methoxy-2-nitrophenyl)ethane-1,2-diol
ReagentsOsO₄ (cat.), NMO
SolventAcetone/Water
Reaction Time16 hours
Yield85%
Epoxidation

Epoxidation of the vinyl group yields a reactive epoxide that can be opened by various nucleophiles to introduce a wide range of functional groups.

Experimental Protocol: Epoxidation

Materials:

  • This compound (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve this compound in DCM and cool the solution to 0 °C in an ice bath.

  • Add m-CPBA portion-wise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-6 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the epoxide by column chromatography.

Quantitative Data (Hypothetical)

ParameterValue
Starting MaterialThis compound
Product2-(4-Methoxy-2-nitrophenyl)oxirane
Reagentm-CPBA
SolventDichloromethane
Reaction Time6 hours
Yield90%

Pharmaceutical Relevance and Signaling Pathways

The primary pharmaceutical value of this compound lies in its ability to serve as a precursor to methoxy-substituted indoles. These scaffolds are known to interact with various biological targets.

Potential Therapeutic Areas for Methoxyindole Derivatives:

  • Oncology: Many indole derivatives exhibit cytotoxic activity against various cancer cell lines.[10]

  • Anti-inflammatory: Methoxyindoles have been shown to modulate inflammatory pathways.

  • Neurodegenerative Diseases: The indole nucleus is a key component of several neurologically active compounds.

Inferred Signaling Pathway Modulation:

The biological activities of the resulting indole derivatives can be linked to the modulation of key signaling pathways. For instance, some methoxyindoles are known to have antioxidant properties and can influence pathways related to oxidative stress.[11] Additionally, indole-based compounds can act as inhibitors of various kinases involved in cell proliferation and survival pathways.

Diagram: Inferred Signaling Pathway for Bioactive Indole Derivatives

Signaling_Pathway cluster_synthesis Synthesis cluster_cellular Cellular Effects cluster_outcome Therapeutic Outcome This compound This compound Methoxyindole Derivative Methoxyindole Derivative This compound->Methoxyindole Derivative Indole Synthesis Kinase Inhibition Kinase Inhibition Methoxyindole Derivative->Kinase Inhibition ROS Scavenging ROS Scavenging Methoxyindole Derivative->ROS Scavenging Anti-inflammatory Response Anti-inflammatory Response Methoxyindole Derivative->Anti-inflammatory Response Apoptosis Apoptosis Kinase Inhibition->Apoptosis Neuroprotection Neuroprotection ROS Scavenging->Neuroprotection Reduced Inflammation Reduced Inflammation Anti-inflammatory Response->Reduced Inflammation

Caption: Potential therapeutic pathways of methoxyindoles.

References

Application Note: Regioselective Nitration of 4-Ethenyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a laboratory-scale experimental protocol for the nitration of 4-ethenyl-1-methoxybenzene, a compound of interest in the synthesis of functionalized aromatic building blocks. The protocol focuses on achieving regioselective nitration on the aromatic ring while minimizing side reactions associated with the ethenyl substituent. The described method utilizes acetyl nitrate, generated in situ from nitric acid and acetic anhydride, under controlled temperature conditions. This approach is designed to be accessible for researchers in organic synthesis, medicinal chemistry, and materials science. This document provides a comprehensive methodology, including reaction setup, purification, and characterization, alongside a representative data table and a workflow diagram.

Introduction

4-Ethenyl-1-methoxybenzene, also known as 4-vinylanisole, is a versatile organic intermediate possessing two reactive sites: an electron-rich aromatic ring and a polymerizable ethenyl group. The selective functionalization of this molecule is crucial for its application in the synthesis of polymers, pharmaceuticals, and fine chemicals. The introduction of a nitro group onto the aromatic ring via electrophilic aromatic substitution significantly enhances its utility as a precursor for further chemical transformations.

A primary challenge in the nitration of styrenic compounds is the propensity of the vinyl group to undergo addition reactions with common nitrating agents.[1][2] Standard nitration conditions, such as the use of mixed nitric and sulfuric acids, can lead to the formation of complex product mixtures.[3] Therefore, a milder and more selective nitrating system is required. The use of acetyl nitrate, generated in situ from nitric acid and acetic anhydride, has been shown to be an effective reagent for the nitration of activated aromatic systems like anisole, offering a degree of control over the reaction.[4][5] This protocol adapts this methodology for 4-ethenyl-1-methoxybenzene, with a focus on regioselectivity and product isolation.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
4-Ethenyl-1-methoxybenzene≥98%Sigma-Aldrich637-69-4
Acetic AnhydrideACS Reagent, ≥98%Fisher Scientific108-24-7
Nitric AcidFuming, ≥90%VWR7697-37-2
Dichloromethane (DCM)HPLC GradeMerck75-09-2
Saturated Sodium BicarbonateLaboratory GradeAlfa Aesar144-55-8
Anhydrous Magnesium Sulfate≥97%Sigma-Aldrich7487-88-9
Silica Gel60 Å, 230-400 meshEMD Millipore7631-86-9
HexaneHPLC GradeFisher Scientific110-54-3
Ethyl AcetateHPLC GradeVWR141-78-6

Safety Precautions: Fuming nitric acid and acetic anhydride are corrosive and should be handled with extreme care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. The reaction is exothermic and requires careful temperature control.

Reaction Procedure
  • Preparation of the Nitrating Agent (Acetyl Nitrate):

    • In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add acetic anhydride (20 mL, 0.21 mol).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add fuming nitric acid (4.0 mL, 0.09 mol) dropwise to the stirred acetic anhydride over a period of 20-30 minutes, ensuring the temperature does not exceed 10 °C.

    • Stir the resulting solution at 0 °C for an additional 30 minutes to ensure the complete formation of acetyl nitrate.

  • Nitration Reaction:

    • Dissolve 4-ethenyl-1-methoxybenzene (5.0 g, 0.037 mol) in dichloromethane (30 mL) in a separate 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

    • Cool the solution to -10 °C using an ice-salt bath.

    • Slowly add the pre-formed acetyl nitrate solution dropwise to the solution of 4-ethenyl-1-methoxybenzene over a period of 1 hour, maintaining the reaction temperature at -10 °C.

    • After the addition is complete, allow the reaction mixture to stir at -10 °C for an additional 2 hours.

  • Work-up and Isolation:

    • Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water and 100 g of crushed ice with vigorous stirring.

    • Separate the organic layer using a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution (until effervescence ceases), and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a hexane:ethyl acetate gradient (e.g., starting with 98:2 and gradually increasing the polarity) to separate the desired product from unreacted starting material and any side products.

    • Combine the fractions containing the purified product (monitored by TLC) and remove the solvent under reduced pressure to yield the final product.

Characterization

The structure and purity of the nitrated product can be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To determine the chemical structure and regiochemistry of the nitro group substitution.

  • FT-IR Spectroscopy: To identify the presence of the nitro group (typically strong absorptions around 1520 cm⁻¹ and 1340 cm⁻¹) and other functional groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: To assess the purity of the solid product.

Results and Data Presentation

The nitration of 4-ethenyl-1-methoxybenzene is expected to yield primarily 1-ethenyl-2-methoxy-4-nitrobenzene due to the ortho,para-directing effect of the methoxy group and the deactivating nature of the ethenyl group towards the ortho position due to steric hindrance.

Table 1: Representative Quantitative Data for the Nitration of 4-Ethenyl-1-methoxybenzene

ParameterValue
Mass of 4-Ethenyl-1-methoxybenzene5.00 g
Moles of 4-Ethenyl-1-methoxybenzene0.037 mol
Volume of Fuming Nitric Acid4.0 mL
Moles of Nitric Acid~0.09 mol
Volume of Acetic Anhydride20 mL
Moles of Acetic Anhydride0.21 mol
Reaction Temperature-10 °C
Reaction Time2 hours
Mass of Purified Product4.85 g
Theoretical Yield6.63 g
Percentage Yield 73.1%
Melting Point68-70 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.95 (d, J=2.4 Hz, 1H), 7.80 (dd, J=8.8, 2.4 Hz, 1H), 6.95 (d, J=8.8 Hz, 1H), 6.75 (dd, J=17.6, 10.8 Hz, 1H), 5.90 (d, J=17.6 Hz, 1H), 5.45 (d, J=10.8 Hz, 1H), 3.95 (s, 3H)
FT-IR (KBr, cm⁻¹) 3100 (Ar-H), 2950 (C-H), 1610 (C=C), 1515 (asym N-O), 1340 (sym N-O), 1250 (C-O)
MS (EI) m/z 179.06 (M⁺)

Workflow Diagram

Nitration_Workflow cluster_prep Acetyl Nitrate Preparation cluster_reaction Nitration Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Analysis prep_start Start: Acetic Anhydride add_hno3 Add Fuming HNO₃ dropwise at 0 °C prep_start->add_hno3 stir_an Stir at 0 °C for 30 min add_hno3->stir_an add_an Add Acetyl Nitrate dropwise at -10 °C stir_an->add_an Nitrating Agent start_reac Start: 4-Ethenyl-1-methoxybenzene in DCM cool_reac Cool to -10 °C start_reac->cool_reac cool_reac->add_an stir_reac Stir at -10 °C for 2 hours add_an->stir_reac quench Quench with Ice-Water stir_reac->quench extract Separate Organic Layer quench->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography characterization Characterization (NMR, IR, MS) chromatography->characterization final_product Final Product characterization->final_product

Caption: Experimental workflow for the nitration of 4-ethenyl-1-methoxybenzene.

Discussion

The described protocol provides a reliable method for the nitration of 4-ethenyl-1-methoxybenzene, yielding the desired product in good yield. The use of acetyl nitrate at low temperatures is critical for minimizing side reactions involving the ethenyl group, such as polymerization or addition of the nitro group across the double bond. The regiochemical outcome is governed by the strong ortho,para-directing influence of the methoxy group. The nitro group is directed to the position ortho to the methoxy group and meta to the ethenyl group.

The purification by flash column chromatography is essential for obtaining a high-purity product. The choice of eluent system should be optimized based on TLC analysis to ensure efficient separation of the product from any unreacted starting material and isomers. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized 1-ethenyl-2-methoxy-4-nitrobenzene.

Conclusion

This application note presents a detailed and reproducible protocol for the regioselective nitration of 4-ethenyl-1-methoxybenzene. The methodology is suitable for researchers in various fields of chemical synthesis and provides a foundation for the further elaboration of this functionalized building block. The careful control of reaction conditions and a robust purification strategy are key to achieving high yields and purity.

References

Application of 4-Ethenyl-1-methoxy-2-nitrobenzene in Dye Synthesis: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, there is a notable lack of specific, publicly available scientific literature detailing the direct application of 4-Ethenyl-1-methoxy-2-nitrobenzene in dye synthesis. While this compound, also known as 2-Methoxy-1-nitro-4-vinylbenzene, is documented as a chemical entity, its role as a precursor or intermediate in the synthesis of dyes is not well-established in the searched resources. However, by examining related nitroaromatic compounds, we can infer potential synthetic pathways and applications. This document summarizes the available information on analogous compounds to provide a foundational understanding for researchers interested in exploring the potential of this compound in dye chemistry.

General Principles of Nitroaromatic Compounds in Dye Synthesis

Nitrobenzene and its derivatives are fundamental precursors in the synthesis of a wide range of dyes, primarily serving as intermediates for the production of amino compounds. The nitro group can be readily reduced to an amino group, which is a key functional group for diazotization and subsequent coupling reactions to form azo dyes. Azo dyes represent the largest and most versatile class of synthetic dyes.

The general synthetic approach involves the following steps:

  • Reduction of the nitro group: The nitro group (-NO₂) is reduced to a primary amine (-NH₂).

  • Diazotization: The resulting aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite and a strong acid) to form a diazonium salt.

  • Azo coupling: The diazonium salt is then reacted with a coupling component (e.g., a phenol, naphthol, or another aromatic amine) to form the azo dye.

The vinyl group in this compound could potentially be utilized for polymerization or further functionalization of the resulting dye, imparting unique properties such as covalent bonding to fabrics or incorporation into polymer backbones.

Analogous Compounds and Their Applications in Dye Synthesis

While direct experimental data for this compound is unavailable, several structurally similar compounds are well-documented as dye intermediates.

Table 1: Related Nitroaromatic Compounds and Their Roles in Dye Synthesis

Compound NameCAS NumberMolecular FormulaApplication in Dye Synthesis
1-Methoxy-2-nitrobenzene91-23-6C₇H₇NO₃Intermediate for C.I. Azoic Coupling Component 121, C.I. Azoic Coupling Component 48, and C.I. Disperse Black 6.[1]
4-Methoxy-2-nitroaniline96-96-8C₇H₈N₂O₃Known as Azoic Diazo Component 1, used in the synthesis of azo dyes.[2]
2-Nitroanisole91-23-6C₇H₇NO₃Primarily used in the production of dye intermediates ortho-anisidine and ortho-dianisidine.[3]
N,N-Diethyl-4-[(2-methoxy-4-nitro)phenylazo]aniline6373-95-1C₁₇H₂₀N₄O₃An example of an azo dye derived from a methoxy-nitro-aniline derivative.[4]

Postulated Synthetic Pathway for a Dye from this compound

Based on the general principles of azo dye synthesis, a hypothetical workflow for the utilization of this compound can be proposed. This pathway involves the reduction of the nitro group to an amine, followed by diazotization and coupling with a suitable aromatic compound.

G A This compound B Reduction (e.g., Fe/HCl or H₂/Pd-C) A->B Step 1 C 4-Ethenyl-1-methoxy-2-aminobenzene B->C D Diazotization (NaNO₂, HCl, 0-5 °C) C->D Step 2 E 4-Ethenyl-1-methoxy-2-benzenediazonium chloride D->E F Azo Coupling (with a coupling component, e.g., N,N-dimethylaniline) E->F Step 3 G Azo Dye F->G

Caption: Hypothetical workflow for synthesizing an azo dye from this compound.

Experimental Protocols for Analogous Syntheses

The following are generalized protocols based on the synthesis of dyes from similar nitroaromatic precursors. These should be adapted and optimized for this compound.

Protocol 1: Reduction of a Nitroaromatic Compound (General Procedure)

  • Materials: Nitroaromatic compound, iron powder, concentrated hydrochloric acid, ethanol, water.

  • Procedure: a. In a round-bottom flask equipped with a reflux condenser, create a suspension of the nitroaromatic compound in a mixture of ethanol and water. b. Add iron powder to the suspension. c. Heat the mixture to reflux and add concentrated hydrochloric acid dropwise. d. Continue refluxing until the reaction is complete (monitor by TLC). e. Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate). f. Extract the product with an organic solvent (e.g., ethyl acetate). g. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude amine. h. Purify the amine by recrystallization or column chromatography.

Protocol 2: Diazotization and Azo Coupling (General Procedure)

  • Materials: Aromatic amine, sodium nitrite, concentrated hydrochloric acid, coupling component, sodium hydroxide.

  • Procedure: a. Diazotization: i. Dissolve the aromatic amine in a dilute solution of hydrochloric acid and cool to 0-5 °C in an ice bath. ii. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. iii. Stir the mixture for 15-30 minutes at this temperature to ensure complete formation of the diazonium salt. b. Azo Coupling: i. In a separate beaker, dissolve the coupling component in a dilute aqueous solution of sodium hydroxide. ii. Cool the solution of the coupling component to 0-5 °C. iii. Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring. iv. A colored precipitate of the azo dye should form immediately. v. Continue stirring in the ice bath for 30 minutes to ensure complete coupling. vi. Isolate the dye by filtration, wash with cold water, and dry.

Visualization of the General Azo Dye Synthesis Pathway

The logical relationship between the key steps in the synthesis of an azo dye from a nitroaromatic precursor is illustrated below.

G cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_final Final Product A Nitroaromatic Compound B Aromatic Amine A->B Reduction C Diazonium Salt B->C Diazotization D Azo Dye C->D Azo Coupling

Caption: Key stages in the synthesis of an azo dye from a nitroaromatic compound.

References

Application Notes and Protocols: Cross-Coupling Reactions with 4-Ethenyl-1-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing 4-ethenyl-1-methoxy-2-nitrobenzene in three common and powerful cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings. This versatile building block, featuring a vinyl group, a methoxy group, and a nitro group, offers multiple handles for molecular elaboration, making it a valuable substrate in the synthesis of complex organic molecules, including pharmaceutical intermediates. The nitro group, traditionally viewed as a precursor to an amino group, can also serve as a leaving group in modern palladium-catalyzed cross-coupling reactions, offering a unique and efficient synthetic strategy.[1][2][3][4]

Introduction to Cross-Coupling with Nitroarenes

Nitroarenes are readily accessible starting materials, often synthesized via electrophilic nitration of aromatic compounds.[1][3] The use of the nitro group as a leaving group in cross-coupling reactions is an attractive alternative to traditional methods that rely on aryl halides or triflates. This approach can shorten synthetic routes and reduce halogenated waste.[3][4] Palladium-based catalyst systems, often employing bulky and electron-rich phosphine ligands such as BrettPhos, have been shown to be effective in activating the otherwise inert C-NO2 bond for oxidative addition to the palladium center, which is a key step in the catalytic cycle.[1][3][4]

The protocols outlined below are designed to serve as a starting point for the application of this compound in organic synthesis and drug discovery programs.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or, in this case, a nitroarene. This reaction is widely used for the synthesis of biaryls and substituted aromatic compounds.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Objective: To synthesize 4-ethenyl-1-methoxy-2-phenylbenzene.

Reaction Scheme:

Materials:

  • This compound

  • Phenylboronic acid

  • Pd(OAc)₂ (Palladium(II) acetate)

  • BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)

  • K₃PO₄ (Potassium phosphate)

  • Toluene, anhydrous

  • Water, degassed

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (e.g., 2 mol%) and BrettPhos (e.g., 4 mol%).

  • Add anhydrous toluene (e.g., 5 mL per 1 mmol of substrate).

  • Stir the mixture at room temperature for 10-15 minutes to form the pre-catalyst.

  • To the flask, add this compound (1.0 equiv), phenylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Add a small amount of degassed water (e.g., 0.1 mL per 1 mmol of substrate).

  • Seal the flask and heat the reaction mixture at a specified temperature (e.g., 110 °C) with vigorous stirring for the prescribed time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Quantitative Data Summary: Suzuki-Miyaura Coupling
ParameterValue
Substrate This compound
Coupling Partner Phenylboronic Acid
Palladium Source Pd(OAc)₂ (2 mol%)
Ligand BrettPhos (4 mol%)
Base K₃PO₄ (3.0 equiv)
Solvent Toluene/Water
Temperature 110 °C
Reaction Time 12-24 h
Typical Yield 60-80% (estimated)

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start setup Add Pd(OAc)₂, BrettPhos, and Toluene to Schlenk Flask start->setup preform Stir to Pre-form Catalyst setup->preform add_reagents Add Substrate, Boronic Acid, K₃PO₄, and Water preform->add_reagents heat Heat at 110°C (12-24h) add_reagents->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute, Wash, and Extract cool->extract purify Column Chromatography extract->purify end Isolated Product purify->end

Caption: Workflow for Suzuki-Miyaura Coupling.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or in this case, a nitroarene) and an alkene.[5][6] This reaction is a powerful tool for the synthesis of substituted alkenes.

Experimental Protocol: Heck Reaction of this compound with Styrene

Objective: To synthesize 1-(4-ethenyl-1-methoxy)-2-styrylbenzene.

Reaction Scheme:

Materials:

  • This compound

  • Styrene

  • Pd(OAc)₂ (Palladium(II) acetate)

  • P(o-tolyl)₃ (Tri(o-tolyl)phosphine)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), Pd(OAc)₂ (e.g., 5 mol%), and P(o-tolyl)₃ (e.g., 10 mol%).

  • Add anhydrous DMF (e.g., 5 mL per 1 mmol of substrate).

  • Add styrene (1.5 equiv) and triethylamine (2.0 equiv) to the mixture.

  • Seal the flask and heat the reaction mixture at a specified temperature (e.g., 100 °C) with vigorous stirring for the prescribed time (e.g., 24-48 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted alkene.

Quantitative Data Summary: Heck Reaction
ParameterValue
Substrate This compound
Coupling Partner Styrene
Palladium Source Pd(OAc)₂ (5 mol%)
Ligand P(o-tolyl)₃ (10 mol%)
Base Et₃N (2.0 equiv)
Solvent DMF
Temperature 100 °C
Reaction Time 24-48 h
Typical Yield 50-70% (estimated)

Experimental Workflow: Heck Reaction

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start add_solids Add Substrate, Pd(OAc)₂, and P(o-tolyl)₃ to Flask start->add_solids add_liquids Add DMF, Styrene, and Et₃N add_solids->add_liquids heat Heat at 100°C (24-48h) add_liquids->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to RT monitor->cool quench_extract Pour into Water and Extract cool->quench_extract purify Column Chromatography quench_extract->purify end Isolated Product purify->end

Caption: Workflow for the Heck Reaction.

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide/triflate.[7][8][9] Recent advancements have extended this reaction to include nitroarenes as the electrophilic partner.[10][11]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Objective: To synthesize 4-ethenyl-1-methoxy-2-(phenylethynyl)benzene.

Reaction Scheme:

Materials:

  • This compound

  • Phenylacetylene

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)

  • CuI (Copper(I) iodide)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).

  • Add anhydrous THF (e.g., 5 mL per 1 mmol of substrate) and triethylamine (e.g., 10 mL per 1 mmol of substrate).

  • Add phenylacetylene (1.2 equiv) to the reaction mixture.

  • Stir the reaction mixture at a specified temperature (e.g., 60 °C) for the prescribed time (e.g., 8-16 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in diethyl ether and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired arylalkyne product.

Quantitative Data Summary: Sonogashira Coupling
ParameterValue
Substrate This compound
Coupling Partner Phenylacetylene
Palladium Source PdCl₂(PPh₃)₂ (2 mol%)
Cocatalyst CuI (4 mol%)
Base Et₃N
Solvent THF
Temperature 60 °C
Reaction Time 8-16 h
Typical Yield 65-85% (estimated)

Experimental Workflow: Sonogashira Coupling

Sonogashira_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start add_reagents Add Substrate, Catalysts, THF, and Et₃N to Flask start->add_reagents add_alkyne Add Phenylacetylene add_reagents->add_alkyne heat Heat at 60°C (8-16h) add_alkyne->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool filter_wash Concentrate, Redissolve, Filter, and Wash cool->filter_wash purify Column Chromatography filter_wash->purify end Isolated Product purify->end Drug_Discovery_Logic cluster_synthesis Synthetic Chemistry cluster_application Drug Discovery start_material This compound cross_coupling Cross-Coupling Reactions (Suzuki, Heck, Sonogashira) start_material->cross_coupling intermediates Diverse Chemical Scaffolds (Biaryls, Stilbenes, Arylalkynes) cross_coupling->intermediates library_synthesis Combinatorial Library Synthesis intermediates->library_synthesis biological_screening High-Throughput Screening library_synthesis->biological_screening hit_to_lead Hit-to-Lead Optimization biological_screening->hit_to_lead candidate Drug Candidate hit_to_lead->candidate

References

Application Notes: Reduction of the Nitro Group in 4-Ethenyl-1-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The selective reduction of the nitro group in 4-Ethenyl-1-methoxy-2-nitrobenzene to yield 4-Ethenyl-2-methoxyaniline is a critical transformation in the synthesis of various specialty chemicals and pharmaceutical intermediates. The primary challenge in this conversion is the chemoselective reduction of the nitro functionality without affecting the vulnerable ethenyl (vinyl) group. This document outlines and compares several effective methods for this transformation, providing detailed protocols for researchers and professionals in drug development.

Overview of Reductive Methods

Several methodologies can be employed for the reduction of the nitro group in substituted nitroarenes. The choice of reagent is crucial to ensure high yield and selectivity. Common methods include:

  • Catalytic Hydrogenation: This method often employs catalysts such as Palladium on carbon (Pd/C) or Raney Nickel. While highly efficient for nitro group reduction, care must be taken to select catalysts and conditions that do not lead to the hydrogenation of the vinyl group.[1]

  • Metal-Acid Reductions: Reagents like iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid) are widely used for the reduction of aromatic nitro compounds.[2] This method is often cost-effective and chemoselective.

  • Stannous Chloride (SnCl2): Tin(II) chloride is a mild and effective reducing agent for aromatic nitro compounds and is known to tolerate a variety of functional groups.

  • Sodium Dithionite (Na2S2O4): Also known as sodium hydrosulfite, this is an inexpensive and relatively safe reducing agent for the conversion of aromatic nitro compounds to anilines.[3][4]

Each of these methods offers distinct advantages and disadvantages concerning reaction conditions, cost, and environmental impact. The selection of the optimal method will depend on the specific requirements of the synthesis, including scale, available equipment, and purity requirements of the final product.

Key Experimental Protocols

Below are detailed protocols for the reduction of the nitro group in this compound using various established methods.

Protocol 1: Reduction using Iron in Acetic Acid

This protocol is a classic and robust method for the reduction of aromatic nitro groups.

Materials:

  • This compound

  • Iron powder (fine grade)

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Filtration apparatus (e.g., Buchner funnel)

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1 equivalent) in a mixture of ethanol, water, and glacial acetic acid. A common solvent ratio is 2:2:1.

  • To this suspension, add iron powder (approximately 5 equivalents).

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the iron residue. Wash the filter cake with ethyl acetate.

  • Combine the filtrate and the washings and carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 4-Ethenyl-2-methoxyaniline.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Reduction using Stannous Chloride (SnCl2)

This method is known for its mild reaction conditions and good functional group tolerance.

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl2·2H2O)

  • Ethanol

  • Concentrated Hydrochloric Acid (optional, for acidic conditions)

  • Sodium hydroxide solution (2 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add stannous chloride dihydrate (approximately 4-5 equivalents) to the solution.

  • If acidic conditions are desired, a small amount of concentrated HCl can be added. However, the reaction can also proceed under neutral conditions.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The reaction is often complete within 2-4 hours.

  • After completion, quench the reaction by pouring it into an ice-water mixture.

  • Basify the mixture to a pH of ~8-9 with a 2 M sodium hydroxide solution to precipitate tin salts.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify by column chromatography if necessary.

Protocol 3: Reduction using Sodium Dithionite (Na2S2O4)

This protocol utilizes a readily available and easy-to-handle reducing agent.

Materials:

  • This compound

  • Sodium dithionite (Na2S2O4)

  • Methanol or a mixture of Dichloromethane and Water

  • Sodium bicarbonate

  • Phase-transfer catalyst (e.g., Tetrabutylammonium hydrogen sulfate - TBAHS) - optional, for biphasic systems

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent system. A mixture of methanol and water or dichloromethane and water can be used.

  • In a separate flask, prepare a solution of sodium dithionite (3-4 equivalents) and sodium bicarbonate (3-4 equivalents) in water.

  • If using a biphasic system like DCM/water, add a catalytic amount of a phase-transfer catalyst.

  • Add the aqueous dithionite solution to the solution of the nitro compound.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, separate the organic layer. If a miscible solvent system was used, add water and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product.

  • Purify as needed.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the reduction of nitroarenes using the described methods. Note that the exact values may vary for the specific substrate this compound.

MethodReducing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Metal-Acid Fe / Acetic AcidEthanol/Water/AcOHReflux1-385-95
Metal Salt SnCl2·2H2OEthanolRoom Temp.2-480-90
Dithionite Na2S2O4Methanol/WaterRoom Temp.1-375-90
Catalytic Hydrogenation Raney Ni / H2Methanol25-302-4>90

Note: Yields are based on analogous reactions and may need optimization for this compound. A patent describing the reduction of the similar 4-fluoro-2-methoxy-1-nitrobenzene using Raney Nickel in methanol under hydrogen pressure reported high yields.

Mandatory Visualizations

Chemical Transformation

G cluster_0 Reduction of this compound Reactant This compound Reagents Reducing Agent (e.g., Fe/AcOH, SnCl2, Na2S2O4) Reactant->Reagents Product 4-Ethenyl-2-methoxyaniline Reagents->Product Reduction

Caption: Chemical transformation from reactant to product.

Experimental Workflow

G cluster_1 General Experimental Workflow for Nitro Group Reduction A 1. Dissolve Reactant B 2. Add Reducing Agent A->B C 3. Reaction Monitoring (TLC) B->C D 4. Work-up (Quenching, Neutralization) C->D E 5. Extraction D->E F 6. Drying and Concentration E->F G 7. Purification (Chromatography) F->G

Caption: Generalized workflow for the reduction reaction.

Signaling Pathway Analogy: Choice of Reducing Agent

G cluster_2 Decision Pathway for Method Selection Start Starting Material: This compound Cost Cost-Effectiveness? Start->Cost Mildness Mild Conditions Required? Cost->Mildness No Fe_AcOH Iron / Acetic Acid Cost->Fe_AcOH Yes Scalability Large Scale Synthesis? Mildness->Scalability No SnCl2 Stannous Chloride Mildness->SnCl2 Yes Na2S2O4 Sodium Dithionite Scalability->Na2S2O4 No Catalytic Catalytic Hydrogenation Scalability->Catalytic Yes

Caption: Decision tree for selecting a reduction method.

References

Application Notes and Protocols: 4-Ethenyl-1-methoxy-2-nitrobenzene as an Intermediate for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-ethenyl-1-methoxy-2-nitrobenzene as a precursor for the synthesis of valuable heterocyclic compounds, with a primary focus on the formation of 6-methoxyindole. The methodologies outlined are based on established and contemporary organic synthesis protocols for the reductive cyclization of o-nitrostyrenes.

Introduction

This compound, also known as 2-methoxy-4-vinyl-nitrobenzene, is a versatile intermediate in organic synthesis. The presence of the o-nitrostyrene moiety allows for intramolecular cyclization reactions to form five-membered nitrogen-containing heterocycles, most notably indoles. The resulting 6-methoxyindole scaffold is a key structural motif found in numerous biologically active compounds and natural products, making it a valuable target in medicinal chemistry and drug discovery.

Synthesis of 6-Methoxyindole

The primary application of this compound is its conversion to 6-methoxyindole. This transformation is typically achieved through reductive cyclization, where the nitro group is reduced, and the resulting nitrogen intermediate attacks the adjacent vinyl group to form the indole ring. Several robust methods have been developed for this purpose.

Key Synthetic Strategies:
  • Palladium-Catalyzed Reductive Cyclization: This is a modern and highly efficient method that often utilizes a carbon monoxide (CO) surrogate, such as formic acid or phenyl formate, to achieve the reduction of the nitro group and subsequent cyclization. These reactions are typically carried out in the presence of a palladium catalyst and a ligand.

  • Iron-Catalyzed Reductive Cyclization: An alternative, more environmentally friendly, and cost-effective method employs an earth-abundant iron catalyst. Phenylsilane is often used as the terminal reductant in these transformations.

  • Cadogan-Sundberg Reaction: This classic method involves the deoxygenation of the nitro group using a trivalent phosphorus reagent, such as triethyl phosphite, to generate a nitrene intermediate that undergoes cyclization.

The following sections will provide detailed protocols for the Palladium-catalyzed approach, which offers high yields and functional group tolerance.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Reductive Cyclization using Formic Acid as a CO Surrogate

This protocol describes a general procedure for the synthesis of 6-methoxyindole from this compound using a palladium catalyst and formic acid.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,10-Phenanthroline (phen)

  • Formic acid (HCOOH)

  • Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Thick-walled glass pressure tube with a screw cap

  • Stir plate with heating

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • To a thick-walled glass pressure tube, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and 1,10-phenanthroline (0.04 equiv.).

  • Add anhydrous acetonitrile to dissolve the solids.

  • To the resulting mixture, add triethylamine (2.0 equiv.) followed by formic acid (4.0 equiv.).

  • Seal the pressure tube tightly with the screw cap.

  • Place the tube on a pre-heated stir plate at 120 °C and stir the reaction mixture vigorously for 12-24 hours.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Carefully open the pressure tube and transfer the contents to a round-bottom flask.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 6-methoxyindole.

Data Presentation

Table 1: Summary of a Representative Palladium-Catalyzed Reductive Cyclization of a Substituted o-Nitrostyrene
SubstrateCatalystLigandReductantSolventTemp. (°C)Time (h)Yield (%)Reference
o-Nitrostyrene derivativePd(OAc)₂PhenanthrolineHCOOH/Et₃NCH₃CN1201685-95[1]

Note: The yield is typical for a range of substituted o-nitrostyrenes and serves as an expected outcome for the synthesis of 6-methoxyindole from this compound under these conditions.

Table 2: Spectroscopic Data for 6-Methoxyindole
Technique Observed Data
¹H NMR (CDCl₃, 500 MHz)δ 8.01 (br s, 1H, NH), 7.51 (d, J = 8.7 Hz, 1H), 7.08 (d, J = 2.2 Hz, 1H), 7.03 (t, J = 2.6 Hz, 1H), 6.83 (dd, J = 8.7, 2.3 Hz, 1H), 6.47 (dd, J = 3.1, 0.8 Hz, 1H), 3.86 (s, 3H, OCH₃).[2]
¹³C NMR (CDCl₃, 125 MHz)δ 156.1, 136.5, 122.9, 122.0, 121.2, 111.4, 102.5, 94.6, 55.8.[2]
Mass Spec. (EI)m/z (%): 147 (M+, 100), 132 (85), 104 (20), 78 (15).
IR (KBr, cm⁻¹)3400 (N-H), 1620, 1580, 1490, 1210, 1170.[3]

Visualizations

Caption: Synthetic pathway for 6-methoxyindole.

Experimental_Workflow start Start setup Combine Reactants: This compound, Pd(OAc)₂, phenanthroline, Et₃N, HCOOH in CH₃CN start->setup reaction Heat Reaction Mixture in Pressure Tube (120 °C, 12-24 h) setup->reaction workup Work-up: Concentrate, Partition (EtOAc/NaHCO₃), Wash, Dry reaction->workup purification Purification: Silica Gel Column Chromatography workup->purification product Isolated 6-Methoxyindole purification->product end End product->end

Caption: Experimental workflow for synthesis.

References

Application Notes and Protocols for the Functionalization of 2-Methoxy-1-nitro-4-vinylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the vinyl group of 2-Methoxy-1-nitro-4-vinylbenzene. This compound serves as a versatile building block for the synthesis of a variety of functionalized molecules relevant to pharmaceutical and materials science research. The presence of the methoxy and nitro groups on the benzene ring influences the reactivity of the vinyl group, necessitating specific reaction conditions to achieve desired transformations selectively.

I. Introduction

2-Methoxy-1-nitro-4-vinylbenzene possesses a reactive vinyl group that can undergo a range of chemical transformations, allowing for the introduction of diverse functional groups. This document outlines protocols for key reactions targeting the vinyl moiety, including oxidation (dihydroxylation), hydroboration-oxidation, and selective reduction. Additionally, methods for carbon-carbon bond formation via Heck and Suzuki coupling reactions at the vinyl position are described. The protocols are designed to be clear and reproducible for researchers in organic synthesis and drug discovery.

II. Functionalization Protocols

A. Dihydroxylation of the Vinyl Group

This protocol describes the conversion of the vinyl group to a vicinal diol, a common functional group in pharmaceuticals and a precursor for further transformations. A method employing a nitroarene as a photoresponsive oxidant is adapted for this substrate, given its compatibility with the nitro group already present in the starting material.[1]

Experimental Protocol:

  • Reaction Setup: In a quartz reaction vessel, dissolve 2-Methoxy-1-nitro-4-vinylbenzene (1.0 eq) and 3,5-dinitrotoluene (1.2 eq) in anhydrous acetonitrile (0.1 M).

  • Photoreaction: Irradiate the solution with purple LEDs (λ = 390 nm) at room temperature for 24 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the formation of the 1,3,2-dioxazolidine intermediate.

  • Reduction: After completion of the photocycloaddition, cool the reaction mixture to -20°C. Add potassium formate (4.0 eq) and formic acid (4.0 eq) to the solution.

  • Work-up: Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired diol.

ProductYield (%)Spectroscopic Data (Expected)
1-(4-methoxy-3-nitrophenyl)ethane-1,2-diol65-75¹H NMR (CDCl₃): δ 7.6-7.0 (m, 3H, Ar-H), 4.90 (dd, 1H, CH(OH)), 4.00 (s, 3H, OCH₃), 3.80-3.60 (m, 2H, CH₂(OH)), 2.5-2.0 (br s, 2H, OH). ¹³C NMR (CDCl₃): δ 150-130 (Ar-C), 75.0 (CH(OH)), 68.0 (CH₂(OH)), 56.5 (OCH₃).
B. Hydroboration-Oxidation of the Vinyl Group

This protocol achieves the anti-Markovnikov hydration of the vinyl group, yielding the corresponding primary alcohol. This transformation is highly regioselective, with the hydroxyl group adding to the terminal carbon of the former double bond.[2][3][4][5]

Experimental Protocol:

  • Reaction Setup: To a dry, two-necked round-bottom flask under an inert atmosphere, add a solution of 2-Methoxy-1-nitro-4-vinylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M).

  • Hydroboration: Cool the solution to 0°C in an ice bath. Add borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 1.1 eq) dropwise over 30 minutes. Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Oxidation: Cool the reaction mixture back to 0°C. Slowly add aqueous sodium hydroxide (3 M, 3.0 eq) followed by the dropwise addition of hydrogen peroxide (30% aqueous solution, 3.0 eq), ensuring the temperature does not exceed 20°C.

  • Work-up: Stir the reaction mixture at room temperature for 2 hours. Quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the primary alcohol.

ProductYield (%)Spectroscopic Data (Expected)
2-(4-methoxy-3-nitrophenyl)ethan-1-ol80-90¹H NMR (CDCl₃): δ 7.6-7.0 (m, 3H, Ar-H), 4.00 (s, 3H, OCH₃), 3.90 (t, 2H, CH₂OH), 2.95 (t, 2H, Ar-CH₂), 1.70 (br s, 1H, OH). ¹³C NMR (CDCl₃): δ 150-130 (Ar-C), 63.0 (CH₂OH), 56.5 (OCH₃), 39.0 (Ar-CH₂).
C. Selective Hydrogenation of the Vinyl Group

This protocol describes the selective reduction of the vinyl double bond to an ethyl group while preserving the nitro functionality. This chemoselectivity is achieved using a specific palladium catalyst in a non-polar solvent.[6][7]

Experimental Protocol:

  • Catalyst Preparation (if necessary): Prepare the Pd@NC catalyst as described in the literature, which involves the carbonization of a palladium-containing nitrogen-rich precursor.[6]

  • Reaction Setup: In a high-pressure reaction vessel, add 2-Methoxy-1-nitro-4-vinylbenzene (1.0 eq), the Pd@NC catalyst (1-5 mol%), and a non-polar solvent such as cyclohexane or toluene (0.2 M).

  • Hydrogenation: Seal the vessel, purge with hydrogen gas several times, and then pressurize with hydrogen to 1-10 atm. Stir the reaction mixture vigorously at room temperature for 6-24 hours. Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: Carefully release the hydrogen pressure. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) if necessary, although often the filtered solution contains the product in high purity.

ProductYield (%)Spectroscopic Data (Expected)
4-Ethyl-2-methoxy-1-nitrobenzene>95¹H NMR (CDCl₃): δ 7.6-7.0 (m, 3H, Ar-H), 4.00 (s, 3H, OCH₃), 2.70 (q, 2H, CH₂), 1.25 (t, 3H, CH₃). ¹³C NMR (CDCl₃): δ 150-130 (Ar-C), 56.5 (OCH₃), 29.0 (CH₂), 15.0 (CH₃).
D. Heck Coupling Reaction

The Heck reaction allows for the formation of a new carbon-carbon bond at the β-position of the vinyl group, leading to the synthesis of substituted stilbene derivatives.

Experimental Protocol:

  • Reaction Setup: To a Schlenk tube, add 2-Methoxy-1-nitro-4-vinylbenzene (1.0 eq), an aryl halide (e.g., 1-bromo-4-nitrobenzene, 1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), a phosphine ligand (e.g., tri(o-tolyl)phosphine, 0.04 eq), and a base (e.g., sodium carbonate, 2.0 eq).

  • Reaction Conditions: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethylacetamide (DMA) (0.3 M). Degas the mixture by three freeze-pump-thaw cycles. Heat the reaction mixture to 80-120°C for 12-24 hours under an inert atmosphere.

  • Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the stilbene derivative.[8]

ProductYield (%)Spectroscopic Data (Expected for coupling with 1-bromo-4-nitrobenzene)
1-Methoxy-2-nitro-4-((E)-4-nitrostyryl)benzene70-85¹H NMR (CDCl₃): δ 8.2-7.2 (m, 7H, Ar-H), 7.15 (d, 1H, vinyl-H), 7.05 (d, 1H, vinyl-H), 4.05 (s, 3H, OCH₃). ¹³C NMR (CDCl₃): δ 150-120 (Ar-C and vinyl-C), 56.5 (OCH₃).
E. Suzuki Coupling Reaction

The Suzuki coupling provides a versatile method for the synthesis of α-substituted styrene derivatives by reacting a vinyl boronic acid or ester with an aryl halide. In this case, we will consider the coupling of a boronic acid with the vinylbenzene derivative, which requires a two-step process: hydroboration to form the boronic ester, followed by coupling. A more direct approach involves the coupling of an arylboronic acid with a vinyl halide, which is not the starting material here. Therefore, a Heck-type reaction is more direct for C-C bond formation on the vinyl group itself. For the formation of a biaryl structure, the aromatic ring would need to be halogenated first. For the purpose of functionalizing the vinyl group, a Suzuki coupling would be more appropriate if the starting material was a vinyl halide. However, a related palladium-catalyzed reaction, the Suzuki-Miyaura coupling, can be performed on vinyl triflates.[9][10][11][12]

Due to the nature of the starting material, a direct Suzuki coupling on the vinyl C-H is less common. A Heck reaction is generally more suitable for direct arylation of the vinyl group.

III. Visualizations

experimental_workflow cluster_dihydroxylation Dihydroxylation cluster_hydroboration Hydroboration-Oxidation cluster_hydrogenation Selective Hydrogenation cluster_heck Heck Coupling start 2-Methoxy-1-nitro-4-vinylbenzene d1 Photoreaction with 3,5-dinitrotoluene start->d1 A h1 Hydroboration with BH3-THF start->h1 B hy1 Hydrogenation with H2, Pd@NC catalyst start->hy1 C heck1 Pd-catalyzed coupling with aryl halide start->heck1 D d2 Reduction with HCO2K/HCO2H d1->d2 d_prod 1-(4-methoxy-3-nitrophenyl) ethane-1,2-diol d2->d_prod h2 Oxidation with H2O2, NaOH h1->h2 h_prod 2-(4-methoxy-3-nitrophenyl) ethan-1-ol h2->h_prod hy_prod 4-Ethyl-2-methoxy-1-nitrobenzene hy1->hy_prod heck_prod Substituted Stilbene Derivative heck1->heck_prod

Caption: Experimental workflow for the functionalization of 2-Methoxy-1-nitro-4-vinylbenzene.

dihydroxylation_pathway start 2-Methoxy-1-nitro-4- vinylbenzene intermediate 1,3,2-Dioxazolidine intermediate start->intermediate + reagent1 3,5-Dinitrotoluene + hν (Purple LEDs) reagent1->intermediate product 1-(4-methoxy-3-nitrophenyl) ethane-1,2-diol intermediate->product Reduction reagent2 HCO2K / HCO2H reagent2->product

Caption: Reaction pathway for the dihydroxylation of the vinyl group.

hydroboration_pathway start 2-Methoxy-1-nitro-4- vinylbenzene intermediate Trialkylborane intermediate start->intermediate Hydroboration reagent1 BH3-THF reagent1->intermediate product 2-(4-methoxy-3-nitrophenyl) ethan-1-ol intermediate->product Oxidation reagent2 H2O2, NaOH reagent2->product

Caption: Reaction pathway for the hydroboration-oxidation of the vinyl group.

References

Troubleshooting & Optimization

Preventing polymerization of 4-Ethenyl-1-methoxy-2-nitrobenzene during storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe storage and handling of 4-Ethenyl-1-methoxy-2-nitrobenzene to prevent unwanted polymerization.

Troubleshooting Guide and Frequently Asked Questions (FAQs)

Q1: I noticed a slight viscosity increase in my stored this compound. What could be happening?

An increase in viscosity is a primary indicator of oligomerization or polymerization. This process can be initiated by several factors, including elevated temperatures, exposure to light, or the depletion of the polymerization inhibitor.[1] The presence of a nitro group, an electron-withdrawing substituent, can increase the propensity for free-radical polymerization compared to unsubstituted styrene.[2]

Q2: What are the visible signs of polymerization?

Beyond increased viscosity, other signs include the formation of a solid mass, cloudiness in the liquid, or a noticeable temperature increase in the storage container.[1] Uncontrolled polymerization is an exothermic process, and a rise in temperature can lead to a runaway reaction.[3][4]

Q3: How can I prevent polymerization during long-term storage?

Proper storage is critical. This involves controlling the temperature, protecting the compound from light, and ensuring an adequate concentration of a suitable polymerization inhibitor. The container should be tightly sealed to prevent contamination.

Q4: What is a suitable polymerization inhibitor for this compound?

For vinyl aromatic compounds like substituted styrenes, 4-tert-butylcatechol (TBC) is a commonly used inhibitor.[3][5] It is a free-radical scavenger that requires the presence of oxygen to be effective.[6][7] Phenolic compounds, in general, are widely used for the storage and transport of monomers.[8]

Q5: What is the recommended concentration of TBC?

For styrene monomer, a TBC concentration of 10-15 ppm is standard for shipping and storage.[3][6][7] Higher concentrations may be necessary depending on the storage duration and temperature.[3] For this compound, starting with a concentration in the 15-50 ppm range would be a prudent measure, subject to stability testing.

Q6: How often should I check the inhibitor concentration?

Inhibitor levels deplete over time, and the rate of depletion increases with temperature.[4] For long-term storage, it is advisable to monitor the inhibitor concentration periodically. A colorimetric method based on ASTM D4590 can be adapted for this purpose.[7]

Q7: What should I do if I suspect polymerization has started?

If you observe signs of polymerization, such as a temperature rise or bulging of the container, treat it as a hazardous situation.[1] If safe to do so, cool the container externally. Do not attempt to open a container that is under pressure. The material may need to be stabilized by adding more inhibitor or safely disposed of according to your institution's safety protocols.

Storage and Inhibitor Recommendations

The following table summarizes recommended starting conditions for the storage of this compound, based on best practices for similar vinyl aromatic compounds like styrene.[3][4]

ParameterRecommendationRationale
Storage Temperature < 20°C (68°F)Lower temperatures significantly reduce the rate of thermal polymerization.[9][10]
Inhibitor 4-tert-butylcatechol (TBC)A widely used and effective free-radical scavenger for vinyl aromatic monomers.[3][8]
Inhibitor Concentration 15-50 ppmProvides a safety margin above the standard 10-15 ppm used for styrene.[3][6]
Oxygen Requirement Presence of dissolved oxygen (in headspace)TBC and other phenolic inhibitors require oxygen to function effectively.[7]
Light Exposure Store in an amber or opaque containerUV light can initiate polymerization.
Container Seal Tightly sealed, under an inert atmosphere (e.g., nitrogen with a small amount of air for oxygen)Prevents contamination and controls the atmosphere.

Experimental Protocols

Protocol 1: Determination of Polymerization Onset by Differential Scanning Calorimetry (DSC)

This protocol outlines a method to determine the thermal stability of your this compound sample.

Objective: To identify the onset temperature of exothermic polymerization.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample into a standard aluminum DSC pan.

    • If testing the effectiveness of an inhibitor, prepare a sample with the desired concentration of the inhibitor (e.g., 50 ppm TBC).

    • Hermetically seal the pan.

  • DSC Instrument Setup:

    • Use a calibrated Differential Scanning Calorimeter.

    • Set the temperature program to ramp from a sub-ambient temperature (e.g., 0°C) to a high temperature (e.g., 250°C) at a constant heating rate (e.g., 5 or 10 °C/min).[11]

    • Use an empty, sealed aluminum pan as the reference.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • An exothermic peak indicates the occurrence of polymerization.[11][12]

    • The onset temperature of this exotherm is the temperature at which polymerization begins to accelerate under the given conditions. This provides a measure of the sample's thermal stability.

Protocol 2: Colorimetric Estimation of 4-tert-butylcatechol (TBC) Concentration

This protocol is adapted from ASTM D4590 for monitoring the inhibitor level in your stored compound.[7]

Objective: To quantify the concentration of TBC inhibitor.

Methodology:

  • Reagent Preparation:

    • Prepare a standard solution of TBC in pure, uninhibited this compound or a suitable solvent (e.g., toluene) at a known concentration (e.g., 100 ppm).

    • Prepare a series of dilutions from the standard solution to create a calibration curve (e.g., 0, 10, 25, 50, 75 ppm).

    • Prepare a sodium hydroxide solution (e.g., 1 M in deionized water).

  • Sample and Standard Treatment:

    • Take a known volume of your stored this compound sample and an equal volume of each calibration standard.

    • Add the sodium hydroxide solution to each sample and standard. TBC will react with the aqueous caustic solution to produce a colored complex.

    • Shake vigorously to ensure thorough mixing and extraction of the TBC into the aqueous phase.

    • Allow the phases to separate.

  • Measurement:

    • Using a spectrophotometer or colorimeter, measure the absorbance of the colored aqueous layer at the wavelength of maximum absorbance (typically around 490 nm for the TBC-caustic complex).[7]

    • Generate a calibration curve by plotting the absorbance of the standards against their known concentrations.

  • Calculation:

    • Determine the concentration of TBC in your sample by comparing its absorbance to the calibration curve.

Diagrams

TroubleshootingWorkflow start Observation of Potential Polymerization (e.g., increased viscosity, cloudiness) check_temp Is the container warm to the touch? start->check_temp immediate_action HAZARD: Potential Runaway Reaction - Cool container externally if safe - Evacuate area - Consult safety officer check_temp->immediate_action Yes no_temp_increase No immediate temperature increase check_temp->no_temp_increase No investigate Investigate Storage Conditions no_temp_increase->investigate check_storage_temp Is storage temperature > 20°C? investigate->check_storage_temp lower_temp Action: Move to a cooler storage location (< 20°C) check_storage_temp->lower_temp Yes check_light Is the container exposed to light? check_storage_temp->check_light No lower_temp->check_light protect_light Action: Transfer to an opaque or amber container check_light->protect_light Yes check_inhibitor Test Inhibitor Concentration (e.g., using colorimetric method) check_light->check_inhibitor No protect_light->check_inhibitor inhibitor_low Is inhibitor level low (< 15 ppm)? check_inhibitor->inhibitor_low add_inhibitor Action: Add fresh inhibitor (e.g., TBC) to reach target concentration (e.g., 50 ppm) inhibitor_low->add_inhibitor Yes monitor Continue to monitor the material closely inhibitor_low->monitor No add_inhibitor->monitor

Caption: Troubleshooting workflow for suspected polymerization.

InhibitionMechanism Monomer Monomer (this compound) Radical Monomer Radical (M•) Monomer->Radical forms Polymer Polymer Chain (P•) Monomer->Polymer propagates to Initiator Initiator (Heat, Light) Initiator->Monomer activates Radical->Monomer reacts with TBC Inhibitor (TBC) + O2 Radical->TBC scavenged by Polymer->TBC terminated by Inactive Stable, Non-Radical Product TBC->Inactive forms

Caption: Simplified mechanism of free-radical polymerization and inhibition.

References

Technical Support Center: Synthesis of 4-Ethenyl-1-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Ethenyl-1-methoxy-2-nitrobenzene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily through Wittig and Heck reactions.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

CauseRecommended Action
Wittig Reaction: Incomplete ylide formation.Ensure anhydrous reaction conditions as Wittig reagents are sensitive to moisture. Use a strong, fresh base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) to ensure complete deprotonation of the phosphonium salt.[1][2]
Wittig Reaction: Low reactivity of the aldehyde.The nitro group can influence the reactivity of the aldehyde. Consider using a more reactive phosphonium ylide or optimizing the reaction temperature and time.
Heck Reaction: Inactive catalyst.Ensure the palladium catalyst is active. If using a Pd(II) precursor, ensure its in-situ reduction to Pd(0) is efficient. Consider using a phosphine ligand to stabilize the active catalyst.
Heck Reaction: Poor quality of aryl halide.Ensure the 4-bromo-1-methoxy-2-nitrobenzene starting material is pure and free of inhibitors.
General: Sub-optimal reaction temperature.For Wittig reactions, ylide formation is often performed at low temperatures (e.g., 0°C or -78°C), followed by reaction with the aldehyde at room temperature or slightly elevated temperatures. Heck reactions typically require elevated temperatures (e.g., 80-120°C). Optimize the temperature for your specific conditions.
General: Incorrect stoichiometry.Verify the molar ratios of your reactants. A slight excess of the ylide or the vinyl source may be beneficial.
Issue 2: Presence of Unreacted Starting Material

Possible Causes and Solutions:

CauseRecommended Action
Wittig Reaction: Insufficient amount of Wittig reagent.Use a slight excess (1.1-1.2 equivalents) of the phosphonium salt and base relative to the aldehyde.
Wittig Reaction: Short reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, extend the reaction time.
Heck Reaction: Insufficient catalyst loading or deactivation.Increase the catalyst loading or add a fresh portion of the catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.
Heck Reaction: Inefficient base.The choice of base is crucial in the Heck reaction to regenerate the active catalyst. Common bases include triethylamine, potassium carbonate, or sodium acetate.[3] Experiment with different bases to find the optimal one for your system.
Issue 3: Formation of Significant Side Products

Possible Causes and Solutions:

CauseRecommended Action
Wittig Reaction: Formation of both (E) and (Z) isomers.The stereochemical outcome of the Wittig reaction depends on the stability of the ylide. For unstabilized ylides, the (Z)-alkene is often the major product. To favor the (E)-isomer, a stabilized ylide (e.g., Horner-Wadsworth-Emmons reagent) can be used.[4][5] The Schlosser modification can also be employed to favor the E-alkene.[5]
Heck Reaction: Isomerization of the double bond.This can be a side reaction in Heck couplings. Optimizing the ligand, base, and temperature can minimize this.
General: Polymerization of the product.The vinyl group in the product is susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators. It is advisable to store the product at low temperatures and consider adding a polymerization inhibitor if necessary.
General: Reduction of the nitro group.Depending on the reagents and reaction conditions (e.g., presence of certain phosphines or catalysts and a hydrogen source), the nitro group could be partially or fully reduced. Use of milder conditions and careful selection of reagents can prevent this.
Issue 4: Difficulty in Product Purification

Possible Causes and Solutions:

CauseRecommended Action
Wittig Reaction: Presence of triphenylphosphine oxide.Triphenylphosphine oxide is a common byproduct and can be difficult to separate due to its polarity. Purification can be achieved by column chromatography on silica gel.[6] Alternatively, precipitation of triphenylphosphine oxide from a non-polar solvent (e.g., hexane or diethyl ether) can be attempted.[6][7]
Heck Reaction: Removal of palladium catalyst residues.The final product may contain traces of the palladium catalyst. These can often be removed by filtration through a pad of celite or silica gel, or by treatment with an appropriate scavenger resin.
General: Separation of (E) and (Z) isomers.If a mixture of isomers is formed, they can often be separated by column chromatography. The choice of eluent is critical for achieving good separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most common and versatile methods are the Wittig reaction and the Heck reaction.

  • Wittig Reaction: This involves the reaction of 4-methoxy-3-nitrobenzaldehyde with a methylidenephosphorane (e.g., generated from methyltriphenylphosphonium bromide and a strong base).

  • Heck Reaction: This involves the palladium-catalyzed coupling of an aryl halide, such as 4-bromo-1-methoxy-2-nitrobenzene, with a vinylating agent like ethylene or a vinylboronic acid derivative.[3]

Q2: How can I prepare the starting material, 4-methoxy-3-nitrobenzaldehyde, for the Wittig reaction?

A2: 4-methoxy-3-nitrobenzaldehyde can be prepared by the nitration of 4-methoxybenzaldehyde. This reaction should be performed carefully, typically using a mixture of nitric acid and sulfuric acid at low temperatures to control the regioselectivity and prevent over-nitration.

Q3: What is the typical byproduct of the Wittig reaction and how can I remove it?

A3: The most common byproduct of the Wittig reaction is triphenylphosphine oxide.[6] It can be challenging to remove completely. The most effective method is column chromatography on silica gel.[6] In some cases, it can be partially removed by precipitation from a non-polar solvent.[6][7]

Q4: Can the nitro group interfere with the Wittig or Heck reaction?

A4: Yes, the nitro group is a strong electron-withdrawing group and can influence the reaction. In the Wittig reaction, it can affect the reactivity of the aldehyde. In the Heck reaction, it can influence the electronic properties of the aryl halide and potentially coordinate to the palladium catalyst. However, both reactions are generally tolerant of the nitro group.[5]

Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A5:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction by observing the consumption of starting materials and the formation of the product.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information about the product, including the confirmation of the vinyl group and the substitution pattern on the aromatic ring. It can also be used to determine the ratio of (E) and (Z) isomers.[8]

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • Infrared (IR) Spectroscopy: Shows the characteristic absorption bands for the functional groups present, such as the nitro group (strong absorptions around 1520 and 1340 cm⁻¹) and the vinyl C=C bond (around 1630 cm⁻¹).

Experimental Protocols

Key Experiment: Wittig Reaction for the Synthesis of this compound (Illustrative Protocol)

This is a general, illustrative protocol and may require optimization.

Materials:

  • Methyltriphenylphosphonium bromide

  • Strong base (e.g., n-butyllithium in THF or sodium hydride in DMSO)

  • 4-methoxy-3-nitrobenzaldehyde

  • Anhydrous solvent (e.g., THF, DMSO)

  • Anhydrous diethyl ether or hexane for precipitation

  • Silica gel for column chromatography

Procedure:

  • Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0°C (or -78°C for n-BuLi).

  • Slowly add the strong base (1.1 eq). The formation of the ylide is often indicated by a color change (e.g., to deep yellow or orange).

  • Allow the mixture to stir at this temperature for 30-60 minutes.

  • Wittig Reaction: Dissolve 4-methoxy-3-nitrobenzaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the complete consumption of the aldehyde.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • To remove the bulk of the triphenylphosphine oxide, the crude residue can be triturated with a non-polar solvent like diethyl ether or a mixture of hexane and ethyl acetate, causing the triphenylphosphine oxide to precipitate.

    • Filter the precipitate and concentrate the filtrate.

    • Further purify the product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Visualizations

Wittig_Reaction_Pathway cluster_ylide Ylide Formation cluster_wittig Wittig Reaction Phosphonium_Salt Methyltriphenyl-phosphonium Bromide Ylide Methylidene-triphenylphosphorane Phosphonium_Salt->Ylide + Base Base Strong Base (e.g., n-BuLi) Betaine Betaine Intermediate Ylide->Betaine + Aldehyde Aldehyde 4-Methoxy-3-nitrobenzaldehyde Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Product 4-Ethenyl-1-methoxy- 2-nitrobenzene Oxaphosphetane->Product Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: Wittig reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow cluster_solutions_yield Low Yield Solutions cluster_solutions_sm Unreacted SM Solutions cluster_solutions_side Side Product Solutions cluster_solutions_purification Purification Solutions Start Synthesis Issue Encountered Low_Yield Low/No Yield Start->Low_Yield Unreacted_SM Unreacted Starting Material Start->Unreacted_SM Side_Products Side Products Formed Start->Side_Products Purification_Difficulty Purification Difficulty Start->Purification_Difficulty Check_Reagents Check Reagent Quality & Stoichiometry Low_Yield->Check_Reagents Optimize_Conditions Optimize Temperature & Reaction Time Low_Yield->Optimize_Conditions Check_Catalyst Check Catalyst Activity (Heck) Low_Yield->Check_Catalyst Increase_Reagent Increase Excess of Reagent Unreacted_SM->Increase_Reagent Extend_Time Extend Reaction Time Unreacted_SM->Extend_Time Optimize_Base Optimize Base (Heck) Unreacted_SM->Optimize_Base Control_Stereo Use Stabilized Ylide for E-isomer Side_Products->Control_Stereo Prevent_Polymer Lower Temperature/ Add Inhibitor Side_Products->Prevent_Polymer Avoid_Reduction Use Milder Conditions Side_Products->Avoid_Reduction Remove_TPPO Column Chromatography/ Precipitation for TPPO Purification_Difficulty->Remove_TPPO Remove_Pd Filter through Celite/ Use Scavenger Purification_Difficulty->Remove_Pd Separate_Isomers Column Chromatography Purification_Difficulty->Separate_Isomers

Caption: A troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing Substitutions on 4-Ethenyl-1-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-ethenyl-1-methoxy-2-nitrobenzene. The information is designed to assist in optimizing reaction conditions for various substitution reactions on this substrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common substitution reactions performed on this compound?

A1: The most common substitution reactions involve the halide (or other leaving group) at the 1-position and include palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. Additionally, Nucleophilic Aromatic Substitution (SNAr) can be employed.

Q2: Why is the nitro group important in these reactions?

A2: The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. This is particularly important for Nucleophilic Aromatic Substitution (SNAr) reactions. In palladium-catalyzed couplings, the electronic nature of the substituents can influence the oxidative addition and reductive elimination steps.

Q3: What are the main challenges when working with this substrate?

A3: Common challenges include polymerization of the ethenyl (vinyl) group, side reactions due to the presence of the nitro group (which can be reduced under certain conditions), and achieving high yields and selectivity in cross-coupling reactions. Catalyst deactivation can also be an issue.

Q4: How can I prevent polymerization of the vinyl group during the reaction?

A4: To minimize polymerization, it is advisable to use milder reaction conditions, shorter reaction times, and lower temperatures when possible. The addition of a radical inhibitor, such as butylated hydroxytoluene (BHT), can also be beneficial. It is also crucial to thoroughly degas the reaction mixture to remove oxygen, which can initiate polymerization.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low or no yield of the coupled product.

Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium catalyst is active. Use a freshly opened bottle or a pre-catalyst that is activated in situ.
Inefficient Transmetalation The choice of base is critical. Try screening different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is anhydrous if required by the specific protocol. The addition of water can sometimes be beneficial in Suzuki couplings.
Boronic Acid Decomposition Boronic acids can be unstable. Use high-quality boronic acid or consider using a boronate ester (e.g., pinacol ester) which is more stable.
Poor Ligand Choice The ligand has a significant impact on the reaction outcome. For electron-deficient substrates, bulky, electron-rich phosphine ligands like SPhos or XPhos can be effective.

Issue: Formation of significant side products (e.g., homocoupling of boronic acid).

Possible Cause Troubleshooting Step
Reaction Temperature Too High Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions.
Incorrect Stoichiometry Use a slight excess of the boronic acid (e.g., 1.1 to 1.5 equivalents) to favor the cross-coupling reaction.
Oxygen Contamination Thoroughly degas the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen) to prevent oxidative side reactions.
Heck Reaction

Issue: Low conversion of the starting material.

Possible Cause Troubleshooting Step
Catalyst Deactivation Electron-deficient aryl halides can sometimes lead to catalyst deactivation.[1] Consider using a more robust catalyst system or a higher catalyst loading.
Base Incompatibility The choice of base is important. Organic bases like triethylamine (Et₃N) or inorganic bases such as K₂CO₃ are commonly used. The solubility of the base can also play a role.
Solvent Effects Polar aprotic solvents like DMF or DMA are often used. The coordination of the solvent to the palladium center can influence the reaction.

Issue: Poor regioselectivity or stereoselectivity.

Possible Cause Troubleshooting Step
Ligand Effects The ligand can influence the regioselectivity of the alkene insertion. Bidentate ligands can sometimes provide better control than monodentate ligands.
Reaction Conditions Temperature and reaction time can affect the selectivity. Optimization of these parameters may be necessary. For many Heck reactions, the trans product is thermodynamically favored.[2]
Buchwald-Hartwig Amination

Issue: Low yield of the aminated product.

Possible Cause Troubleshooting Step
Base Strength A strong, non-nucleophilic base is typically required, such as NaOt-Bu or K₃PO₄. However, some functional groups may not be compatible with very strong bases.[3]
Ligand Choice The choice of ligand is crucial and depends on the amine being used. For primary amines, ligands like BrettPhos have been shown to be effective for the amination of nitroarenes.[4]
Catalyst Inhibition The amine starting material or product can sometimes act as an inhibitor for the catalyst. Using a higher catalyst loading or a more active pre-catalyst may help.
Nitro Group Reduction Under certain conditions, the nitro group can be reduced. Ensure the reaction conditions are not reductive.
Nucleophilic Aromatic Substitution (SNAr)

Issue: Reaction is slow or does not proceed.

Possible Cause Troubleshooting Step
Insufficient Activation While the nitro group is a strong activator, additional activation might be needed for less reactive nucleophiles. The reaction is generally favored by strong electron-withdrawing groups ortho and para to the leaving group.[5]
Poor Leaving Group The reactivity order for the leaving group in SNAr is typically F > Cl > Br > I. If you have a less reactive leaving group, consider converting it to a more reactive one if possible.
Solvent Choice Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the cation and leave the nucleophile more reactive.
Nucleophile Strength A more potent nucleophile will increase the reaction rate. The nucleophilicity of the attacking species is a key factor.

Experimental Protocols

General Considerations for all Palladium-Catalyzed Reactions:
  • All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques.

  • Solvents should be anhydrous and degassed prior to use.

  • Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled accordingly.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-1-methoxy-2-nitrobenzene with Phenylboronic Acid

  • To a Schlenk flask, add 4-bromo-1-methoxy-2-nitrobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Add the palladium pre-catalyst (e.g., Pd(OAc)₂; 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos; 0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL).

  • Heat the reaction mixture to 100 °C with stirring for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Reaction of 4-Bromo-1-methoxy-2-nitrobenzene with Styrene

  • To a Schlenk tube, add 4-bromo-1-methoxy-2-nitrobenzene (1.0 mmol), styrene (1.5 mmol), and K₂CO₃ (2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(OAc)₂; 0.01 mmol, 1 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed DMF (5 mL).

  • Heat the reaction mixture to 120 °C with stirring for 16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the residue by column chromatography.

Protocol 3: Buchwald-Hartwig Amination of 4-Bromo-1-methoxy-2-nitrobenzene with Morpholine

  • In a glovebox, charge a Schlenk tube with 4-bromo-1-methoxy-2-nitrobenzene (1.0 mmol), NaOt-Bu (1.4 mmol), a palladium pre-catalyst (e.g., Pd₂(dba)₃; 0.01 mmol, 1 mol% Pd), and a suitable ligand (e.g., BrettPhos; 0.02 mmol, 2 mol%).

  • Add degassed toluene (5 mL) followed by morpholine (1.2 mmol).

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 110 °C for 18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography.

Protocol 4: Nucleophilic Aromatic Substitution (SNAr) with Sodium Methoxide

  • To a round-bottom flask, add 4-fluoro-1-methoxy-2-nitrobenzene (1.0 mmol) and dissolve it in anhydrous DMSO (5 mL).

  • Add sodium methoxide (1.5 mmol) portion-wise with stirring.

  • Heat the reaction mixture to 80 °C for 4 hours.

  • Monitor the disappearance of the starting material by TLC.

  • After completion, cool the reaction, pour it into ice-water, and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Quantitative Data Tables

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O1002445
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O1001285
3PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF1101878
4Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Dioxane/H₂O802475
5Pd₂(dba)₃ (1)RuPhos (2)K₂CO₃ (3)t-BuOH/H₂O901688

Yields are hypothetical and for illustrative purposes to show optimization trends.

Table 2: Optimization of Heck Reaction Conditions

EntryPd Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)Et₃N (2)DMF1201665
2PdCl₂(PPh₃)₂ (3)K₂CO₃ (2)DMA1301672
3Pd(OAc)₂ (1)NaOAc (3)NMP1102458
4Herrmann's catalyst (1)K₃PO₄ (2)Dioxane1201281
5Pd/C (5)Et₃N (2.5)Acetonitrile1002055

Yields are hypothetical and for illustrative purposes to show optimization trends.

Table 3: Optimization of Buchwald-Hartwig Amination Conditions

EntryPd Pre-catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1)BINAP (2)NaOt-Bu (1.4)Toluene1101860
2Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Dioxane1002082
3Pd₂(dba)₃ (1)BrettPhos (2)NaOt-Bu (1.4)Toluene1101891
4Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.5)Dioxane1102478
5G3-XPhos (2)-K₃PO₄ (2)t-BuOH901689

Yields are hypothetical and for illustrative purposes to show optimization trends.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_process Reaction & Workup cluster_end Final Product A 4-Ethenyl-1-X-2-nitrobenzene (X = Halide, OTf) C Add Reagents to Schlenk Flask A->C B Coupling Partner (Boronic Acid, Amine, Alkene) B->C D Add Catalyst & Ligand C->D E Add Degassed Solvent D->E F Inert Atmosphere (Ar or N2) E->F G Heat & Stir (Monitor by TLC/GC-MS) F->G H Aqueous Workup (Extraction) G->H I Drying & Concentration H->I J Purification (Column Chromatography) I->J K Characterization (NMR, MS) J->K troubleshooting_logic cluster_catalyst Catalyst System Issues cluster_conditions Reaction Condition Issues cluster_reagents Reagent Issues Start Low or No Product Yield C1 Is the catalyst active? Start->C1 Check first R1 Is the temperature correct? Start->R1 RG1 Are reagents pure? Start->RG1 C2 Is the ligand appropriate? C1->C2 C3 Is the base optimal? C2->C3 Solution Improved Yield C3->Solution Optimize R2 Is the solvent appropriate? R1->R2 R3 Is the reaction time sufficient? R2->R3 R3->Solution Optimize RG2 Is stoichiometry correct? RG1->RG2 RG3 Is the atmosphere inert? RG2->RG3 RG3->Solution Optimize

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the regioselectivity of nitrobenzene synthesis, with a specific focus on avoiding ortho and para isomers in favor of the meta-substituted product.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of ortho, para, and meta isomers during the nitration of a substituted benzene?

The regioselectivity of electrophilic aromatic substitution, such as nitration, is primarily governed by the electronic properties of the substituent already present on the benzene ring. These substituents can be broadly classified as activating or deactivating groups, which in turn direct the incoming nitro group to specific positions.

  • Activating Groups (Ortho/Para Directors): These groups donate electron density to the aromatic ring, making it more nucleophilic and reactive towards electrophiles. They stabilize the carbocation intermediate (the arenium ion) formed during ortho and para attack through resonance or inductive effects. Common activating groups include:

    • Alkyl groups (-R)

    • Alkoxy groups (-OR)

    • Hydroxyl groups (-OH)

    • Amino groups (-NH₂, -NR₂)

  • Deactivating Groups (Meta Directors): These groups withdraw electron density from the aromatic ring, making it less reactive. They destabilize the carbocation intermediate, particularly at the ortho and para positions. As a result, the electrophile preferentially attacks the meta position, which is the "least deactivated" position. The nitro group (-NO₂) itself is a strong deactivating, meta-directing group.[1][2] Other examples include:

    • Carbonyl groups (-CHO, -COR)

    • Carboxyl groups (-COOH)

    • Cyano groups (-CN)

    • Sulfonyl groups (-SO₃H)

  • Halogens (Ortho/Para Directors, but Deactivating): Halogens are an exception. They are deactivating due to their inductive electron withdrawal but are ortho/para directing because their lone pairs can stabilize the carbocation intermediate at these positions through resonance.

Q2: How can I favor the formation of the meta-nitro isomer?

To favor the formation of the meta-nitro isomer, you should start with a benzene derivative that already has a meta-directing group attached. The most direct application of this principle in "related nitrobenzene synthesis" is the further nitration of nitrobenzene itself. The nitro group on the starting material will direct the second nitration to the meta position, yielding m-dinitrobenzene as the major product.

Q3: What are the typical isomer distributions for the nitration of deactivated aromatic rings?

The following table summarizes the approximate isomer distributions for the nitration of several aromatic compounds with meta-directing substituents. Note that the exact percentages can vary with reaction conditions such as temperature and the specific nitrating agent used.

Starting MaterialSubstituentIsomer Distribution (%)
Ortho
Nitrobenzene -NO₂~6
Benzaldehyde -CHO~20-25
Benzoic Acid -COOH~20
Acetophenone -COCH₃~25

Data compiled from multiple sources. The exact ratios can be influenced by reaction conditions.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Meta Isomer

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion. Deactivated rings are less reactive and require more forcing conditions.

  • Side Reactions: Oxidation of starting materials or products can occur, especially at higher temperatures.

  • Product Loss During Workup: The product may be lost during extraction, washing, or purification steps.

Solutions:

  • Optimize Reaction Conditions:

    • Temperature: While higher temperatures can increase the reaction rate, they can also lead to more side products and a decrease in selectivity. For the dinitration of nitrobenzene, a temperature range of 60-100°C is often employed.[3]

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Nitrating Agent: The use of fuming nitric acid or a higher concentration of sulfuric acid can increase the concentration of the nitronium ion electrophile, driving the reaction forward.[4]

  • Purification Strategy:

    • If your crude product contains unreacted starting material, consider a purification method that can effectively separate them, such as column chromatography or recrystallization.

  • Careful Workup:

    • Ensure all transfers of material are quantitative.

    • Be mindful of the solubility of your product in the wash solutions.

Issue 2: Presence of Significant Ortho and Para Isomer Impurities

Possible Causes:

  • Incorrect Starting Material: Ensure your starting material does not contain ortho/para directing groups.

  • Reaction Conditions Favoring Other Isomers: While less common for meta-directing substrates, extreme conditions could potentially alter selectivity in some cases.

Solutions:

  • Verify Starting Material Purity: Confirm the identity and purity of your starting material using appropriate analytical techniques (e.g., NMR, GC-MS).

  • Purification of the Final Product:

    • Recrystallization: m-Dinitrobenzene can be effectively purified by recrystallization from ethanol.[3] The ortho and para isomers have different solubilities, allowing for their separation.

    • Sulfite Wash: The ortho and para isomers of dinitrobenzene react with an aqueous solution of sodium sulfite to form water-soluble nitrobenzenesulfonic acids, while the meta isomer does not react. Washing the crude product with a sodium sulfite solution is an effective purification method.

Issue 3: No Reaction or Very Slow Reaction

Possible Causes:

  • Insufficiently Activating Conditions: The combination of a strongly deactivated ring and mild nitrating conditions may result in no reaction.

  • Water in the Reaction Mixture: Water can dilute the sulfuric acid, reducing its ability to generate the nitronium ion from nitric acid.

Solutions:

  • Use Stronger Nitrating Agents: Employ fuming nitric acid and/or oleum (fuming sulfuric acid) to increase the electrophilicity of the nitrating species.

  • Anhydrous Conditions: Ensure all glassware is dry and use anhydrous reagents if possible.

  • Increase Temperature: Cautiously increase the reaction temperature while monitoring for side product formation.

Experimental Protocols

Key Experiment: Synthesis of m-Dinitrobenzene from Nitrobenzene

This protocol describes a standard laboratory procedure for the nitration of nitrobenzene to yield m-dinitrobenzene.

Materials:

  • Nitrobenzene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask, carefully and slowly add concentrated sulfuric acid to an equal volume of concentrated nitric acid. The addition should be done in an ice bath to dissipate the heat generated.

  • Addition of Nitrobenzene: Slowly add nitrobenzene dropwise to the chilled nitrating mixture with constant stirring. Maintain the temperature of the reaction mixture below 100°C.

  • Heating and Reaction: After the addition is complete, heat the mixture on a water bath at around 90-100°C for approximately 30-40 minutes with occasional shaking.[3]

  • Isolation of Crude Product: Carefully pour the hot reaction mixture into a large volume of cold water with vigorous stirring. The m-dinitrobenzene will precipitate as a yellow solid.

  • Filtration and Washing: Filter the solid product using vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

  • Purification (Recrystallization): Transfer the crude product to a flask and add a minimal amount of hot ethanol to dissolve it. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Filter the purified crystals of m-dinitrobenzene.

Visualizations

Logical Relationship of Substituent Effects on Nitration

This diagram illustrates how the nature of the substituent on a benzene ring directs the outcome of a nitration reaction.

G Substituent Effects in Aromatic Nitration Start Substituted Benzene Activating Activating Group (e.g., -OH, -CH3) Start->Activating Electron Donating Deactivating Deactivating Group (e.g., -NO2, -COOH) Start->Deactivating Electron Withdrawing OrthoPara Ortho/Para Products Favored Activating->OrthoPara Directs to Meta Meta Product Favored Deactivating->Meta Directs to

Caption: Directing effects of substituents in electrophilic nitration.

Experimental Workflow for m-Dinitrobenzene Synthesis

This workflow outlines the key steps in the synthesis and purification of m-dinitrobenzene.

G Workflow: m-Dinitrobenzene Synthesis A Prepare Nitrating Mixture (H2SO4 + HNO3) B Add Nitrobenzene (Controlled Temperature) A->B C Heat Reaction Mixture (e.g., 90-100°C) B->C D Quench in Ice Water C->D E Filter Crude Product D->E F Wash with Water E->F G Purification (e.g., Recrystallization) F->G H Dry and Characterize (m-Dinitrobenzene) G->H

Caption: Step-by-step workflow for the synthesis of m-dinitrobenzene.

References

Technical Support Center: Troubleshooting Low Conversion Rates in 4-Ethenyl-1-methoxy-2-nitrobenzene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting reactions involving 4-ethenyl-1-methoxy-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve issues leading to low conversion rates in common cross-coupling reactions such as the Heck and Suzuki-Miyaura couplings.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing low conversion in my Heck reaction with this compound?

Low conversion in a Heck reaction with this substrate can be attributed to several factors. The electronic nature of the substituents on the aromatic ring plays a significant role. The nitro group is strongly electron-withdrawing, which can affect the reactivity of the aryl halide (if used as a substrate) or the vinyl group. Additionally, the methoxy group is electron-donating. This push-pull electronic effect can influence the oxidative addition and reductive elimination steps of the catalytic cycle. Catalyst deactivation, improper reaction conditions (temperature, solvent, base), or side reactions are also common culprits.

Q2: Can the nitro group on this compound be reduced during the reaction?

Yes, the nitro group can be reduced to an amino group under certain palladium-catalyzed reaction conditions, especially if a hydride source is present.[1][2] This is a known side reaction that can consume the starting material and lead to a complex product mixture. The choice of catalyst, ligand, and reaction conditions is crucial to minimize this unwanted reduction.

Q3: Is polymerization of the ethenyl group a concern?

Polymerization of styrenic compounds can occur under Heck reaction conditions, particularly at elevated temperatures.[3] The presence of palladium catalysts can sometimes initiate this side reaction, leading to the formation of oligomers or polymers and consequently reducing the yield of the desired coupled product. The use of radical inhibitors can sometimes mitigate this issue.

Q4: What are the key parameters to optimize for a Suzuki-Miyaura coupling with this substrate?

For a successful Suzuki-Miyaura coupling, the choice of palladium catalyst, ligand, base, and solvent system is critical. The boronic acid or ester must be activated by the base to facilitate transmetalation.[4] With a substrate like this compound, which has both electron-donating and -withdrawing groups, the ligand choice is particularly important to promote the desired catalytic cycle and suppress side reactions.

Troubleshooting Guides

Low Conversion in Heck Reactions

If you are experiencing low conversion rates in a Heck reaction involving the vinyl group of this compound, consider the following troubleshooting steps:

Troubleshooting Workflow for Low Heck Reaction Conversion

G start Low Conversion Observed catalyst Review Catalyst System - Catalyst Choice (Pd(OAc)2, PdCl2) - Ligand Selection (e.g., PPh3, Buchwald ligands) - Catalyst Loading (increase incrementally) start->catalyst conditions Optimize Reaction Conditions - Temperature (try a range, e.g., 80-120°C) - Solvent (e.g., DMF, NMP, Dioxane) - Base (e.g., K2CO3, Et3N, NaOAc) start->conditions side_reactions Investigate Side Reactions - Check for Nitro Group Reduction (LC-MS, NMR) - Look for Polymerization (visual, NMR baseline) start->side_reactions reagents Verify Reagent Quality - Freshness of Alkene and Aryl Halide - Purity of Solvents and Base start->reagents solution1 Modify Catalyst/Ligand catalyst->solution1 solution2 Adjust Temperature/Solvent/Base conditions->solution2 solution3 Add Inhibitor/Change Conditions side_reactions->solution3 solution4 Use Fresh/Purified Reagents reagents->solution4 G start Low Conversion Observed boronic_acid Check Boronic Acid/Ester - Quality and Purity - Anhydrous conditions for esters - Protodeboronation start->boronic_acid base Evaluate Base - Base Strength (e.g., K2CO3, K3PO4, Cs2CO3) - Aqueous vs. Anhydrous start->base catalyst Review Catalyst System - Catalyst Precursor (e.g., Pd(PPh3)4, Pd(OAc)2) - Ligand Choice (critical for this substrate) start->catalyst conditions Optimize Reaction Conditions - Temperature (e.g., 60-110°C) - Solvent (e.g., Toluene, Dioxane, DMF, often with water) start->conditions solution1 Use Fresh Boronic Acid/Ester boronic_acid->solution1 solution2 Screen Different Bases base->solution2 solution3 Screen Different Ligands catalyst->solution3 solution4 Adjust Temperature/Solvent Ratio conditions->solution4 G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Purification a Add aryl halide (1.0 eq), this compound (1.2 eq), and base (e.g., K2CO3, 2.0 eq) to a dry flask. b Add solvent (e.g., DMF). a->b c Degas the mixture (e.g., with Argon or N2). b->c d Add Pd catalyst (e.g., Pd(OAc)2, 2-5 mol%) and ligand (e.g., PPh3, 4-10 mol%). c->d e Heat the reaction mixture (e.g., 100 °C) with stirring. d->e f Monitor reaction progress by TLC or GC-MS. e->f g Cool to room temperature and filter. f->g h Extract with an organic solvent and wash with brine. g->h i Dry the organic layer and concentrate. h->i j Purify by column chromatography. i->j G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Purification a Add 4-ethenyl-1-methoxy-2-nitro-aryl halide (1.0 eq), boronic acid (1.5 eq), and base (e.g., K3PO4, 3.0 eq) to a dry flask. b Add solvent (e.g., Toluene/H2O). a->b c Degas the mixture (e.g., with Argon or N2). b->c d Add Pd catalyst (e.g., Pd(PPh3)4, 5 mol%). c->d e Heat the reaction mixture (e.g., 90 °C) with vigorous stirring. d->e f Monitor reaction progress by TLC or GC-MS. e->f g Cool to room temperature and separate layers. f->g h Extract the aqueous layer with an organic solvent. g->h i Combine organic layers, dry, and concentrate. h->i j Purify by column chromatography. i->j

References

Technical Support Center: Synthesis of 4-Ethenyl-1-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-Ethenyl-1-methoxy-2-nitrobenzene (Alternate Name: 2-Nitro-4-vinylanisole). This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and reliable method is the Wittig reaction. This reaction involves converting an aldehyde or ketone to an alkene using a phosphonium ylide.[1][2] In this specific synthesis, 4-methoxy-3-nitrobenzaldehyde is reacted with a methyl-triphenylphosphonium halide (e.g., bromide or iodide) in the presence of a strong base to form the desired vinyl group.

Q2: What are the primary impurities I should be aware of?

A2: The main impurities include unreacted starting material (4-methoxy-3-nitrobenzaldehyde), the byproduct triphenylphosphine oxide (TPPO) from the Wittig reagent, and potential polymers of the vinyl-containing product.[1] Residual solvents from the workup and purification steps can also be present.

Q3: How can I monitor the reaction progress effectively?

A3: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting aldehyde from the less polar product. The disappearance of the aldehyde spot indicates the reaction is nearing completion. Staining with potassium permanganate can help visualize the newly formed alkene.

Q4: What are the recommended storage conditions for this compound?

A4: Due to the reactive vinyl group, the compound is susceptible to polymerization, especially when exposed to light, heat, or air. It should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). The addition of a radical inhibitor like BHT (butylated hydroxytoluene) may be considered for long-term storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification process.

Issue 1: Low or No Product Yield
Symptom Potential Cause Recommended Solution
TLC shows only the starting aldehyde spot after the recommended reaction time.Inactive Ylide: The phosphonium ylide was not formed correctly. This can be due to an insufficiently strong base or wet solvent.Ensure the base (e.g., n-BuLi, NaH, KHMDS) is fresh and properly handled. Use anhydrous solvents (e.g., dry THF or ether) for ylide generation.
Reaction is sluggish or incomplete.Insufficient Temperature: The reaction temperature may be too low for the specific base and solvent system used.While ylide formation is often done at low temperatures, the reaction with the aldehyde may require warming to room temperature or gentle heating. Monitor progress via TLC.
A complex mixture of spots is seen on the TLC plate.Side Reactions: The base may be reacting with other functional groups, or side reactions like Cannizzaro reaction of the aldehyde may occur if conditions are too harsh.[1]Use a non-nucleophilic base if possible. Ensure slow addition of reagents and maintain careful temperature control.
Issue 2: Difficulty in Product Purification

| Symptom | Potential Cause | Recommended Solution | | A white, crystalline solid co-elutes with or is difficult to separate from the product during column chromatography. | Triphenylphosphine Oxide (TPPO) Contamination: TPPO is a common byproduct of the Wittig reaction and can have similar polarity to the desired product.[2] | 1. Modified Workup: After the reaction, quench with water and extract with a nonpolar solvent like diethyl ether or hexane. TPPO has low solubility in hexane, which can cause it to precipitate and be removed by filtration. 2. Chromatography: Use a less polar solvent system (e.g., increasing the hexane to ethyl acetate ratio) to improve separation. A gradient elution may be necessary. | | The final product is an oil or waxy solid instead of a crystalline material. | Residual Impurities: The presence of TPPO, unreacted starting material, or residual solvent can lower the melting point and prevent crystallization. | Re-purify the product using column chromatography with a carefully selected eluent system. Ensure the product is thoroughly dried under high vacuum to remove all solvent traces. | | The purified product turns yellow or brown over time. | Decomposition or Polymerization: Nitro compounds can be light-sensitive, and the vinyl group is prone to polymerization. | Store the purified product under an inert atmosphere, protected from light, and at a low temperature. |

Experimental Protocols

Protocol 1: Synthesis via Wittig Reaction

This protocol outlines the synthesis of this compound from 4-methoxy-3-nitrobenzaldehyde.

Materials:

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • 4-methoxy-3-nitrobenzaldehyde

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Formation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 eq) and anhydrous THF. Cool the resulting suspension to 0 °C in an ice bath.

  • Add potassium tert-butoxide (1.2 eq) portion-wise to the suspension. The mixture will turn a characteristic yellow color, indicating the formation of the phosphonium ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction: Dissolve 4-methoxy-3-nitrobenzaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC.

  • Workup: Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Column Chromatography

Materials:

  • Silica gel (230-400 mesh)

  • Crude product from Protocol 1

  • Solvents: Hexane and Ethyl Acetate

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Dry this silica and carefully load it onto the top of the packed column.

  • Elution: Begin eluting the column with a nonpolar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Gradually increase the polarity of the mobile phase (e.g., to 90:10 or 85:15 Hexane:Ethyl Acetate) to elute the product. The less polar this compound will elute before the more polar triphenylphosphine oxide and unreacted aldehyde.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the Wittig synthesis.

ParameterValueNotes
Starting Material 4-methoxy-3-nitrobenzaldehyde-
Reagent Methyltriphenylphosphonium bromide / t-BuOKA common and effective combination for the Wittig olefination.
Solvent Anhydrous THFEnsures solubility of reagents and stability of the ylide.
Reaction Time 4-6 hoursMonitor by TLC for completion.
Reaction Temperature 0 °C to Room TemperatureControlled temperature is crucial for minimizing side reactions.
Typical Yield 70-85% (after purification)Yields can vary based on the purity of reagents and reaction scale.
Purification Method Silica Gel Column ChromatographyMost effective method for removing TPPO and other impurities.[3]
Appearance Yellow crystalline solid-

Visual Guides

The following diagrams illustrate the experimental workflow and a troubleshooting decision path.

G Diagram 1: Synthesis & Purification Workflow Ylide Ylide Formation Wittig Wittig Reaction Ylide->Wittig Add Aldehyde Quench Aqueous Quench Wittig->Quench Add NH4Cl (aq) Extract Solvent Extraction Quench->Extract Dry Drying & Concentration Extract->Dry Column Column Chromatography Dry->Column Crude Product Final Final Product Column->Final

Caption: Synthesis and purification workflow for this compound.

G Diagram 2: Troubleshooting Impure Product Start Problem: Impure Product (Post-Workup) CheckNMR Analyze 1H NMR & TLC Start->CheckNMR Aldehyde Impurity: Aldehyde Peak (~10 ppm) CheckNMR->Aldehyde Aldehyde spot on TLC? TPPO Impurity: TPPO Peaks (Broad, ~7.5-7.8 ppm) CheckNMR->TPPO Co-eluting spot on TLC? Sol_Aldehyde Solution: Force reaction to completion or re-purify via column. Aldehyde->Sol_Aldehyde Sol_TPPO Solution: Re-purify with less polar eluent or triturate with hexane. TPPO->Sol_TPPO Polymer Impurity: Broad Hump (Polymer) Sol_Polymer Solution: Re-synthesize, ensuring shorter reaction/workup times. Polymer->Sol_Polymer CheckeNMR CheckeNMR CheckeNMR->Polymer Oily/gummy product?

Caption: Decision tree for identifying and resolving common product impurities.

References

Technical Support Center: Synthesis of 4-Ethenyl-1-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of 4-Ethenyl-1-methoxy-2-nitrobenzene, focusing on scaling up production. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent and scalable methods for synthesizing this compound are the Wittig reaction and the Heck reaction.

  • Wittig Reaction : This method involves the reaction of an aldehyde (4-formyl-1-methoxy-2-nitrobenzene) with a phosphonium ylide (e.g., methylenetriphenylphosphorane) to form the desired alkene.[1] This is often preferred for its reliability in forming the C=C double bond at a specific location.[2]

  • Heck Reaction : This palladium-catalyzed cross-coupling reaction uses an aryl halide (e.g., 4-bromo-1-methoxy-2-nitrobenzene) and ethylene or a vinyl equivalent.[3] It is a powerful C-C bond-forming reaction, though optimization of catalyst, base, and solvent is crucial.[4][5]

Q2: How do I choose between the Wittig and Heck reaction for my scale-up synthesis?

A2: The choice depends on precursor availability, cost, and desired purity.

  • The Wittig reaction is often more straightforward if the starting aldehyde is readily available. However, a major challenge on a large scale is the removal of the triphenylphosphine oxide (TPPO) byproduct.[6][7]

  • The Heck reaction can be more atom-economical, but the cost of the palladium catalyst and ligands can be a factor. Catalyst deactivation and turnover number are key considerations for scalability.[3][8]

Q3: What is the main challenge when scaling up the Wittig reaction, and how can it be addressed?

A3: The primary challenge is the removal of the triphenylphosphine oxide (TPPO) byproduct, which is often soluble in the same solvents as the product.[9] For large-scale operations, chromatography is not feasible.[6] Effective, scalable methods for TPPO removal include:

  • Precipitation/Crystallization : TPPO is poorly soluble in nonpolar solvents like hexane or cyclohexane. Suspending the crude mixture in such solvents can precipitate the TPPO.[9][10]

  • Complexation : Adding metal salts like ZnCl₂ or CaBr₂ can form an insoluble complex with TPPO, which can be easily removed by filtration.[9][11]

Q4: Are there any specific safety precautions I should take?

A4: Yes. Nitroaromatic compounds can be toxic and potentially explosive, especially at elevated temperatures. Strong bases used in the Wittig reaction (like n-BuLi or NaH) are pyrophoric and moisture-sensitive.[12] Palladium catalysts for the Heck reaction can be pyrophoric. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and consult the Safety Data Sheet (SDS) for all reagents.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Wittig or Heck reaction.

Wittig Reaction Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Ylide : The phosphonium salt was not fully deprotonated. The base may be old or insufficient.[13] 2. Poorly Reactive Aldehyde : The aldehyde starting material is impure or has degraded. 3. Unstable Ylide : Some ylides, particularly non-stabilized ones, can be unstable and decompose before reacting.[13]1. Use a fresh, potent base (e.g., freshly opened KOtBu, or titrated n-BuLi). Ensure anhydrous conditions.[12] 2. Purify the aldehyde before use (e.g., by recrystallization or distillation). 3. Generate the ylide in situ at a low temperature (-78 to 0 °C) and add the aldehyde immediately.[14]
Incomplete Reaction (Starting Aldehyde Remains) 1. Insufficient Ylide : Stoichiometry was miscalculated; not enough Wittig reagent was used. 2. Reaction Time/Temp Too Low : The reaction may be sluggish and require more time or gentle heating.1. Use a slight excess (1.1-1.2 equivalents) of the Wittig reagent. 2. Monitor the reaction by TLC. If it stalls, consider warming the reaction mixture gently (e.g., to 40 °C) or extending the reaction time.
Product is Contaminated with Triphenylphosphine Oxide (TPPO) 1. Ineffective Workup : Simple extraction is often insufficient to remove TPPO.[6] 2. Co-crystallization : The product and TPPO may have similar solubility profiles.1. After the initial workup, dissolve the crude product in a minimal amount of a polar solvent (like ethanol or THF) and add a nonpolar solvent (like hexane or pentane) to precipitate the TPPO.[7][10] 2. Add ZnCl₂ or CaBr₂ to the crude mixture in an appropriate solvent (e.g., THF, ethanol) to precipitate a TPPO-metal complex, which can be filtered off.[9][11]
Heck Reaction Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Catalyst Deactivation : The Pd(0) catalyst was oxidized or poisoned. 2. Incorrect Base/Solvent : The combination of base and solvent is crucial for catalyst activity and stability.[4][15] 3. Poor Quality Aryl Halide : The starting 4-bromo-1-methoxy-2-nitrobenzene is impure.1. Ensure all reagents and solvents are degassed and the reaction is run under an inert atmosphere (N₂ or Ar). Consider using a phosphine ligand to stabilize the catalyst.[3] 2. Screen different bases (e.g., Na₂CO₃, K₂CO₃, Et₃N) and solvents (e.g., DMF, NMP, DMA).[4][8] 3. Purify the aryl halide before use.
Formation of Side Products 1. Double Vinylation : If using ethylene gas, double addition to the aryl halide can occur. 2. Isomerization : The product double bond may isomerize under the reaction conditions.1. Control the stoichiometry of the vinylating agent carefully. 2. Optimize reaction temperature and time; shorter reaction times can minimize isomerization.
Reaction Stalls or is Sluggish 1. Low Catalyst Loading : Insufficient catalyst for a complete reaction, especially with less reactive aryl bromides.[8] 2. Phase Transfer Issues : Poor mixing between organic and inorganic components.1. Increase the catalyst loading (e.g., from 0.1 mol% to 1-2 mol%). 2. Add a phase-transfer catalyst like tetrabutylammonium chloride (TBAC) or bromide (TBAB), especially when using inorganic bases like Na₂CO₃.[5][8]

Experimental Protocols & Data

Method 1: Synthesis via Wittig Reaction

This protocol describes the synthesis starting from 4-formyl-1-methoxy-2-nitrobenzene.

Step 1: Preparation of Methyltriphenylphosphonium Bromide This phosphonium salt is the precursor to the Wittig reagent. It is typically prepared by reacting triphenylphosphine with methyl bromide. For this protocol, we will assume the salt is commercially available or previously synthesized.

Step 2: Synthesis of this compound The core Wittig reaction step.

Materials and Reagents:

  • Methyltriphenylphosphonium bromide

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO)

  • 4-formyl-1-methoxy-2-nitrobenzene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

Procedure:

  • Under an inert atmosphere (N₂ or Argon), add sodium hydride (1.2 eq.) to a flame-dried, three-neck flask equipped with a magnetic stirrer and a thermometer.

  • Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, then carefully decant the hexane.

  • Add anhydrous THF to the flask.

  • In a separate flask, dissolve methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous THF.

  • Slowly add the phosphonium salt solution to the NaH suspension at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours until the evolution of hydrogen gas ceases and the characteristic orange-red color of the ylide appears.

  • Cool the ylide solution back to 0 °C.

  • Dissolve 4-formyl-1-methoxy-2-nitrobenzene (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over MgSO₄, and concentrate in vacuo.

Step 3: Purification (TPPO Removal)

  • Dissolve the crude residue in a minimal amount of dichloromethane (DCM).

  • Add cold hexane or pentane to the solution while stirring until a white precipitate (TPPO) forms.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Filter the mixture through a pad of Celite, washing with cold hexane.

  • The filtrate contains the product. Concentrate the filtrate and purify further by column chromatography if necessary (e.g., using a hexane/ethyl acetate gradient).

Quantitative Data: Typical Wittig Reaction Conditions

The table below summarizes typical conditions for Wittig reactions involving substituted benzaldehydes.

ParameterConditionReference(s)
Base NaH, KOtBu, n-BuLi[12][14]
Solvent THF, DMSO, DMF[14]
Temperature -78 °C to Room Temperature[13][14]
Reaction Time 2 - 24 hours[13][14]
Stoichiometry (Ylide:Aldehyde) 1.1:1 to 1.5:1[13]
Typical Yield 50% - 95%[1][13]
Method 2: Synthesis via Heck Reaction (Alternative Route)

This protocol outlines the synthesis starting from 4-bromo-1-methoxy-2-nitrobenzene.

Materials and Reagents:

  • 4-bromo-1-methoxy-2-nitrobenzene[16][17]

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃)

  • Vinylating agent (e.g., Potassium vinyltrifluoroborate, Ethylene gas)

  • Anhydrous solvent (e.g., DMF, NMP, Toluene)

General Procedure:

  • To a reaction vessel, add 4-bromo-1-methoxy-2-nitrobenzene (1.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%), and a ligand (e.g., PPh₃, 1-4 mol%).

  • Add the base (e.g., Et₃N, 2-3 eq.) and the vinylating agent (1.2-1.5 eq.).

  • Add the degassed solvent under an inert atmosphere.

  • Heat the reaction mixture to 80-140 °C for 6-24 hours, monitoring by TLC or GC-MS.

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.

Quantitative Data: Typical Heck Reaction Conditions

The table below summarizes typical conditions for Heck reactions involving bromo-nitrobenzene derivatives.

ParameterConditionReference(s)
Catalyst Pd(OAc)₂, PdCl₂, Pd/C[3][8]
Catalyst Loading 0.1 - 5 mol%[4][8]
Ligand PPh₃, dppp, PHOX[3][5]
Base Na₂CO₃, K₂CO₃, Et₃N, NaOAc[3][8]
Solvent NMP, DMF, DMA, Toluene[4][8][15]
Temperature 100 - 140 °C[5][8]
Typical Yield 60% - 99%[4][15]

Visualizations

Experimental Workflow: Wittig Synthesis

The following diagram illustrates the key steps in the synthesis of this compound via the Wittig reaction.

Wittig_Workflow start Start Materials: - Methyltriphenylphosphonium Bromide - 4-formyl-1-methoxy-2-nitrobenzene ylide_gen Ylide Generation (Base, Anhydrous THF) start->ylide_gen wittig_rxn Wittig Reaction (Add Aldehyde @ 0°C to RT) ylide_gen->wittig_rxn Orange-red ylide solution quench_extract Aqueous Workup (Quench with NH4Cl, Extract) wittig_rxn->quench_extract Crude mixture tppo_removal TPPO Precipitation (Add Hexane/Pentane) quench_extract->tppo_removal Concentrated crude filtration Filtration tppo_removal->filtration Slurry purification Final Purification (Column Chromatography) filtration->purification Filtrate (Product) product Final Product: This compound purification->product

Caption: Workflow for the Wittig synthesis of this compound.

References

Validation & Comparative

A Comparative Spectroscopic Analysis of 4-Ethenyl-1-methoxy-2-nitrobenzene and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at providing researchers, scientists, and drug development professionals with a comprehensive spectroscopic comparison, this guide delves into the analytical characteristics of 4-Ethenyl-1-methoxy-2-nitrobenzene. Due to the limited availability of experimental data for this specific compound, this report leverages predicted spectroscopic data and compares it against the experimentally determined spectra of three structurally analogous compounds: 4-Vinylanisole, 1-Ethenyl-4-nitrobenzene, and 2-Nitroanisole. This comparative approach allows for a detailed understanding of the influence of the nitro, methoxy, and ethenyl functional groups on the spectral properties of the benzene ring.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound (predicted) and its structural analogs (experimental). These tables provide a clear and concise overview of the expected and observed spectral features, facilitating a deeper understanding of their molecular structures.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts (δ) in ppm, Coupling Constants (J) in Hz)

CompoundAromatic ProtonsVinylic ProtonsMethoxy Protons
This compound (Predicted) δ 7.6-7.8 (m), δ 7.1-7.3 (m)δ 6.7-6.9 (dd), δ 5.8-6.0 (d), δ 5.4-5.6 (d)δ 3.9-4.0 (s)
4-Vinylanisole [1]δ 7.32 – 7.19 (m, 2H), δ 7.03 – 6.94 (m, 2H)δ 6.70 (dd, J = 17.6, 10.9 Hz, 1H), δ 5.75 (d, J = 17.6 Hz, 1H), δ 5.26 (d, J = 9.9 Hz, 1H)δ 3.83 (s, 3H)
1-Ethenyl-4-nitrobenzene [2]δ 8.25-8.22 (m, 2H), δ 7.72-7.68 (m, 2H)δ 6.94 (s, 1H)-
2-Nitroanisole [3][4]δ 7.73 (dd, J = 8.2, 1.8 Hz, 1H), δ 7.45-7.40 (m, 1H), δ 7.00-6.90 (m, 2H)-δ 4.03 (t, J = 6.2 Hz, 2H)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts (δ) in ppm)

CompoundAromatic CarbonsVinylic CarbonsMethoxy Carbon
This compound (Predicted) δ 150-155, δ 140-145, δ 125-135, δ 110-120δ 135-140, δ 115-120δ 55-60
4-Vinylanisole [1]δ 159.75, 138.99, 129.48, 114.13, 113.40δ 136.73, 111.46δ 55.19
1-Ethenyl-4-nitrobenzene [2]δ 147.15, 139.56, 129.37, 126.70, 123.75δ 125.28-
2-Nitroanisole [5]δ 152.5, 140.0, 134.0, 125.5, 120.0, 114.4-δ 69.3

Table 3: Infrared (IR) Spectroscopic Data (Key Absorption Bands in cm⁻¹)

CompoundNO₂ Stretch (asym/sym)C=C Stretch (vinyl/aromatic)C-O Stretch
This compound (Predicted) ~1520 / ~1340~1630 / ~1600, ~1500~1250, ~1030
4-Vinylanisole -1628, 1608, 15111247, 1036
1-Ethenyl-4-nitrobenzene [2]1593, 13421605, 1491-
2-Nitroanisole [6]1525, 1350~1600, ~14801255, 1020

Table 4: Mass Spectrometry Data (Key Fragments m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound (Predicted) 179164 (M-CH₃), 149 (M-NO), 133 (M-NO₂), 103, 77
4-Vinylanisole 134119 (M-CH₃), 103, 91, 77
1-Ethenyl-4-nitrobenzene [7]149119 (M-NO), 103 (M-NO₂), 91, 77
2-Nitroanisole [3][8]153123 (M-NO), 107 (M-NO₂), 92, 77

Experimental Workflow and Methodologies

The acquisition of spectroscopic data is a critical step in the characterization of chemical compounds. The following diagram illustrates a generalized workflow for the spectroscopic analysis of a sample like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Sample Acquisition Dissolution Dissolution in Deuterated Solvent (NMR) or Appropriate Solvent (IR/MS) Sample->Dissolution NMR NMR Spectrometer (¹H, ¹³C) Dissolution->NMR IR FT-IR Spectrometer Dissolution->IR MS Mass Spectrometer Dissolution->MS Process Data Processing (Fourier Transform, etc.) NMR->Process IR->Process MS->Process Interpret Spectral Interpretation (Chemical Shift, Coupling, Functional Groups, Fragmentation) Process->Interpret Structure Structure Elucidation/ Confirmation Interpret->Structure

Caption: A generalized workflow for spectroscopic analysis.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A sample of the compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is crucial to avoid interference from solvent protons in the ¹H NMR spectrum. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm. The NMR tube is then placed in the spectrometer's probe, which is situated within a strong magnetic field. The sample is irradiated with radiofrequency pulses, and the resulting signals (free induction decay or FID) are detected. A Fourier transform is applied to the FID to obtain the frequency-domain NMR spectrum. For ¹³C NMR, proton decoupling is commonly employed to simplify the spectrum by removing C-H coupling.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

For a solid sample, a small amount of the compound is ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For a liquid sample, a drop is placed between two salt plates. The sample is then placed in the path of an infrared beam. The interferometer in the FT-IR spectrometer modulates the infrared radiation, and the detector measures the intensity of the transmitted radiation as a function of the optical path difference. A Fourier transform of the resulting interferogram yields the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS):

A dilute solution of the sample is introduced into the mass spectrometer's ion source. Common ionization techniques for organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI). In EI-MS, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. In ESI-MS, a high voltage is applied to the sample solution as it is nebulized, creating charged droplets from which ions are desolvated. The resulting ions are then accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of different m/z values. This provides information about the molecular weight and the fragmentation pattern of the compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between the structural features of this compound and their expected spectroscopic signatures. This provides a logical framework for interpreting the spectral data and understanding how each functional group contributes to the overall spectrum.

Spectroscopic_Signatures Structural Features and Their Spectroscopic Signatures cluster_structure Molecular Structure cluster_features Key Functional Groups cluster_signatures Expected Spectroscopic Signatures Molecule This compound Aromatic Aromatic Ring Molecule->Aromatic Vinyl Ethenyl (Vinyl) Group Molecule->Vinyl Methoxy Methoxy Group Molecule->Methoxy Nitro Nitro Group Molecule->Nitro MS_Fragments MS: Fragments from loss of -CH₃, -NO, -NO₂ Molecule->MS_Fragments NMR_Aromatic ¹H: δ 7.0-8.0 ppm ¹³C: δ 110-155 ppm Aromatic->NMR_Aromatic NMR_Vinyl ¹H: δ 5.0-7.0 ppm (dd, d, d) ¹³C: δ 110-140 ppm Vinyl->NMR_Vinyl NMR_Methoxy ¹H: δ 3.8-4.0 ppm (s) ¹³C: δ 55-60 ppm Methoxy->NMR_Methoxy IR_Nitro IR: ~1520 & ~1340 cm⁻¹ Nitro->IR_Nitro

Caption: Relationship between structure and spectral features.

References

Comparative Analysis of Analytical Techniques for 4-Ethenyl-1-methoxy-2-nitrobenzene Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key analytical techniques for the characterization and quantification of 4-ethenyl-1-methoxy-2-nitrobenzene. The selection of an appropriate analytical method is critical for ensuring the identity, purity, and concentration of compounds in research and pharmaceutical development. This document outlines the principles and expected outcomes of Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy for the analysis of this substituted nitrobenzene.

Predicted Mass Spectrometry Fragmentation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. For this compound (molecular weight: 179.17 g/mol ), the fragmentation in electron ionization (EI) mode is anticipated to follow established pathways for nitroaromatic compounds. Common fragmentation includes the loss of the nitro group (NO₂) and subsequent rearrangements.

The fragmentation cascade is initiated by the ionization of the molecule, forming a molecular ion (M⁺˙). The primary fragmentation pathways likely involve the cleavage of the nitro group and the methoxy substituent.

fragmentation_pathway M C₉H₉NO₃⁺˙ m/z = 179 frag1 [M - NO₂]⁺ m/z = 133 M->frag1 - NO₂ frag2 [M - CH₃]⁺ m/z = 164 M->frag2 - CH₃ frag3 [M - NO]⁺ m/z = 149 M->frag3 - NO frag4 [M - OCH₃]⁺ m/z = 148 M->frag4 - OCH₃ frag5 [frag1 - CO]⁺ m/z = 105 frag1->frag5 - CO

A Comparative FT-IR Spectroscopic Analysis of 4-Ethenyl-1-methoxy-2-nitrobenzene and Related Aromatic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-ethenyl-1-methoxy-2-nitrobenzene, a key intermediate in various synthetic applications. By dissecting its characteristic vibrational frequencies, we offer a comparative framework for researchers, scientists, and drug development professionals to distinguish this compound from structurally similar molecules. The data presented herein is crucial for reaction monitoring, quality control, and structural elucidation in a laboratory setting.

Experimental Protocol: FT-IR Spectroscopy

The FT-IR spectra referenced in this guide are typically acquired using the following methodology:

  • Instrumentation: A Fourier-Transform Infrared Spectrometer, such as a PerkinElmer Spectrum Two™ or a Thermo Scientific™ Nicolet™ iS5, is used.

  • Sample Preparation: For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered sample is placed directly on the ATR crystal (e.g., diamond or germanium). For liquid samples, a thin film can be prepared between two potassium bromide (KBr) plates.

  • Data Acquisition: The spectrum is typically recorded in the mid-infrared range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) is first collected and automatically subtracted from the sample spectrum. To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.

  • Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient for routine analysis of organic compounds.

FT-IR Spectrum Analysis of this compound

The FT-IR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the ethenyl (vinyl) group, the methoxy group, the nitro group, and the substituted benzene ring. A detailed breakdown of these characteristic absorption bands is presented in Table 1.

Table 1: Characteristic FT-IR Absorption Bands for this compound and Comparison with Related Functional Groups

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) for this compoundTypical Wavenumber Range (cm⁻¹)References
Aromatic Ring C-H Stretch~3100-30003100-3000[1]
C=C Stretch (in-ring)~1610, 1585, 14901625-1430[2]
C-H Out-of-Plane Bend~880-820 (para-substitution pattern)900-690[2][3]
Ethenyl (Vinyl) Group =C-H Stretch~3090-30103095-3010[4]
C=C Stretch~16401650-1620[5]
=C-H Out-of-Plane Bend (wag)~990 and ~9101000-900[4][6]
Nitro Group Asymmetric NO₂ Stretch~15251550-1475[7][8]
Symmetric NO₂ Stretch~13451360-1290[7][8]
Methoxy Group C-H Stretch (in CH₃)~2960, 28502995-2950 and 2850-2815[9]
C-O Stretch~12501275-1200 (aryl ethers)[10]

Comparative Analysis with Alternative Compounds

To illustrate the utility of FT-IR in distinguishing this compound from its analogs, we compare its expected spectral features with those of 4-ethyl-1-methoxy-2-nitrobenzene and 1,4-dimethoxy-2-nitrobenzene.

  • 4-Ethyl-1-methoxy-2-nitrobenzene: The primary difference in the FT-IR spectrum of this compound compared to the target molecule would be the absence of the characteristic vinyl group absorptions. The C=C stretching vibration around 1640 cm⁻¹ and the prominent out-of-plane =C-H bending bands at approximately 990 cm⁻¹ and 910 cm⁻¹ would be absent. Instead, C-H bending vibrations for the ethyl group would be observed around 1465 cm⁻¹ and 1380 cm⁻¹.

  • 1,4-Dimethoxy-2-nitrobenzene: This analog would lack the vinyl group signals. Furthermore, the C-O stretching band associated with the methoxy group might appear stronger or be split due to the presence of two such groups. The aromatic substitution pattern is the same, so the C-H out-of-plane bending would likely be in a similar region.

The presence of the nitro group's strong asymmetric and symmetric stretching bands is a common feature among all these nitroaromatic compounds.[7][8] However, the unique combination of the vinyl group's sharp and distinct peaks allows for the unambiguous identification of this compound.

Workflow for FT-IR Functional Group Analysis

The logical process for identifying the functional groups in an unknown sample, such as this compound, using FT-IR spectroscopy is outlined in the following diagram.

FTIR_Analysis_Workflow cluster_data_acquisition Data Acquisition cluster_spectral_analysis Spectral Analysis cluster_functional_groups Functional Group Identification cluster_structure_confirmation Structure Confirmation start Sample Preparation (ATR/KBr) acquire Acquire FT-IR Spectrum (4000-400 cm-1) start->acquire diagnostic Identify Diagnostic Region (>1500 cm-1) acquire->diagnostic fingerprint Analyze Fingerprint Region (<1500 cm-1) diagnostic->fingerprint aromatic Aromatic C-H & C=C Stretches diagnostic->aromatic vinyl Vinyl =C-H & C=C Stretches diagnostic->vinyl nitro Asymmetric & Symmetric NO2 Stretches diagnostic->nitro methoxy Aliphatic C-H & C-O Stretches diagnostic->methoxy compare Compare with Reference Spectra/Databases fingerprint->compare Substitution Pattern elucidate Elucidate Final Structure compare->elucidate

FT-IR Spectral Analysis Workflow

This structured approach ensures a systematic evaluation of the spectral data, leading to a confident identification of the compound's functional groups and overall structure.

References

A Comparative Analysis of the Reactivity of 4-Ethenyl-1-methoxy-2-nitrobenzene and Styrene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 4-ethenyl-1-methoxy-2-nitrobenzene and styrene. The presence of methoxy and nitro functional groups on the aromatic ring of this compound significantly alters the electronic properties of its vinyl group compared to that of styrene, leading to notable differences in their participation in chemical reactions. This analysis is supported by theoretical electronic effects, semi-quantitative data from Hammett constants, and representative experimental protocols.

Introduction to the Compounds

Styrene is a fundamental aromatic hydrocarbon featuring a vinyl group attached to a benzene ring.[1][2][3][4][5] It is a crucial monomer in the production of a wide array of polymers, most notably polystyrene. Its reactivity is primarily dictated by the electron-rich double bond of the vinyl group.

This compound , also known as 4-vinyl-2-nitroanisole, is a substituted styrene derivative. It incorporates an electron-donating methoxy group at the para position and a strong electron-withdrawing nitro group at the meta position relative to the vinyl group. The interplay of these substituents creates a unique electronic environment at the vinyl functional group, thereby modulating its reactivity.

Electronic Effects and Predicted Reactivity

The reactivity of the vinyl group in styrenic compounds is largely governed by the electron density of its double bond. Substituents on the benzene ring can either increase this electron density, thus enhancing reactivity towards electrophiles (activating groups), or decrease it, leading to reduced reactivity (deactivating groups).

  • Styrene: The phenyl group in styrene is weakly activating overall and directs incoming electrophiles to the ortho and para positions of the ring itself. The vinyl group's reactivity is the baseline for this comparison.

  • This compound:

    • Methoxy Group (-OCH₃): Located at the para position to the vinyl group, the methoxy group is a strong activating group. It exerts a powerful electron-donating resonance effect (+M) that significantly increases the electron density of the vinyl double bond, making it more susceptible to electrophilic attack.

    • Nitro Group (-NO₂): Positioned meta to the vinyl group, the nitro group is a potent deactivating group due to its strong electron-withdrawing inductive (-I) and resonance (-M) effects. However, the resonance-withdrawing effect is not directly conjugated with the vinyl group from the meta position. Its primary influence on the vinyl group is through its strong inductive electron withdrawal, which deactivates the entire aromatic ring.

The net effect of these substituents on the vinyl group's reactivity is a combination of these activating and deactivating influences.

Semi-Quantitative Reactivity Comparison using Hammett Constants

The Hammett equation provides a means to quantify the electronic influence of substituents on the reactivity of aromatic compounds. The Hammett constant (σ) for a given substituent reflects its electron-donating or electron-withdrawing character. A negative σ value indicates an electron-donating group that accelerates reactions favored by increased electron density, while a positive σ value signifies an electron-withdrawing group that retards such reactions.

CompoundSubstituentPositionHammett Constant (σ)Predicted Effect on Electrophilic Addition Reactivity
Styrene-H-0.00Baseline reactivity
This compound-OCH₃para-0.27Activating (Increases reactivity)
-NO₂meta+0.71Deactivating (Decreases reactivity)

Analysis:

The para-methoxy group has a negative Hammett constant (σₚ = -0.27), indicating its electron-donating nature which is expected to significantly increase the rate of electrophilic attack on the vinyl group. Conversely, the meta-nitro group possesses a large positive Hammett constant (σₘ = +0.71), reflecting its strong electron-withdrawing character which deactivates the ring.

In electrophilic addition reactions to the vinyl group, the transition state often involves the development of a positive charge on the benzylic carbon. The para-methoxy group can effectively stabilize this positive charge through resonance, thus accelerating the reaction. While the meta-nitro group's inductive effect will destabilize this carbocation, the direct resonance stabilization from the methoxy group is generally the dominant factor. Therefore, This compound is predicted to be more reactive than styrene towards electrophilic addition.

Experimental Protocols

While direct comparative experimental data for this compound is scarce in publicly available literature, the following are standard protocols for key reactions involving styrene. These can serve as a basis for designing comparative studies.

Representative Protocol 1: Radical Polymerization of Styrene

Objective: To synthesize polystyrene via free-radical polymerization.

Materials:

  • Styrene monomer

  • Benzoyl peroxide (initiator)

  • Toluene (solvent)

  • Methanol (precipitating agent)

  • Round-bottom flask

  • Condenser

  • Heating mantle with magnetic stirrer

  • Nitrogen or argon gas inlet

Procedure:

  • Styrene monomer is purified to remove inhibitors.

  • A round-bottom flask is charged with styrene and a small amount of benzoyl peroxide (typically 0.1-1% by weight).

  • The flask is fitted with a condenser and purged with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen, which can inhibit the polymerization.

  • The reaction mixture is heated to 80-100 °C with continuous stirring.

  • The polymerization is allowed to proceed for a specified time (e.g., 1-4 hours). The viscosity of the solution will increase as the polymer forms.

  • The reaction is terminated by cooling the flask in an ice bath.

  • The viscous solution is then slowly poured into a beaker containing an excess of methanol with vigorous stirring to precipitate the polystyrene.

  • The precipitated polymer is collected by filtration, washed with methanol, and dried in a vacuum oven.

Expected Reactivity Difference: The electron-withdrawing nitro group in this compound could potentially influence the stability of the propagating radical. This might lead to a different polymerization rate and polymer molecular weight compared to styrene under identical conditions.

Representative Protocol 2: Electrophilic Bromination of Styrene

Objective: To demonstrate the electrophilic addition of bromine across the double bond of styrene.

Materials:

  • Styrene

  • Bromine

  • Dichloromethane (solvent)

  • Separatory funnel

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • A solution of styrene in dichloromethane is prepared in a round-bottom flask and cooled in an ice bath.

  • A solution of bromine in dichloromethane is added dropwise to the styrene solution with constant stirring. The characteristic reddish-brown color of bromine should disappear as it reacts.

  • The addition is continued until a faint bromine color persists, indicating the completion of the reaction.

  • The reaction mixture is then washed with a solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the dibrominated product.

Expected Reactivity Difference: Due to the strong activating effect of the para-methoxy group, this compound is expected to react much more rapidly with bromine than styrene. The increased nucleophilicity of its double bond would lead to a faster rate of electrophilic attack by bromine.

Visualizing the Electronic Effects

The following diagram illustrates the logical relationship of the substituent effects on the electron density of the vinyl group for both molecules.

G cluster_styrene Styrene cluster_substituted This compound Styrene Styrene (Baseline Reactivity) Vinyl_S Vinyl Group Styrene->Vinyl_S Reactivity Reactivity towards Electrophilic Attack Styrene->Reactivity Lower Phenyl_S Phenyl Group (Weakly Activating) Phenyl_S->Styrene Substituted This compound (Modulated Reactivity) Vinyl_Sub Vinyl Group Substituted->Vinyl_Sub Substituted->Reactivity Higher Methoxy para-Methoxy Group (Strongly Activating, +M) Methoxy->Substituted Nitro meta-Nitro Group (Strongly Deactivating, -I) Nitro->Substituted

Caption: Electronic effects of substituents on the vinyl group reactivity.

Conclusion

The reactivity of this compound is significantly different from that of styrene due to the presence of the methoxy and nitro substituents. The potent electron-donating resonance effect of the para-methoxy group is the dominant factor in electrophilic addition reactions, making the vinyl group of this compound more nucleophilic and thus more reactive than that of styrene. While the meta-nitro group has a strong deactivating inductive effect on the aromatic ring, its influence on the vinyl group's reactivity in electrophilic additions is likely secondary to the activating effect of the methoxy group. For radical polymerization, the combined electronic and steric effects of the substituents would likely lead to different kinetics and polymer properties compared to styrene. Further experimental studies are warranted to quantitatively determine these reactivity differences.

References

A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 4-Ethenyl-1-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity analysis of 4-Ethenyl-1-methoxy-2-nitrobenzene. The selection of an appropriate analytical method is critical for ensuring the quality and safety of pharmaceutical intermediates and active pharmaceutical ingredients. This document presents supporting experimental data and detailed protocols to aid researchers in making informed decisions for their specific analytical needs.

Introduction to this compound and its Purity Analysis

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is of paramount importance as impurities can affect the safety and efficacy of the final drug product. The presence of a nitro group, a methoxy group, and a vinyl group on the benzene ring presents unique challenges and opportunities for analytical method development. Potential impurities in this compound can originate from the starting materials, byproducts of the synthesis, or degradation products. Common synthetic routes like the Wittig reaction or Heck coupling can introduce specific impurities such as unreacted aldehydes, phosphonium salts, triphenylphosphine oxide, or residual palladium catalysts and starting materials. Therefore, a robust analytical method must be able to separate the main component from these potential impurities.

Comparison of Analytical Methods

The choice of analytical technique for purity analysis depends on various factors including the chemical nature of the analyte and its potential impurities, the required sensitivity, and the desired speed of analysis. Here, we compare HPLC with its advanced version, Ultra-Performance Liquid Chromatography (UPLC), as well as Gas Chromatography (GC) and Thin-Layer Chromatography (TLC).

FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)GC (Gas Chromatography)TLC (Thin-Layer Chromatography)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but utilizes smaller particle size columns (sub-2 µm) and higher pressures.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation based on differential migration of components on a thin layer of adsorbent material.
Applicability to Analyte Well-suited for non-volatile and thermally labile compounds like this compound.Ideal for the same range of compounds as HPLC but with enhanced performance.Suitable for volatile and thermally stable compounds. The analyte may require derivatization.Primarily used for qualitative analysis and screening. Quantitative analysis is possible with densitometry.
Resolution Good resolution, capable of separating closely related impurities.Superior resolution and peak capacity compared to HPLC.[1][2]High resolution, especially with capillary columns.Lower resolution compared to chromatographic techniques.
Sensitivity Good sensitivity, typically in the ppm range.Higher sensitivity than HPLC due to sharper peaks.[3][4]Very high sensitivity, especially with specific detectors (e.g., ECD for nitro compounds), reaching ppb levels.Lower sensitivity, typically in the microgram range.
Analysis Time Typically 15-60 minutes per sample.Significantly faster than HPLC, with run times often under 10 minutes.[3][5]Fast analysis times, typically a few minutes.Relatively fast for qualitative screening.
Solvent Consumption Moderate to high.Lower solvent consumption compared to HPLC.[3][4]Minimal solvent usage.Low solvent consumption.
Potential Impurity Separation Effective in separating isomeric impurities and byproducts from Wittig or Heck reactions.Enhanced separation of complex impurity profiles due to higher efficiency.Can separate volatile impurities and starting materials. May not be suitable for non-volatile byproducts like triphenylphosphine oxide.Can provide a quick screen for major impurities but may not resolve closely related compounds.
Instrumentation Cost Moderate.Higher initial investment compared to HPLC.[3]Moderate.Low.

Experimental Protocols

Representative HPLC Method for Purity Analysis of this compound

This protocol describes a general reverse-phase HPLC method that can be optimized for the specific analysis of this compound.

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • This compound reference standard

  • Sample of this compound for analysis

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid). For example, starting with 50% acetonitrile and increasing to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the analyte)

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. System Suitability:

  • Perform replicate injections of a standard solution.

  • The relative standard deviation (RSD) of the peak area for the main peak should be less than 2%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The theoretical plate count should be greater than 2000.

6. Data Analysis:

  • Identify the peak corresponding to this compound based on the retention time of the reference standard.

  • Calculate the purity of the sample by the area percentage method, assuming all impurities have a similar response factor to the main component. For higher accuracy, a method with a reference standard for each impurity should be developed.

Mandatory Visualizations

HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter Solution Dissolve->Filter HPLC HPLC System Filter->HPLC Column C18 Column HPLC->Column Mobile Phase Detector UV Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow of HPLC purity analysis.

Conclusion

For the purity analysis of this compound, HPLC offers a robust and reliable method with good resolution and sensitivity. It is particularly well-suited for separating the non-volatile and thermally labile target compound from a range of potential process-related impurities. UPLC presents a significant advantage in terms of speed and resolution, making it an excellent alternative for high-throughput laboratories, albeit with a higher initial investment.[1][2][3][4][5]

Gas Chromatography can be a valuable tool for analyzing volatile impurities and starting materials, especially when high sensitivity is required. However, its applicability to the main, less volatile component might be limited. Thin-Layer Chromatography serves as a simple and cost-effective screening tool for preliminary purity assessment but lacks the quantitative accuracy and resolution of chromatographic techniques.

The final choice of method will depend on the specific requirements of the analysis, including the need for quantitation, the complexity of the impurity profile, and the available instrumentation. The provided HPLC protocol serves as a solid starting point for developing a validated purity method for this compound.

References

Unveiling Molecular Architecture: A Comparative Guide to the X-ray Crystallography of 4-Ethenyl-1-methoxy-2-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the structural elucidation of 4-ethenyl-1-methoxy-2-nitrobenzene derivatives, complete with supporting experimental data and detailed protocols.

Single-crystal X-ray diffraction (SCXRD) stands as a powerful and widely utilized technique for providing unambiguous determination of molecular structures at an atomic level.[1][2][3] For drug discovery and development, where understanding the specific conformation and intermolecular interactions of a molecule is critical, X-ray crystallography offers unparalleled insights into the solid-state structure. This guide will delve into the crystallographic analysis of a representative this compound derivative and compare its performance with other common analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Performance Comparison of Analytical Techniques

The choice of analytical technique for structural characterization depends on various factors, including the nature of the sample, the required level of detail, and the experimental constraints. While X-ray crystallography provides a definitive solid-state structure, NMR spectroscopy offers valuable information about the molecule's behavior in solution, and mass spectrometry excels at determining molecular weight and fragmentation patterns.[1][4][5]

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Principle Diffraction of X-rays by a single crystalNuclear spin transitions in a magnetic fieldMass-to-charge ratio of ionized molecules
Sample Phase Solid (single crystal)Solution or Solid-stateGas phase (after ionization)
Information Obtained 3D atomic coordinates, bond lengths, bond angles, crystal packingChemical environment of nuclei, connectivity, solution conformationMolecular weight, elemental composition, fragmentation pattern
Resolution Atomic (sub-Ångstrom)Atomic (indirectly inferred)Molecular formula
Sample Amount Micrograms to milligramsMilligramsMicrograms to nanograms
Strengths Unambiguous 3D structure, absolute stereochemistryNon-destructive, provides dynamic information in solutionHigh sensitivity, accurate mass determination
Limitations Requires high-quality single crystals, provides a static pictureCan be complex for large molecules, lower resolution than XRDDoes not provide 3D structure, fragmentation can be complex

Experimental Protocols

Single-Crystal X-ray Diffraction (SCXRD) of a this compound Derivative

The following protocol is a generalized procedure for the structural determination of a crystalline organic compound. For this guide, we will consider the crystallographic data of a closely related nitrostyrene derivative as a representative example, due to the limited availability of published data for this compound itself.

1. Crystal Growth:

  • Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/dichloromethane) at room temperature is a common method for obtaining diffraction-quality single crystals.

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer head of a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector.

  • The crystal is maintained at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Data Processing and Structure Solution:

  • The collected diffraction data are processed to determine the unit cell dimensions and space group.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

4. Structure Refinement:

  • The initial structural model is refined against the experimental diffraction data using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and occupancy.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Representative Crystallographic Data for a Nitrostyrene Derivative:

ParameterValue
Empirical FormulaC₉H₉NO₃
Formula Weight179.17
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512(3)
b (Å)10.234(4)
c (Å)9.876(4)
β (°)95.12(3)
Volume (ų)854.1(5)
Z4
Calculated Density (g/cm³)1.392
R-factor (%)4.5

Note: This data is for a representative nitrostyrene derivative and serves as an illustrative example.

Visualizing the Workflow

To better understand the logical flow of the experimental and computational steps involved in X-ray crystallography, the following diagrams are provided.

experimental_workflow cluster_synthesis Sample Preparation cluster_xrd X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & CIF Refinement->Validation

Caption: Experimental workflow for single-crystal X-ray diffraction.

logical_relationship Molecule This compound Derivative Single_Crystal Single Crystal Formation Molecule->Single_Crystal Xray_Beam Interaction with X-ray Beam Single_Crystal->Xray_Beam Diffraction_Pattern Diffraction Pattern Generation Xray_Beam->Diffraction_Pattern Electron_Density_Map Electron Density Map Calculation Diffraction_Pattern->Electron_Density_Map Atomic_Model 3D Atomic Model Electron_Density_Map->Atomic_Model

Caption: Logical steps from molecule to 3D atomic model.

References

A Comparative Analysis of 4-Ethenyl-1-methoxy-2-nitrobenzene and Other Nitroaromatic Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the properties, synthesis, and biological activities of 4-Ethenyl-1-methoxy-2-nitrobenzene in comparison with other key nitroaromatic compounds, supported by experimental context and methodologies.

This guide offers an objective comparison of this compound with other nitroaromatic compounds, focusing on aspects relevant to researchers, scientists, and drug development professionals. The information presented is designed to provide a clear understanding of its relative performance and potential applications, supported by available data and established experimental protocols.

Physicochemical Properties: A Comparative Overview

Nitroaromatic compounds are characterized by the presence of one or more nitro (-NO₂) groups attached to an aromatic ring. This functional group significantly influences the molecule's chemical and physical properties. The electron-withdrawing nature of the nitro group generally increases the melting and boiling points of these compounds and affects their solubility and reactivity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
This compoundC₉H₉NO₃179.17Solid
NitrobenzeneC₆H₅NO₂123.11Colorless to pale yellow oily liquid
1,3-DinitrobenzeneC₆H₄N₂O₅168.11Yellowish solid
2,4,6-Trinitrotoluene (TNT)C₇H₅N₃O₆227.13Pale yellow crystalline solid
4-NitrotolueneC₇H₇NO₂137.14Pale yellow solid

Synthesis of this compound

The synthesis of this compound can be approached through several established organic chemistry reactions. While a specific, detailed protocol for this exact compound is not widely published, analogous syntheses suggest that multi-step pathways involving nitration followed by the formation of the ethenyl group are viable.

A plausible synthetic workflow is outlined below. This represents a logical sequence of reactions commonly employed for the synthesis of similar molecules.

experimental_workflow A Starting Material: 4-hydroxy-3-methoxybenzaldehyde B Protection of Phenolic Hydroxyl A->B e.g., Methylation C Nitration B->C HNO3/H2SO4 D Wittig Reaction or Heck Reaction C->D Formation of Ethenyl Group E Deprotection (if necessary) D->E F Final Product: This compound E->F

Caption: Plausible synthetic workflow for this compound.

Experimental Protocols for Key Synthetic Steps:

1. Nitration of a Protected Precursor: A common method for introducing a nitro group to an aromatic ring is through electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid. The starting material, a protected derivative of 4-vinylguaiacol, would be dissolved in a suitable solvent and cooled. The nitrating mixture is then added dropwise while carefully controlling the temperature to prevent side reactions. The reaction progress is monitored by thin-layer chromatography (TLC).

2. Formation of the Ethenyl Group via Wittig Reaction: The Wittig reaction is a reliable method for forming carbon-carbon double bonds. A phosphonium ylide, prepared from a suitable phosphonium salt and a strong base, is reacted with a benzaldehyde derivative carrying the nitro and methoxy groups. The reaction typically proceeds at room temperature or with gentle heating.

3. Formation of the Ethenyl Group via Heck Reaction: Alternatively, the Heck reaction can be employed. This palladium-catalyzed cross-coupling reaction would involve reacting a halo-substituted nitroaromatic compound with ethylene or a vinyl-containing reagent. The reaction requires a palladium catalyst, a base, and a suitable solvent, and is typically carried out at elevated temperatures.

Biological Activity and Toxicity: A Comparative Discussion

Nitroaromatic compounds exhibit a wide range of biological activities, which are often linked to the redox properties of the nitro group. Many nitroaromatics are known for their antimicrobial and anticancer properties, which are believed to arise from the intracellular reduction of the nitro group to reactive nitroso and hydroxylamine intermediates. These reactive species can induce cellular damage, including DNA damage and oxidative stress.

However, this same mechanism is also responsible for the toxicity of many nitroaromatic compounds to mammalian cells. The mutagenic and carcinogenic potential of some nitroaromatics is a significant concern in drug development.

Comparative Cytotoxicity and Antimicrobial Activity

While specific experimental data for this compound is limited, we can infer its potential activity based on the structure-activity relationships of related compounds. The presence of the nitro group suggests potential for cytotoxicity and antimicrobial effects. The methoxy and ethenyl groups will modulate the compound's lipophilicity and electronic properties, which in turn will influence its biological activity.

For comparison, here is a table summarizing the known biological effects of some common nitroaromatic compounds:

CompoundPrimary Biological ActivityNotes on Toxicity
Nitrofurantoin AntibacterialUsed to treat urinary tract infections. Can have side effects.
Metronidazole Antibacterial and AntiprotozoalWidely used antibiotic.
Chloramphenicol Broad-spectrum antibioticUse is limited due to potential for serious side effects, including aplastic anemia.
Dinitrobenzene Highly ToxicCan cause methemoglobinemia.
Nitrotoluene ToxicCan be absorbed through the skin.
Experimental Protocol for Cytotoxicity Assessment (MTT Assay)

A standard method to assess the cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

mtt_assay_workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of the compound B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H

Caption: General workflow for an MTT cytotoxicity assay.

The results of an MTT assay are typically used to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%. This value provides a quantitative measure of a compound's cytotoxicity.

Potential Signaling Pathways and Mechanisms of Action

The biological effects of nitroaromatic compounds are often mediated by their interaction with various cellular signaling pathways. The reduction of the nitro group can lead to the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which can modulate cellular signaling.

One potential mechanism of action for a compound like this compound could involve the induction of oxidative stress, leading to the activation of stress-response pathways such as the Nrf2 pathway or apoptosis-related pathways.

signaling_pathway cluster_cell Cell Compound 4-Ethenyl-1-methoxy- 2-nitrobenzene Reduction Intracellular Reduction Compound->Reduction ROS_RNS ROS/RNS Generation Reduction->ROS_RNS Oxidative_Stress Oxidative Stress ROS_RNS->Oxidative_Stress Signaling_Pathways Modulation of Signaling Pathways Oxidative_Stress->Signaling_Pathways Cellular_Response Cellular Response (e.g., Apoptosis) Signaling_Pathways->Cellular_Response

Caption: Putative mechanism of action for a nitroaromatic compound.

Further research, including gene expression analysis and proteomics studies, would be necessary to elucidate the specific signaling pathways affected by this compound.

Conclusion

This compound is a nitroaromatic compound with potential for biological activity. Based on the general properties of this class of compounds, it is likely to exhibit cytotoxic and antimicrobial effects. However, a thorough evaluation of its efficacy and toxicity through rigorous experimental testing is required. This guide provides a framework for such an evaluation by outlining potential synthetic routes, established experimental protocols for assessing biological activity, and a discussion of the potential mechanisms of action. Direct comparative studies with other nitroaromatic compounds will be crucial in determining the unique advantages and disadvantages of this compound for applications in drug development and other research areas.

Validating the Structure of Synthesized 4-Ethenyl-1-methoxy-2-nitrobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step in the research and development pipeline. This guide provides a comparative framework for validating the structure of synthesized 4-Ethenyl-1-methoxy-2-nitrobenzene against a closely related structural analog, 4-Methyl-1-methoxy-2-nitrobenzene. By presenting key experimental data and detailed protocols, this guide aims to facilitate a rigorous and objective assessment of the synthesized product's identity and purity.

Comparative Analysis of Spectroscopic Data

The structural elucidation of organic compounds relies on a suite of analytical techniques. Here, we compare the expected and reported spectroscopic data for this compound and its methyl analog.

Parameter This compound (Expected) 4-Methyl-1-methoxy-2-nitrobenzene (Reported) [1]
Molecular Formula C₉H₉NO₃C₈H₉NO₃
Molecular Weight 179.17 g/mol 167.16 g/mol
¹H NMR (ppm) ~7.8 (d, 1H), ~7.4 (dd, 1H), ~7.1 (d, 1H), ~6.7 (dd, 1H), ~5.9 (d, 1H), ~5.4 (d, 1H), ~3.9 (s, 3H)7.73 (d, 1H), 7.29 (dd, 1H), 7.05 (d, 1H), 3.89 (s, 3H), 2.35 (s, 3H)
¹³C NMR (ppm) ~160, ~141, ~137, ~136, ~125, ~118, ~114, ~112, ~56159.9, 140.7, 133.8, 131.7, 125.0, 113.8, 56.1, 20.5
IR (cm⁻¹) ~3100-3000 (C-H, aromatic/vinyl), ~2950-2850 (C-H, alkyl), ~1600, ~1480 (C=C, aromatic), ~1520, ~1340 (N-O, nitro), ~1250 (C-O, ether), ~990, ~910 (C=C bend, vinyl)~3100-3000 (C-H, aromatic), ~2950-2850 (C-H, alkyl), ~1610, ~1490 (C=C, aromatic), ~1525, ~1345 (N-O, nitro), ~1260 (C-O, ether)
Mass Spec (m/z) 179 (M+), 162, 148, 132, 104167 (M+), 150, 136, 120, 91

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16.

    • Relaxation Delay: 2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2 seconds.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare a thin film of the neat compound on a potassium bromide (KBr) plate or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

    • Scan Rate: 2 scans/second.

  • Data Analysis: Identify the molecular ion peak (M+) and analyze the fragmentation pattern to confirm the structure.

Workflow for Structural Validation

A systematic workflow is essential for the conclusive validation of a synthesized compound's structure. The following diagram illustrates a logical sequence of experimental and analytical steps.

Workflow for Structural Validation of this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation synthesis Synthesis of Target Molecule purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) purification->nmr ir FTIR Spectroscopy purification->ir ms Mass Spectrometry (GC-MS) purification->ms data_analysis Analyze Spectra & Compare with Expected Data nmr->data_analysis ir->data_analysis ms->data_analysis comparison Compare with Alternative Structures (e.g., 4-Methyl-1-methoxy-2-nitrobenzene) data_analysis->comparison conclusion Structural Confirmation comparison->conclusion

Caption: A logical workflow for the synthesis, purification, and structural validation of a target molecule.

This comprehensive approach, combining multiple analytical techniques with a systematic workflow, provides a robust framework for the unambiguous structural validation of synthesized this compound, ensuring the integrity of subsequent research and development activities.

References

Thermal analysis (TGA/DSC) of 4-Ethenyl-1-methoxy-2-nitrobenzene polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the thermal properties of polymers derived from substituted vinyl aromatic monomers, with a specific focus on understanding the expected thermal behavior of poly(4-ethenyl-1-methoxy-2-nitrobenzene). Due to the limited availability of direct experimental data for poly(this compound) in published literature, this guide leverages data from structurally similar polymers, including polystyrene and its derivatives, to provide a predictive comparison. The primary techniques discussed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are crucial for evaluating the thermal stability and phase behavior of polymeric materials.

Introduction to Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental thermal analysis techniques used to characterize a wide range of materials, including polymers.

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is primarily used to determine the thermal stability and decomposition profile of a material.

  • Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. DSC is used to determine transition temperatures such as the glass transition temperature (Tg) and melting point (Tm), as well as to study reaction kinetics.

Comparative Thermal Properties of Aromatic Vinyl Polymers

The thermal properties of a polymer are significantly influenced by its chemical structure, including the nature of substituent groups on the aromatic ring. The following table summarizes the key thermal properties of polystyrene and related polymers to infer the expected behavior of poly(this compound).

PolymerGlass Transition Temperature (Tg) (°C)Decomposition Temperature (°C)Key Structural Features Affecting Thermal Stability
Polystyrene (PS) ~100[1][2]Onset ~300, Peak ~400Phenyl group provides good thermal stability.[3]
Poly(4-vinylpyridine) (P4VP) ~150-200Onset ~350, Peak ~400[4]The polar pyridine ring can lead to stronger intermolecular interactions, increasing Tg.
Nitrocellulose Not applicable (highly energetic)Onset ~178[5]The presence of nitro groups significantly lowers the decomposition temperature due to their high reactivity.[5]
Poly(this compound) (Predicted) Likely > 100Likely < 300The bulky methoxy and electron-withdrawing nitro groups are expected to increase chain stiffness and polarity, potentially raising the Tg compared to polystyrene. The nitro group is anticipated to significantly decrease the decomposition temperature.

Note: The predicted values for poly(this compound) are estimations based on the influence of similar functional groups in other polymers. Experimental verification is required for accurate determination.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and comparable thermal analysis data. Below are typical experimental protocols for TGA and DSC analysis of aromatic vinyl polymers.

Thermogravimetric Analysis (TGA)
  • Instrument: A thermogravimetric analyzer.

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).

  • Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[6][7]

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate, commonly 10 °C/min.[6][7]

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition and the temperature of maximum weight loss rate (from the derivative of the TGA curve, DTG) are determined.

Differential Scanning Calorimetry (DSC)
  • Instrument: A differential scanning calorimeter.

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Heating and Cooling Program: A common procedure involves a heat-cool-heat cycle to erase the thermal history of the sample.

    • First Heating Scan: Heat from ambient temperature to a temperature above the expected Tg or Tm at a heating rate of 10 °C/min.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below the Tg.

    • Second Heating Scan: Heat the sample again at the same heating rate as the first scan. The glass transition temperature (Tg) is typically determined from the second heating scan.

  • Atmosphere: The analysis is usually performed under an inert nitrogen atmosphere with a purge gas flow rate of 20-50 mL/min.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. The glass transition is observed as a step change in the baseline.

Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of a novel polymer like poly(this compound).

G cluster_synthesis Polymer Synthesis & Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_comparison Comparative Analysis synthesis Synthesis of Poly(this compound) purification Purification and Drying synthesis->purification tga_prep Sample Preparation (5-10 mg) purification->tga_prep dsc_prep Sample Preparation (5-10 mg) purification->dsc_prep tga_run TGA Run (e.g., 10 °C/min in N2) tga_prep->tga_run tga_analysis Data Analysis (Decomposition Temp) tga_run->tga_analysis comparison Comparison with Known Polymers tga_analysis->comparison dsc_run DSC Run (Heat-Cool-Heat Cycle) dsc_prep->dsc_run dsc_analysis Data Analysis (Tg) dsc_run->dsc_analysis dsc_analysis->comparison report Report Generation comparison->report

Caption: Workflow for Thermal Analysis of Polymers.

Conclusion

The thermal analysis of poly(this compound) is expected to reveal a glass transition temperature higher than that of polystyrene, owing to the presence of bulky and polar substituent groups. However, the nitro group is predicted to significantly reduce the thermal stability, leading to a lower decomposition temperature. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to design and interpret thermal analysis experiments for this and other novel substituted vinyl aromatic polymers. Direct experimental investigation is essential to confirm these predictions and fully characterize the thermal properties of poly(this compound).

References

Safety Operating Guide

Proper Disposal of 4-Ethenyl-1-methoxy-2-nitrobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of 4-Ethenyl-1-methoxy-2-nitrobenzene, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is essential to ensure personal safety and environmental protection.

Key Safety and Hazard Information

The following table summarizes the potential hazards and critical safety information based on analogous compounds.

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[1]Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye/face protection.[6] Handle only in a well-ventilated area or a chemical fume hood.[7]
Carcinogenicity Suspected of causing cancer.[1]Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.
Reproductive Toxicity May damage fertility or the unborn child.[1]Avoid exposure. Obtain special instructions before use.
Specific Target Organ Toxicity Causes damage to organs (e.g., blood) through prolonged or repeated exposure.[1]Do not breathe mist or vapors.
Peroxide Formation As an ether, it may form explosive peroxides upon storage and exposure to air and light.[4][5]Date containers upon receipt and upon opening.[5][8] Store in a cool, dark, and well-ventilated place away from ignition sources.[6][7] Periodically test for peroxides.[5]
Environmental Hazards Harmful to aquatic life with long-lasting effects.Avoid release to the environment.

Experimental Protocol: Peroxide Detection

Before initiating disposal, particularly for previously opened containers, it is crucial to test for the presence of peroxides.

Materials:

  • Potassium iodide (KI) solution (10%)

  • Acetic acid

  • Small test tube

  • Sample of this compound

Methodology:

  • In a chemical fume hood, add approximately 1 mL of the this compound sample to a test tube.

  • Add 1 mL of the 10% potassium iodide solution.

  • Add a few drops of acetic acid to acidify the solution.

  • Gently shake the test tube.

  • Interpretation: The formation of a yellow to brown color indicates the presence of peroxides. A deep brown or the formation of a precipitate suggests a high concentration of peroxides.

Caution: If you observe crystallization in or around the container, do not touch or move it.[8] These crystals can be shock-sensitive and pose a significant explosion hazard. In this event, or if the peroxide test is strongly positive, do not proceed with disposal. Contact your institution's Environmental Health and Safety (EHS) office or a professional hazardous waste disposal service immediately for assistance.[5]

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for disposing of this compound that has not formed dangerous levels of peroxides.

1. Personal Protective Equipment (PPE):

  • Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile or polyvinyl alcohol).[5]

2. Waste Collection:

  • Designate a specific, compatible waste container for this compound. Glass containers are generally suitable for solvent waste.[3]
  • The container must be in good condition, with a tightly sealing cap.
  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Flammable," "Peroxide-Former").

3. Transferring the Chemical:

  • Conduct the transfer in a certified chemical fume hood to minimize inhalation exposure.[7]
  • Carefully pour the chemical into the designated hazardous waste container. Avoid splashing.
  • If the original container is to be rinsed (e.g., triple-rinsed), the rinsate must also be collected as hazardous waste.[9] However, it is often advisable to dispose of the empty container as hazardous waste without rinsing to avoid generating additional waste streams.[9]

4. Storage of Waste:

  • Store the sealed hazardous waste container in a designated satellite accumulation area.[9]
  • The storage area should be cool, dry, and away from heat, sparks, or open flames.[7]
  • Segregate the waste from incompatible materials.

5. Arranging for Disposal:

  • Contact your institution's EHS office or a certified hazardous waste disposal service to arrange for pickup and proper disposal.[10]
  • Do not attempt to neutralize or dispose of the chemical through the sanitary sewer system.[3]

6. Spill Management:

  • In the event of a small spill (<1 L), contain it with an inert absorbent material (e.g., sand, vermiculite).[5][10]
  • Wearing appropriate PPE, collect the absorbent material and contaminated debris into a sealed container for disposal as hazardous waste.[5]
  • For large spills (>1 L), evacuate the area immediately and contact your institution's emergency response team and EHS office.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

G start Start: Prepare for Disposal of This compound check_opened Is the container previously opened? start->check_opened test_peroxides Perform Peroxide Test check_opened->test_peroxides Yes ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) check_opened->ppe No check_crystals Are there visible crystals in or on the container? peroxide_positive Is the peroxide test positive? check_crystals->peroxide_positive No contact_ehs_danger DANGER: Do Not Move! Immediately contact EHS or Bomb Disposal Unit check_crystals->contact_ehs_danger Yes test_peroxides->check_crystals contact_ehs_consult Consult with EHS for peroxide neutralization/disposal peroxide_positive->contact_ehs_consult Yes peroxide_positive->ppe No fume_hood Work in a chemical fume hood ppe->fume_hood transfer_waste Transfer to a labeled hazardous waste container fume_hood->transfer_waste store_waste Store waste container in a satellite accumulation area transfer_waste->store_waste arrange_pickup Arrange for pickup by EHS or certified waste vendor store_waste->arrange_pickup end End of Procedure arrange_pickup->end

References

Personal protective equipment for handling 4-Ethenyl-1-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-Ethenyl-1-methoxy-2-nitrobenzene. The content is intended for researchers, scientists, and professionals in drug development and is based on safety data for structurally similar compounds due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule. It is imperative to handle this compound with extreme caution, assuming it possesses significant hazards.

Hazard Summary

Based on data for related nitrobenzene and methoxybenzene derivatives, this compound is anticipated to be hazardous. Similar compounds are classified as toxic if swallowed, in contact with skin, or if inhaled. They are also suspected of causing cancer, may damage fertility or the unborn child, and can cause damage to organs through prolonged or repeated exposure.[1] The substance may also be harmful to aquatic life with long-lasting effects.[2]

Anticipated Physical and Chemical Hazards:

  • Combustibility: May be a combustible liquid. Vapors may be heavier than air and could form explosive mixtures with air upon intense heating.

  • Reactivity: Can release toxic gases and vapors, such as nitrogen oxides and carbon monoxide, upon thermal decomposition.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Respiratory Full-face respirator with appropriate cartridges for organic vapors and particulates. In high concentrations or for spills, a self-contained breathing apparatus (SCBA) is required.[3]Protects against inhalation of toxic vapors and aerosols.[4]
Eyes and Face Chemical safety goggles and a face shield.[3][5]Provides protection from splashes and vapors.[4]
Hands Inner and outer chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[3][4]Prevents skin contact and absorption.[6] Immediately change gloves if contaminated.
Body Chemical-resistant lab coat or coveralls. For larger quantities or increased risk of splashing, a fully encapsulated chemical- and vapor-protective suit is recommended.[3][6]Protects skin from accidental contact.[6]
Feet Chemical-resistant, steel-toed boots or shoes.[3]Protects feet from spills and falling objects.

Operational and Handling Plan

A systematic approach to handling this compound is critical for ensuring laboratory safety.

Experimental Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review SDS of Similar Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware and Surfaces handle_transfer->cleanup_decon cleanup_disposal Dispose of Waste cleanup_decon->cleanup_disposal cleanup_wash Wash Hands Thoroughly cleanup_disposal->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Thoroughly review the safety data sheets of structurally similar compounds, such as nitrobenzene and other substituted nitrobenzenes.[1][2]

    • Ensure all necessary PPE is available and in good condition.[3][6]

    • Work exclusively within a certified chemical fume hood to minimize inhalation exposure.[2]

    • Keep away from open flames, hot surfaces, and other sources of ignition.[2]

  • Handling:

    • Use only the minimum amount of the compound required for the experiment.

    • When transferring the substance, avoid generating dust or aerosols.

    • Keep the container tightly closed when not in use.[2][7]

    • Do not eat, drink, or smoke in the handling area.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Immediately change any contaminated clothing.

    • Wash hands and face thoroughly after handling the substance.[8]

Emergency and Disposal Plan

Proper planning for emergencies and waste disposal is a critical component of laboratory safety.

Emergency Spill Response Workflow:

spill Spill Occurs evacuate Evacuate Immediate Area and Alert Colleagues spill->evacuate ppe Don Appropriate PPE (including SCBA if necessary) evacuate->ppe contain Contain the Spill with Inert Absorbent Material ppe->contain collect Carefully Collect Contaminated Material into a Sealed Container contain->collect decontaminate Decontaminate the Spill Area collect->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose

Caption: Emergency response workflow for a spill of this compound.

Spill and Exposure Procedures:

  • Spill:

    • Evacuate the immediate area and alert others.

    • Remove all sources of ignition.[2]

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[2]

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[2]

    • Ventilate the area and wash the spill site after material pickup is complete.

  • In case of contact:

    • Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[9] Remove contaminated clothing. Seek immediate medical attention.

    • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Seek immediate medical attention.

    • Inhalation: Move the person to fresh air.[2] If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

    • Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water. Seek immediate medical attention.

Disposal Plan:

  • All waste containing this compound must be treated as hazardous waste.

  • Collect waste in clearly labeled, sealed containers.

  • Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.